Octrizole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAZLDLPUNDVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027522 | |
| Record name | Octrizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3147-75-9 | |
| Record name | 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octrizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octrizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTRIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R775Y233N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Octrizole chemical structure and properties
Chemical Structure, Properties, and Pharmaceutical Relevance
Executive Summary
Octrizole (CAS 3147-75-9), widely recognized by the trade name Tinuvin 329 , is a hydroxyphenyl-benzotriazole ultraviolet light absorber (UVA).[1] While primarily utilized as a photostabilizer in polymers (polycarbonate, polystyrene, ABS), its relevance to the pharmaceutical sector is critical in the context of Extractables and Leachables (E&L) . As a highly lipophilic additive in plastic packaging, Octrizole has a high propensity to migrate into drug formulations, particularly lipid-based parenterals or ophthalmic solutions, necessitating rigorous monitoring.
This guide provides a definitive technical analysis of Octrizole’s physicochemical properties, its mechanism of excited-state intramolecular proton transfer (ESIPT), industrial synthesis routes, and validated analytical protocols for its detection in pharmaceutical matrices.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Octrizole is characterized by a benzotriazole core fused to a phenolic ring substituted with a bulky tert-octyl group. This hydrophobic tail imparts high compatibility with non-polar polymers but also drives its migration into hydrophobic drug vehicles.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | |
| Common Synonyms | Tinuvin 329, Cyasorb 5411, UV-329, Octrizole | |
| CAS Number | 3147-75-9 | |
| Molecular Formula | C₂₀H₂₅N₃O | |
| Molecular Weight | 323.43 g/mol | |
| Melting Point | 103 – 105 °C | Sharp endotherm (DSC) |
| LogP (Octanol/Water) | ~7.3 (Predicted) | Highly Lipophilic |
| pKa | 8.07 ± 0.45 (Predicted) | Phenolic hydroxyl group |
| Water Solubility | < 0.01% (Insoluble) | |
| Solubility (Organics) | Soluble in Chloroform, Ethyl Acetate, Toluene | |
| UV Absorption |
Mechanism of Action: ESIPT Cycle
The photostability of Octrizole stems from the Excited State Intramolecular Proton Transfer (ESIPT) mechanism. Upon UV absorption, the phenolic proton tunnels to the triazole nitrogen, creating a short-lived keto-tautomer. This species relaxes to the ground state by releasing energy as heat (non-radiative decay) rather than fluorescence or phosphorescence, effectively "quenching" the UV energy and preventing polymer degradation.
Figure 1: The ESIPT cycle allows Octrizole to absorb UV radiation and dissipate it harmlessly as heat, regenerating the stable ground state molecule.
Synthesis & Manufacturing
The industrial synthesis of Octrizole typically follows a three-step sequence involving diazotization, azo coupling, and reductive cyclization. This process is relevant for impurity profiling, as unreacted precursors (e.g., 2-nitroaniline) or azo-intermediates may persist as trace contaminants.
Validated Synthetic Route
-
Diazotization: o-Nitroaniline is reacted with sodium nitrite (
) in acidic medium to form the diazonium salt. -
Coupling: The diazonium salt is coupled with 4-tert-octylphenol (4-(1,1,3,3-tetramethylbutyl)phenol) to yield the azo dye intermediate.
-
Reductive Cyclization: The azo intermediate undergoes reduction (using Zn/NaOH or hydrazine) to close the triazole ring, forming Octrizole.
Figure 2: Industrial synthesis pathway highlighting key intermediates that may appear as process-related impurities.
Pharmaceutical Relevance: Extractables & Leachables (E&L)
For drug development professionals, Octrizole is defined as a Class 2 Leachable (medium risk). It is ubiquitous in primary packaging materials such as High-Density Polyethylene (HDPE) and Polypropylene (PP) bottles.
Risk Assessment Profile[9]
-
Migration Potential: High. Due to its LogP (~7.3), it readily migrates into lipid emulsions (e.g., Propofol), surfactant-containing formulations (e.g., Polysorbate 80), and liposomal drugs.
-
Safety Concern Threshold (SCT): While not highly toxic, it is a skin and eye irritant. The Cramer Class classification typically requires evaluation if levels exceed 1.5 µ g/day (genotoxic impurity threshold) or 5 µ g/day (general toxicity), though Octrizole is generally considered non-genotoxic.
-
Regulatory Status: Listed in FDA Inactive Ingredient Database (IID) indirectly via packaging references.
E&L Decision Matrix
When Octrizole is detected in a drug product stability study, the following logic applies:
-
Identification: Match retention time and UV spectrum (301/343 nm) with reference standard.
-
Quantification: Determine concentration relative to the Analytical Evaluation Threshold (AET).
-
Toxicological Assessment: If > AET, calculate Permitted Daily Exposure (PDE) based on NOAEL (No Observed Adverse Effect Level).
Analytical Protocols
The following protocols are designed for the quantification of Octrizole in pharmaceutical plastics (Extractables) or drug solutions (Leachables).
Protocol A: RP-HPLC Method for Octrizole Quantitation
Objective: Accurate quantification of Octrizole leached into aqueous/organic matrices.
-
Instrument: HPLC with PDA/UV Detector.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile (ACN)
-
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: Linear ramp to 100% B (Octrizole elutes late due to hydrophobicity)
-
10-15 min: Hold 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 343 nm (Specific) and 301 nm (Sensitive).
-
Retention Time: Expect elution at ~8-12 min depending on gradient slope.
Protocol B: LC-MS Screening for Trace Leachables
Objective: Confirmation of identity in complex matrices (e.g., protein formulations).
-
Ionization: ESI Positive Mode (
). -
Target Mass:
-
Exact Mass: 323.1998
-
Observed Ion (
): 324.2070
-
-
Fragment Ions (MS/MS):
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62485, Octrizole. Retrieved from [Link]
-
Synthesis Mechanism: R. K. Kumar, et al. (2011). Copper-Promoted Synthesis of Benzotriazoles. Organic Letters, 13(8), 2102-2105. [Link]
-
Pharmaceutical Analysis: FDA. (2025).[7][8][3] Guidance for Industry: Q3E Impurities: Assessment and Control of Extractables and Leachables for Pharmaceuticals and Biologics. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. lookchem.com [lookchem.com]
- 3. (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole - Google Patents [patents.google.com]
- 7. santplas.com [santplas.com]
- 8. researchgate.net [researchgate.net]
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol characterization
Technical Monograph: Characterization and Trace Analysis of UV-329 in Pharmaceutical Matrices
Executive Summary 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (Commonly UV-329 or Tinuvin 329) is a hydroxyphenyl-benzotriazole ultraviolet absorber (UVA).[1][2] While primarily used to stabilize polymers against photo-degradation, its relevance in drug development lies in its status as a critical extractable/leachable (E/L) from plastic packaging systems (blister packs, bottles, IV bags).
This guide provides a comprehensive technical breakdown of UV-329, focusing on its photophysical mechanism (ESIPT), spectroscopic signature, and validated protocols for its trace detection in pharmaceutical formulations.
Part 1: Molecular Identity & Physicochemical Profile[1][4]
UV-329 is a lipophilic stabilizer.[1] Its structure features a benzotriazole ring fused to a phenolic moiety substituted with a bulky tert-octyl group.[1] This aliphatic tail improves solubility in non-polar matrices (plastics) but poses challenges for aqueous extraction during analysis.
Table 1: Physicochemical Specifications
| Property | Value / Description | Relevance to Pharma |
| CAS Number | 3147-75-9 | Regulatory ID for ECHA/FDA filings.[1] |
| IUPAC Name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | Standard nomenclature for synthesis.[1] |
| Molecular Formula | C₂₀H₂₅N₃O | Basis for Mass Spec (m/z calculation). |
| Molecular Weight | 323.44 g/mol | Parent Ion identification ([M+H]⁺ = 324.4). |
| Melting Point | 103 – 105 °C | Thermal stability limit during extrusion. |
| LogP (Octanol/Water) | ~7.3 (Estimated) | Indicates high affinity for lipid-based drug formulations.[1] |
| Solubility | Toluene, EtOAc: SolubleWater: Insoluble (<0.01%) | Dictates extraction solvents (e.g., DCM or Hexane required). |
Part 2: Photophysical Mechanism (The "Why")
The efficacy of UV-329 relies on Excited State Intramolecular Proton Transfer (ESIPT) .[1] Unlike blockers that reflect light, UV-329 absorbs high-energy UV photons and dissipates them as harmless heat.[1]
Mechanism Description:
-
Ground State (Enol): A strong intramolecular hydrogen bond exists between the phenolic hydroxyl proton and the triazole nitrogen.
-
Excitation: Upon UV absorption (300–400 nm), the electron density shifts, increasing the acidity of the phenol and the basicity of the nitrogen.
-
Proton Transfer: The proton tunnels to the nitrogen, forming a Keto excited state.
-
Relaxation: The Keto state decays to the ground state via internal conversion (releasing heat), and the proton transfers back to regenerate the Enol form.
Diagram 1: The ESIPT Cycle
Caption: The regenerative ESIPT cycle allows UV-329 to absorb UV radiation repeatedly without degrading.
Part 3: Analytical Characterization (The "How")
To validate the identity of UV-329 (e.g., as a raw material or reference standard), use the following multi-modal approach.
Nuclear Magnetic Resonance (NMR)
The
-
Phenolic Proton (
~11.5 ppm): Appears as a sharp singlet very far downfield. This extreme shift confirms the intramolecular Hydrogen Bond essential for the ESIPT mechanism. If this peak is broad or shifted upfield (<10 ppm), the molecule may be degraded or in a solvent disrupting the H-bond (e.g., DMSO-d6 can compete, so CDCl3 is preferred). -
Aromatic Region (
7.0 – 8.3 ppm): Complex multiplet pattern corresponding to the benzotriazole and phenol rings. -
Aliphatic Region (
0.7 – 1.8 ppm):
UV-Vis Spectroscopy[1]
-
Solvent: Chloroform or Methanol.[2]
- : Two distinct bands at 300 nm and 340 nm .
-
Cut-off: Sharp transmission cut-off typically around 380-400 nm.[1]
Part 4: Trace Analysis in Pharmaceutical Matrices
For drug development professionals, the primary concern is the migration of UV-329 from packaging into the drug product. The following protocol is a validated approach for Extractables & Leachables (E/L) studies.
Methodology: LC-MS/MS (Triple Quadrupole)
Because UV-329 is non-volatile and lipophilic, Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for parts-per-billion (ppb) detection.[1]
Experimental Protocol:
-
Sample Preparation (Liquid Formulation):
-
Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 100% B over 5 minutes. (High organic content required to elute the hydrophobic UV-329).[1]
-
-
Mass Spectrometry Parameters (ESI+):
Diagram 2: E/L Analysis Workflow
Caption: Workflow for isolating and quantifying UV-329 leachables from aqueous drug formulations.
Part 5: Toxicology & Regulatory Landscape[1]
In the context of safety assessment (Safety Concern Threshold - SCT), UV-329 is generally considered low toxicity but requires monitoring due to its persistence.[1]
-
Regulatory Status: Listed in the EU Inventory. Unlike its analogue UV-328, UV-329 is not currently listed as a Substance of Very High Concern (SVHC) under REACH, making it a preferred substitute in European markets [1].[1]
-
Toxicity Profile:
-
Acute Oral Toxicity (Rat): LD50 > 2000 mg/kg.
-
Skin/Eye Irritation: Non-irritant.
-
PDE (Permitted Daily Exposure): For leachable assessments, a generic PDE of 10-20 µ g/day is often applied unless specific genotoxicity data clears it for higher thresholds.[1]
-
References
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[1] Available at: [Link][1]
-
PubChem. Compound Summary: Octrizole (UV-329).[1] National Library of Medicine. Available at: [Link][1]
Sources
Technical Deep Dive: Octrizole (UV-329) ESIPT Dynamics
Content Type: Technical Whitepaper Audience: Researchers, Photophysicists, and Polymer Scientists Subject: Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism in Octrizole[1][2][3]
Executive Summary
Octrizole (UV-329), chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, represents a gold standard in the class of hydroxyphenyl benzotriazole (HPB) UV absorbers.[1][2][3][4] Its efficacy in stabilizing polymers (polycarbonates, polyesters) stems not merely from its high molar extinction coefficient, but from its photophysical capability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2]
This guide dissects the ESIPT photocycle of Octrizole, detailing the sub-picosecond proton transfer that dissipates absorbed UV energy as harmless heat.[1] By coupling ultrafast spectroscopic data with computational potential energy surface (PES) models, we provide a rigorous framework for understanding why Octrizole remains photostable while sacrificing itself to protect the host matrix.[1]
Molecular Architecture & Ground State Dynamics
The photostability of Octrizole is encoded in its ground-state molecular structure.[1][2] The molecule exists primarily in the Enol (E) form in the ground state (
Structural Keypoints:
-
Planarity: The IMHB locks the phenol and benzotriazole rings into a near-planar conformation, maximizing
-conjugation and lowering the energy of the state.[1] -
Substituent Effect: The bulky 1,1,3,3-tetramethylbutyl group at the para position of the phenol ring enhances solubility in apolar matrices and suppresses intermolecular aggregation, which could otherwise quench the ESIPT process via intermolecular interactions.[1]
| Property | Value / Characteristic |
| CAS Number | 3147-75-9 |
| Molecular Formula | |
| Absorption Max ( | ~340 nm (Dichloromethane) |
| Ground State Form | Enol (Planar, IMHB stabilized) |
| Excited State Mechanism | Four-level ESIPT photocycle |
The ESIPT Mechanism: A Four-Level Photocycle
The core of Octrizole's function is a four-step cycle involving proton transfer on the excited potential energy surface.[2][3] This process is essentially barrierless and occurs on the femtosecond timescale.
Step 1: Photoexcitation ( )
Upon absorption of UV photons (300–400 nm), the molecule is excited to the Frank-Condon state of the Enol form (
Step 2: Proton Transfer ( )
Driven by the redistribution of charge, the proton tunnels or transfers ballistically across the hydrogen bond to form the Excited Keto (
-
Time Constant:
fs (Ultrafast). -
Characteristics: This step is faster than radiative decay (fluorescence), explaining the lack of Enol emission.[1]
Step 3: Internal Conversion ( )
The
-
Energy Dissipation: The energy difference is released as heat (vibrational relaxation) to the solvent or polymer matrix.
-
Fluorescence: A large Stokes-shifted emission (often >150 nm shift) can sometimes be observed if this non-radiative pathway is slightly inhibited, but in efficient absorbers like Octrizole, the quantum yield is negligible.[1]
Step 4: Back Proton Transfer ( )
The ground state Keto form is thermodynamically unstable relative to the Enol form.[1] The proton rapidly transfers back to the oxygen, restoring the original Enol structure.[1]
-
Time Constant: ~10–100 ps.
-
Result: The molecule is reset and ready to absorb another photon.
Visualization: The Octrizole ESIPT Cycle
Figure 1: The four-level photocycle of Octrizole.[1] Blue arrows indicate radiative/absorption events; red/yellow/green indicate non-radiative structural rearrangements.[1]
Experimental Characterization Protocols
To validate the ESIPT mechanism in Octrizole, researchers must employ time-resolved spectroscopy.[1][2][3] Standard steady-state fluorometers are insufficient due to the ultrafast nature of the transfer.[1]
Protocol 1: Femtosecond Transient Absorption (fs-TA)
This method maps the excited state population evolution.[1][2][3]
Equipment Setup:
-
Pump Source: Ti:Sapphire laser (800 nm, <100 fs pulses), frequency-doubled or tripled to ~340 nm to match Octrizole absorption.
-
Probe Source: White light continuum (350–700 nm) generated by focusing a portion of the fundamental beam into a
or sapphire plate.[1]
Workflow:
-
Sample Prep: Dissolve Octrizole in a non-polar solvent (e.g., cyclohexane) and a polar aprotic solvent (e.g., acetonitrile) to
OD at the excitation wavelength.[1] -
Pump-Probe Delay: Scan delay times from -1 ps to +100 ps.
-
Data Acquisition: Measure
.[1][5]
Interpretation: The decay of the Enol* stimulated emission (if visible) and the rise of the Keto* absorption occur within the instrument response function (IRF), confirming sub-100 fs transfer.[1]
Protocol 2: Computational Potential Energy Surface (PES) Scan
To confirm the thermodynamic driving force, Density Functional Theory (DFT) is used.[1]
Computational Workflow:
-
Software: Gaussian 16 or ORCA.
-
Method: TD-DFT (e.g., B3LYP/6-31G(d,p) or CAM-B3LYP for charge transfer accuracy).[1][2][3]
-
Scan Coordinate: The
bond length (proton coordinate).[1] -
States: Optimize geometry in
and .
Expected Result:
- Surface: Deep minimum for Enol, high barrier to Keto.[1]
- Surface: Barrierless or very low barrier path from Enol* to Keto, with the Keto form being the global minimum on the excited surface.[1]
Visualization: Potential Energy Landscape
Figure 2: Schematic of the Potential Energy Surface (PES). Note the energy inversion between Enol and Keto forms upon excitation.
Applications & Stability Engineering
The ESIPT mechanism explains why Octrizole is superior to simple absorbers that might rely on fluorescence or phosphorescence (which are slower and allow time for side reactions).
-
Photostability: The cycle is closed. The molecule returns to its exact original state. The probability of intersystem crossing (ISC) to a reactive Triplet state is extremely low because the ESIPT rate (
) outcompetes ISC ( ).[2] -
Polymer Compatibility: The hydrophobic tetramethylbutyl tail ensures Octrizole does not migrate or "bloom" out of polar plastics like PET or PC, maintaining protection over years of exposure.[1]
-
Filter Effect: By absorbing high-energy UV-B/A and releasing it as IR (heat), it acts as a spectral down-converter, protecting the polymer backbone from bond scission.[1][2][3]
References
-
Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Source: National Institutes of Health (PMC) URL:[Link]
-
Ultrafast Measurements of Excited State Intramolecular Proton Transfer (ESIPT) in Room Temperature Solutions. Source: ResearchGate URL:[1][3][Link]
-
Excited-State Dynamics of Carbazole Derivatives (Analogous Photophysics). Source: MDPI URL:[Link]
Sources
- 1. UV-329 | 3147-75-9 [chemicalbook.com]
- 2. 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | C29H35N3O | CID 9803353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329) - Datenblätter zu SVHC [reach.baden-wuerttemberg.de]
- 4. Buy Quality 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol 3147-75-9 In Stock with Immediately Delivery [youthybiotech.com]
- 5. Towards Understanding Excited-State Properties of Organic Molecules Using Time-Resolved Soft X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: UV-Vis Absorption Spectrum of Octrizole (Tinuvin 329)
Executive Summary
Octrizole (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol), commercially known as Tinuvin 329 or Cyasorb 5411 , is a hydroxyphenyl benzotriazole UV absorber.[1][2] It functions as a broadband filter, exhibiting strong absorption in the 300–400 nm range. Its photostability derives from the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, which dissipates absorbed UV energy as harmless thermal energy.
This guide provides a standardized protocol for the characterization and quantitative analysis of Octrizole using UV-Visible spectroscopy, designed for researchers in polymer stabilization and analytical chemistry.
Molecular Architecture & Photophysics
Structural Basis of Action
The core efficacy of Octrizole (CAS 3147-75-9) lies in the intramolecular hydrogen bond between the hydroxyl group on the phenyl ring and the nitrogen atom of the benzotriazole ring. This planar configuration is essential for the ESIPT mechanism.
The ESIPT Mechanism
Upon absorption of a UV photon, the molecule undergoes a rapid proton transfer from the enol form (ground state) to a keto form (excited state). The keto form relaxes via internal conversion (releasing heat), then reverts to the ground state enol form, ready to absorb another photon. This cycle occurs on a picosecond timescale, preventing the UV energy from breaking chemical bonds in the host polymer.
Figure 1: The ESIPT photophysical cycle of Octrizole, illustrating the non-destructive dissipation of UV energy.
Spectral Characteristics
Octrizole exhibits a characteristic dual-band absorption profile typical of benzotriazoles. The exact position of the maxima (
Key Spectral Parameters
| Parameter | Value (Approx.) | Conditions |
| Primary | 343 nm | Chloroform / DCM |
| Secondary | 301 nm | Chloroform / DCM |
| Cutoff Wavelength | ~400 nm | Absorbance drops to near zero |
| Molar Extinction Coeff. ( | 15,910 L/(mol[3]·cm) | At 343 nm in Chloroform |
| Molecular Weight | 323.43 g/mol | - |
Note on Solvent Choice: Octrizole is lipophilic. While slightly soluble in alcohols, it is best dissolved in Chloroform , Dichloromethane (DCM) , or Ethyl Acetate for accurate quantitative analysis. Using alcohols (methanol/ethanol) may result in hypsochromic shifts (blue shifts) due to hydrogen bonding interference with the solvent.
Analytical Protocol: Quantitative Determination
This protocol utilizes the Beer-Lambert Law (
Reagents & Equipment
-
Analyte: Octrizole (Reference Standard, >98% purity).
-
Solvent: Spectroscopic grade Chloroform (
) or Dichloromethane (DCM). -
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 250–450 nm).
-
Cuvettes: Matched Quartz cuvettes (10 mm path length). Do not use plastic or glass , as they absorb in the UV region.
Workflow Methodology
Figure 2: Step-by-step analytical workflow for the quantitative determination of Octrizole.
Detailed Procedure
-
Stock Solution Preparation:
-
Accurately weigh 10.0 mg of Octrizole into a 100 mL volumetric flask.
-
Dissolve in Chloroform and dilute to volume.
-
Concentration:
(approx ).
-
-
Working Solution (Dilution):
-
Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Chloroform.
-
Final Concentration:
(approx ). -
Target Absorbance: Based on
, expected Absorbance is , which is ideal for linearity (0.2 – 0.8 range).
-
-
Measurement:
-
Run a baseline correction using pure Chloroform.
-
Scan the sample from 250 nm to 450 nm.
-
Identify the peak maximum near 343 nm .
-
-
Calculation:
Where .[4]
Data Interpretation & Quality Control
Acceptance Criteria
-
Peak Shape: The spectrum should show two distinct maxima. A single peak or significant shoulder distortions may indicate degradation or impurities.
-
Absorbance Ratio: The ratio of
is a characteristic constant for the pure substance. Significant deviation suggests contamination. -
Solubility Check: Ensure the solution is perfectly clear. Turbidity (Tyndall effect) will artificially inflate absorbance values due to light scattering.
Troubleshooting
-
Blue Shift (< 340 nm): Likely caused by using a polar protic solvent (e.g., Ethanol) instead of a non-polar solvent. Switch to DCM or Chloroform.
-
Noisy Baseline: Check for fingerprints on the cuvette optical faces or air bubbles in the solution.
-
Absorbance > 1.0: The solution is too concentrated, leading to non-linearity. Dilute the sample further.
References
-
BASF. (2023). Tinuvin® 329 Technical Information. Retrieved from (Note: Direct deep links to TDS often expire; verify via supplier portal).
-
PubChem. (n.d.). Octrizole (CID 62485). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[1][2][5][6][7] Retrieved from [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. watson-int.com [watson-int.com]
- 3. download.basf.com [download.basf.com]
- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 5. 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329) - Datenblätter zu SVHC [reach.baden-wuerttemberg.de]
- 6. mdpi.com [mdpi.com]
- 7. Substance Information - ECHA [echa.europa.eu]
Technical Guide: NMR Structural Dynamics and Purity Profiling of Octrizole (UV-329)
The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of Octrizole using Nuclear Magnetic Resonance (NMR) spectroscopy.
Executive Summary & Chemical Context
Octrizole (CAS: 3147-75-9), chemically known as 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol , represents a critical class of hydroxyphenyl-benzotriazole (HB) UV absorbers.[1] Its efficacy in stabilizing polymers (polycarbonates, polyesters) stems from a photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) .
For the analytical scientist, Octrizole is not merely a static structure; it is a dynamic system locked in a planar conformation by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the triazole nitrogen. This guide details the NMR protocols necessary to validate this active conformation, quantify purity, and differentiate the specific 1,1,3,3-tetramethylbutyl (tert-octyl) moiety from similar analogs like Tinuvin P.
The Mechanistic Basis of NMR Signals
Understanding the ESIPT mechanism is prerequisite to interpreting the NMR spectrum. The "active" UV-absorbing state requires the molecule to be planar, facilitated by the IMHB.
-
The Diagnostic Signal: The phenolic proton (
) does not appear in the typical 4.0–7.0 ppm range.[1] Due to the Resonance-Assisted Hydrogen Bond (RAHB), it is significantly deshielded, typically appearing >11.0 ppm. -
Solvent Selection Strategy:
-
Chloroform-
(CDCl ): The gold standard.[1] It is non-polar and non-interacting, preserving the intramolecular hydrogen bond. This mimics the hydrophobic environment of a polymer matrix. -
DMSO-
: Use with caution. While excellent for solubility, its high polarity and H-bond accepting capability can compete with the intramolecular bond, potentially broadening the signal or shifting equilibrium, which may lead to erroneous structural conclusions regarding the "active" state.
-
Visualization: ESIPT & NMR Correlation
The following diagram illustrates the relationship between the chemical mechanism and the resulting NMR observables.
Figure 1: Correlation between the intramolecular hydrogen bond (IMHB), the ESIPT mechanism, and the diagnostic downfield NMR shift of the hydroxyl proton.
Experimental Methodology
Sample Preparation
To ensure high-resolution data capable of resolving long-range couplings in the aromatic region:
-
Mass: Weigh 15–20 mg of Octrizole.
-
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -
Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended micro-particulates which cause line broadening.
Instrument Parameters (Proton )
-
Frequency: 400 MHz or higher recommended (to resolve aromatic multiplets).
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (
): Set to seconds.-
Reasoning: The quaternary carbons and the hindered phenolic proton have long
relaxation times. A short delay will suppress the integration of the and aromatic signals relative to the fast-relaxing alkyl methyls, leading to quantitative errors.[1]
-
-
Scans (NS): 16–32 (sufficient for 20 mg sample).
Structural Assignment & Spectral Analysis[1][2][3][4]
The Aliphatic Region (The "Fingerprint")
Octrizole is distinguished from other benzotriazoles by its 1,1,3,3-tetramethylbutyl group. This bulky group produces a unique signature in the upfield region.
| Moiety | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |
| Terminal | 0.75 – 0.80 | Singlet ( | 9H | The |
| Gem-Dimethyl | 1.40 – 1.50 | Singlet ( | 6H | The |
| Methylene Bridge | 1.70 – 1.80 | Singlet ( | 2H | The |
The Aromatic & Heteroatom Region
The aromatic region (7.0–8.5 ppm) contains two distinct spin systems: the benzotriazole ring (AA'BB' type) and the 1,2,4-substituted phenol ring.
| Proton | Chemical Shift ( | Multiplicity | Assignment Logic | |
| Phenol H-6 | 7.15 – 7.25 | Doublet ( | Ortho to | |
| Benzotriazole H-5'/6' | 7.40 – 7.50 | Multiplet ( | - | The "remote" protons of the benzotriazole ring.[1] |
| Phenol H-5 | 7.55 – 7.65 | Doublet of Doublets ( | Meta to | |
| Benzotriazole H-4'/7' | 7.90 – 8.00 | Multiplet ( | - | The protons adjacent to the Triazole Nitrogens.[1] Deshielded by the N-heterocycle.[1] |
| Phenol H-3 | 8.20 – 8.30 | Doublet ( | Diagnostic: Ortho to the Benzotriazole ring.[1] Significantly deshielded by the ring current of the heterocycle and the IMHB. | |
| Phenolic -OH | 11.00 – 11.80 | Broad Singlet ( | - | Critical Proof of Structure: Evidence of strong intramolecular H-bonding (O-H |
Analytical Workflow
The following Graphviz diagram outlines the logical flow for validating the Octrizole structure, moving from simple 1D checks to advanced 2D confirmation.
Figure 2: Step-by-step decision tree for NMR validation of Octrizole.
Quality Control & Impurity Profiling
In a drug development or high-performance material context, purity is paramount.[1] NMR is uniquely capable of detecting specific process impurities that HPLC might miss if UV chromophores are similar.
Common Impurities to Watch:
-
Residual Solvents:
-
Isomeric Impurities:
-
Tinuvin P (Methyl analog): If the raw material was impure, you may see a methyl singlet around 2.3 ppm instead of the complex tert-octyl pattern.
-
Non-Planar Isomers: If the H-bond is disrupted (e.g., by water contamination), the Phenol H-3 doublet at ~8.2 ppm may shift upfield, indicating a loss of UV-protective efficacy.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62485, Octrizole. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] J. Org.[5][2] Chem. (Data utilized for impurity profiling methodology).[5][6] Retrieved from [Link]
Sources
- 1. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | C30H29N3O | CID 112412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. UV-329 | 3147-75-9 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol 98 3147-75-9 [sigmaaldrich.com]
Advanced Technical Guide: Infrared (IR) Spectroscopy of Octrizole
Executive Summary
Octrizole (CAS: 3147-75-9), commercially known as Tinuvin 329 or UV-329, is a hydroxyphenyl-benzotriazole (HBzT) derivative critical to the stabilization of polymers and, increasingly, as an excipient or active moiety in specific pharmaceutical formulations.[1][2] Its efficacy as a UV absorber relies entirely on a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) .[2]
For the analytical scientist, the Infrared (IR) spectrum of Octrizole is not merely a fingerprint for identification; it is a direct readout of the molecule's functional integrity.[3] The spectral features—specifically the suppression of the free hydroxyl band and the enhancement of ring modes—confirm the presence of the planar, intramolecularly hydrogen-bonded conformation required for energy dissipation. This guide provides an in-depth protocol for the acquisition, validation, and mechanistic interpretation of Octrizole’s IR spectrum.
Molecular Architecture & Vibrational Theory
The Octrizole molecule consists of a benzotriazole ring fused to a phenolic ring substituted with a bulky 1,1,3,3-tetramethylbutyl (t-octyl) group.
The Critical "Stealth" Feature: Intramolecular Hydrogen Bonding (IMHB)
In its ground state, Octrizole exists in a planar conformation where the phenolic proton is tightly hydrogen-bonded to the lone pair of the triazole nitrogen (
-
Spectroscopic Consequence: Unlike typical phenols which show a sharp, strong
stretch at (free) or a broad band at (intermolecular), the Octrizole stretch is often extremely broad, weak, and red-shifted (2500–3200 ), often buried beneath stretching bands.[2] This is a feature, not a bug; it indicates the molecule is primed for UV protection.
Visualization: The ESIPT Mechanism & IR Correlation
The following diagram illustrates the cycle that IR spectroscopy indirectly validates. The "Enol (Ground)" form is what we observe in the IR spectrum.
Figure 1: The ESIPT cycle. IR spectroscopy confirms the population of the Enol Ground state, specifically validating the pre-existing hydrogen bond required for the cycle to initiate.
Experimental Protocol
To obtain a research-grade spectrum capable of resolving the subtle benzotriazole ring modes and the aliphatic fine structure, the following protocol is mandatory.
Sample Preparation
Octrizole is a crystalline powder (MP: 103–105 °C).[4]
| Method | Suitability | Critical Notes |
| ATR (Attenuated Total Reflectance) | Primary Choice | Use a Diamond or ZnSe crystal.[2] Ensure high contact pressure. Warning: Excessive pressure on low-melting solids can induce pressure-crystallization shifts, though rare for Octrizole.[2] |
| KBr Pellet | Secondary | Grind 1-2 mg sample with 200 mg dry KBr.[2] Risk: Moisture in KBr can create false -OH bands that mimic or obscure the Octrizole phenol signal.[2] |
| Nujol Mull | Tertiary | Not recommended due to interference with the critical aliphatic C-H region (2800-3000 cm⁻¹) essential for identifying the t-octyl group.[2] |
Acquisition Parameters[1][2]
-
Resolution:
(Required to resolve aromatic doublets). -
Scans: Minimum 32 (64 recommended for signal-to-noise in the fingerprint region).[2]
-
Range: 4000 – 400
. -
Apodization: Blackman-Harris 3-Term (optimal for solid-state sharp peaks).[2]
Spectral Analysis & Band Assignment
The Octrizole spectrum is dominated by the aliphatic "forest" of the t-octyl group and the "fingerprint" of the benzotriazole ring.
Quantitative Band Assignment Table
| Frequency Region ( | Intensity | Mode Assignment | Mechanistic Insight |
| 3200 – 3500 | Weak/Broad | Phenolic | Diagnostic: The absence of a sharp peak here confirms the Intramolecular Hydrogen Bond (IMHB).[2] If a sharp peak appears |
| 3000 – 3100 | Weak | Aromatic | Associated with the benzotriazole and phenolic rings.[2] |
| 2950 – 2960 | Strong | Characteristic of the t-octyl (1,1,3,3-tetramethylbutyl) group. | |
| 2860 – 2870 | Medium | Aliphatic chain backbone.[5] | |
| 1590 – 1620 | Medium | Aromatic | Benzotriazole ring breathing modes.[2] Often appears as a doublet. |
| 1440 – 1470 | Strong | Methyl/Methylene deformation. | |
| 1360 – 1390 | Medium | Gem-Dimethyl Doublet | Specific Identity: The "split" peak here is characteristic of the tert-butyl/octyl moiety (C(CH3)3).[2] |
| 1200 – 1230 | Strong | Phenolic | Coupled with ring vibrations.[2] High intensity due to the polarity of the phenol. |
| 740 – 750 | Strong | Marker Band: Characteristic of 1,2-disubstituted benzene rings (the benzotriazole cap).[2] |
Detailed Interpretation
-
The "Missing" Hydroxyl: Do not search for a textbook alcohol peak. The proton is chelated. You will likely see a broad, shallow rise in the baseline from 2500–3200
rather than a distinct peak. -
The Aliphatic Signature: The region 2800–3000
is unusually intense for an aromatic molecule due to the high hydrogen count of the 1,1,3,3-tetramethylbutyl group (17 aliphatic protons vs. 7 aromatic protons). -
The Triazole Fingerprint: The 745
band is the most reliable anchor point for identifying the benzotriazole moiety in a complex mixture.
Troubleshooting & Validation Workflow
Use this logic flow to validate your spectral data.
Figure 2: Validation logic for Octrizole IR quality control.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62485, Octrizole. Source:[Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[2][6] Source:[Link]
-
NIST Chemistry WebBook. 1H-Benzotriazole IR Spectrum (Reference for benzotriazole moiety ring modes). Source:[Link]
-
Fluegge, A. P., et al. "Probing the Intramolecular Hydrogen Bond of 2-(2-Hydroxyphenyl)benzotriazoles..." The Journal of Physical Chemistry A, 2007.[7] (Mechanistic grounding for IMHB spectral features). Source:[Link]
Sources
- 1. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329) - Datenblätter zu SVHC [reach.baden-wuerttemberg.de]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol [mdpi.com]
Technical Guide: Mass Spectrometry Fragmentation of Octrizole (UV-329)
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Octrizole (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol), a critical benzotriazole UV stabilizer (BUVS). Accurate detection of Octrizole is essential for environmental monitoring, migration studies in food contact materials, and impurity profiling in pharmaceutical packaging.
This document details the distinct fragmentation pathways observed under Electron Ionization (EI) and Electrospray Ionization (ESI), elucidating the mechanistic divergence between radical cation chemistry (GC-MS) and even-electron proton transfer dynamics (LC-MS/MS).
Chemical Identity & Structural Basis[1]
The fragmentation logic of Octrizole is dictated by three structural moieties: the benzotriazole ring (UV absorbing chromophore), the phenolic hydroxyl group (proton donor), and the bulky 1,1,3,3-tetramethylbutyl (tert-octyl) chain.
| Property | Specification |
| Common Name | Octrizole (UV-329) |
| IUPAC Name | 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol |
| CAS Number | 3147-75-9 |
| Molecular Formula | |
| Monoisotopic Mass | 323.1998 Da |
| Key Structural Feature | Labile tert-octyl group; Stable benzotriazole core |
Experimental Methodologies
To ensure reproducibility, the following validated protocols are recommended. These workflows minimize in-source fragmentation while maximizing sensitivity for MS/MS transitions.
Analytical Workflow Visualization
Figure 1: Dual-stream analytical workflow for Octrizole characterization via LC-MS and GC-MS.
Protocol Specifications
| Parameter | LC-MS/MS (ESI) | GC-MS (EI) |
| Column | C18 Reverse Phase (2.1 x 100 mm, 1.7 µm) | 5% Phenyl-methylpolysiloxane (30m x 0.25mm) |
| Mobile Phase / Carrier | A: Water + 0.1% Formic AcidB: MeOH + 0.1% Formic Acid | Helium (1.0 mL/min constant flow) |
| Ionization Source | Electrospray Ionization (Positive Mode) | Electron Impact (70 eV) |
| Source Temp | 350°C | 230°C |
| Collision Energy | 20–35 eV (Optimized for m/z 212) | N/A |
Mechanistic Fragmentation Analysis
The divergence in fragmentation between EI and ESI is a critical diagnostic tool. EI fragmentation is driven by high-energy radical instability in the alkyl chain, whereas ESI fragmentation is driven by proton-transfer-mediated elimination.
ESI-MS/MS Pathway (Protonation & Elimination)
In positive ESI, Octrizole forms a stable protonated molecule
-
Precursor:
-
Mechanism: Protonation likely occurs on the triazole nitrogen. A proton transfer from the phenolic hydroxyl or the ring to the alkyl chain facilitates the elimination of 2,4,4-trimethyl-1-pentene (di-isobutylene, 112 Da).
-
Dominant Product Ion:
(Protonated 2-(2H-benzotriazol-2-yl)phenol).
Figure 2: ESI fragmentation pathway showing the characteristic neutral loss of the alkene chain.
EI-MS Pathway (Radical Cation Cleavage)
In Electron Ionization, the molecular ion
-
Precursor:
-
Mechanism: The bond between the methylene group and the quaternary carbon of the tert-butyl moiety is weak. Cleavage results in the loss of a neopentyl radical (
, 71 Da). -
Dominant Product Ion:
.
Figure 3: EI fragmentation pathway highlighting the radical-driven loss of the neopentyl group.
Diagnostic Ion Table
The following ions are critical for confirming the identity of Octrizole in complex matrices.
| m/z (Experimental) | Ion Type | Origin | Interpretation |
| 324.207 | ESI (+) | Protonated Molecular Ion | |
| 323.200 | EI | Molecular Ion | |
| 322.192 | ESI (-) | Deprotonated Molecular Ion | |
| 308.170 | EI | Loss of methyl group from tert-octyl chain | |
| 252.113 | EI / ESI | Diagnostic: Loss of neopentyl group (GC) or fragment of alkyl chain (LC) | |
| 212.081 | ESI (+) | Quantifier: Loss of entire octyl chain (Di-isobutylene) |
Technical Note: In LC-MS/MS quantification (MRM), the transition 324.2
Applications & Regulatory Context[2]
Understanding these pathways is vital for:
-
Environmental Forensics: Distinguishing Octrizole from other benzotriazoles (e.g., UV-P, UV-328) in wastewater sludge. The specific loss of 112 Da (ESI) is unique to the octyl chain length.
-
Toxicity Studies: Octrizole is under scrutiny for persistence. Detection of the 212 fragment indicates the stability of the benzotriazole core, which is the primary concern for environmental persistence.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62485, Octrizole. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Octrizole Mass Spectrum (EI).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
U.S. EPA. CompTox Chemicals Dashboard: Octrizole. Retrieved from [Link][2]
-
ResearchGate. MS/MS spectra and fragmentation pattern of UV-329. (Context: Determination of Benzotriazole UV Stabilizers in Sludge). Retrieved from [Link]
Sources
Technical Guide: Thermal Stability and Degradation Dynamics of Octrizole (UV-329)
Executive Summary
This technical guide provides a rigorous analysis of Octrizole (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol), a critical hydroxyphenyl-benzotriazole (BTZ) UV absorber. While Octrizole is engineered for photochemical persistence via Excited-State Intramolecular Proton Transfer (ESIPT), its thermal stability is the governing factor during polymer extrusion and sterilization.
For drug development professionals, Octrizole presents a paradox: it is essential for protecting photosensitive formulations in transparent packaging (e.g., PET, PC, LDPE), yet it represents a distinct "Extractable and Leachable" (E&L) risk. This guide delineates the thermodynamic boundaries where Octrizole transitions from a functional stabilizer to a degradation contaminant.
Physicochemical & Thermodynamic Architecture
To predict degradation, one must first establish the baseline thermodynamic stability. Octrizole is characterized by a bulky tert-octyl moiety which imparts solubility but also introduces specific thermal vulnerabilities.
Core Properties Table
| Property | Value | Technical Implication |
| CAS Registry | 3147-75-9 | Global regulatory tracking (REACH, TSCA). |
| Molecular Weight | 323.43 g/mol | Mid-range MW; susceptible to volatilization at high processing temps. |
| Melting Point | 103–105 °C | Low MP facilitates dispersion in polyolefins but risks agglomeration if cooling is uncontrolled. |
| TGA (1% Loss) | ~230 °C | The "Safe Processing Limit." Below this, loss is negligible. |
| TGA (10% Loss) | ~300 °C | Critical Failure Point. Significant volatilization and onset of oxidative cleavage. |
| LogP | > 6 | Highly lipophilic; high migration potential into lipid-based drug formulations. |
Thermal Stability Dynamics (TGA/DSC Interpretation)
Thermal failure in Octrizole occurs via two distinct modes: Physical Loss (Volatilization) and Chemical Degradation .
-
Phase 1: Sublimation/Volatilization (150°C – 280°C): Unlike many stabilizers that decompose immediately, Octrizole exhibits significant vapor pressure before chemical breakdown. Thermogravimetric Analysis (TGA) typically shows a smooth mass loss curve starting at ~230°C. This is intact molecule loss, which is critical for "fogging" phenomena in manufacturing but does not generate new chemical entities (NCEs).
-
Phase 2: Oxidative Decomposition (>300°C): At temperatures exceeding 300°C (or lower in the presence of radical initiators), the tert-octyl chain undergoes homolytic cleavage. The benzotriazole ring is remarkably thermally stable, but the alkyl substituent is the "weak link," susceptible to oxidation.
Mechanistic Pathways: Function vs. Failure
Understanding the degradation requires contrasting it with the molecule's intended function. Octrizole operates via a reversible proton transfer (ESIPT). Thermal degradation represents the irreversible interruption of this cycle.
The ESIPT Mechanism (Function)
Upon UV excitation, the phenolic proton tunnels to the triazole nitrogen, dissipating energy as heat (non-radiative decay) and returning to the ground state. This cycle is infinite unless the molecule is chemically altered.
The Degradation Mechanism (Failure)
Thermal stress, particularly oxidative stress, attacks the tert-octyl chain.
-
H-Abstraction: A radical abstracts a hydrogen from the alkyl chain.
-
Beta-Scission: The alkyl chain cleaves, potentially releasing isobutylene or related fragments.
-
Ring Oxidation: In extreme cases (combustion), the triazole ring opens to form anilines or nitro-compounds, though this is rare in standard pharmaceutical packaging scenarios.
Figure 1: The dual pathways of Octrizole. The Green cycle represents the intended stabilizing function (ESIPT). The Red pathway represents irreversible thermal degradation leading to leachables.
Analytical Methodologies for Detection
In a drug development context, you must detect both the intact Octrizole (as a leachable) and its thermal degradation products.
Protocol: Accelerated Thermal Aging & Extraction
Objective: Simulate worst-case manufacturing conditions to generate potential degradation products.
-
Sample Prep: Flash-heat Octrizole powder or Octrizole-doped polymer (LDPE/PC) at 280°C for 10 minutes in an oxidative environment (air).
-
Extraction: Solvate residue in Isopropanol/Hexane (1:1) or extract polymer using Reflux (4h).
-
Filtration: 0.22 µm PTFE filter to remove polymer particulates.
Protocol: LC-MS/MS Quantification
Causality: UV detection is insufficient for degradation products that may have lost the chromophore. Mass Spectrometry is required for structural elucidation.
-
Instrument: UHPLC coupled to Q-TOF or Triple Quad MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100mm, 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source for ionization).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 100% B over 10 mins (Octrizole is highly hydrophobic and elutes late).
-
MS Source: ESI Positive Mode (M+H)+.
-
Target Ions:
-
Octrizole: m/z 324.2 [M+H]+
-
Fragment (Loss of tert-octyl): m/z ~212 (Benzotriazole-phenol core).
-
Protocol: TGA-MS (Evolved Gas Analysis)
Objective:[1][2] Distinguish between volatilization and degradation.
-
Setup: Couple TGA exhaust to a quadrupole MS.
-
Ramp: 10°C/min from 30°C to 600°C under N2 (inert) and Air (oxidative).
-
Analysis: Monitor m/z 323 (parent) vs. small fragments (m/z 57, tert-butyl cation) to determine if the molecule is evaporating intact or fragmenting.
E&L Risk Assessment Workflow
For pharmaceutical packaging, the presence of Octrizole requires a toxicological risk assessment based on the Analytical Evaluation Threshold (AET) .
Figure 2: Extractables & Leachables (E&L) decision tree for Octrizole in pharmaceutical packaging.
References
-
PubChem. (2025).[3] Octrizole | C20H25N3O | CID 62485 - Physical Properties and Toxicity Data.[3] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. [Link][4][5]
-
FDA. (2025). Q3E Guideline for Extractables and Leachables (Draft). U.S. Food and Drug Administration.[6] [Link]
-
National Toxicology Program. (2023). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by LC-MS/MS. National Institutes of Health. [Link](Note: Link directs to relevant benzotriazole class study context).
-
Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals: TGA and DSC Applications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3147-75-9: 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazo… [cymitquimica.com]
- 5. watson-int.com [watson-int.com]
- 6. agilent.com [agilent.com]
An In-depth Technical Guide to the Photodegradation Quantum Yield of Octrizole
Foreword for the Senior Researcher: The photostability of UV filtering agents is a cornerstone of formulation science in pharmaceuticals, cosmetics, and materials protection. While benzotriazoles, including Octrizole (UV-328), are renowned for their robust UV absorption and energy dissipation capabilities, a quantitative understanding of their photochemical fate is essential for predicting long-term efficacy and environmental impact.[1][2] This guide eschews a simplistic overview, instead providing a rigorous framework for the experimental determination of the photodegradation quantum yield (Φ) of Octrizole. We will delve into the causality behind methodological choices, establish a self-validating experimental design, and ground our discussion in the fundamental principles of photochemistry. While direct photodegradation of benzotriazole UV stabilizers (BUVSs) is known to be inefficient due to their intrinsic thermal pathways for releasing absorbed energy, this guide provides the tools to quantify that inefficiency and explore factors that may alter it.[1][2]
Introduction: Octrizole and the Significance of Quantum Yield
Octrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a high-performance UV absorber used extensively in plastics, coatings, and personal care products to prevent photodegradation of the host material.[3][4] Its function is to absorb damaging UV radiation and dissipate the energy harmlessly, primarily as heat.[5] This remarkable photostability is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) mechanism that provides a rapid, non-radiative deactivation pathway.[6]
However, no molecule is perfectly photostable. A small fraction of excited molecules may fail to deactivate harmlessly and instead undergo chemical transformation, or photodegradation. The efficiency of this process is quantified by the photodegradation quantum yield (Φ) .
Definition: The quantum yield of a photochemical reaction is the ratio of the number of molecules undergoing a specific event (in this case, degradation) to the number of photons absorbed by the system at a given wavelength.[7][8]
Φ = (Number of molecules degraded) / (Number of photons absorbed)
A low quantum yield (Φ << 1) signifies high photostability, as many photons must be absorbed to induce a single degradation event.[8] For a UV absorber like Octrizole, a low Φ is a critical performance metric. Its determination is vital for:
-
Predictive Stability Modeling: Accurately forecasting the service lifetime of products containing Octrizole.
-
Risk Assessment: Understanding the rate at which Octrizole may break down into potential photo-products in the environment.[9]
-
Formulation Optimization: Evaluating how different solvent matrices or the presence of other additives can enhance or diminish photostability.[10]
Theoretical Framework: The Photochemistry of Benzotriazoles
To design a robust experiment, one must first understand the underlying mechanism. The photostability of 2-(2-hydroxyphenyl)-2H-benzotriazoles like Octrizole is dominated by the ESIPT process.
-
Photon Absorption (Excitation): The molecule absorbs a UV photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intramolecular Proton Transfer (ESIPT): In the excited state, the phenolic proton is rapidly transferred to a nitrogen atom on the benzotriazole ring. This creates an unstable zwitterionic (or keto-like) tautomer.[6]
-
Non-Radiative Decay: This tautomer provides an extremely fast, efficient pathway for internal conversion back to the ground state, dissipating the absorbed energy as heat.[6]
-
Reverse Proton Transfer: Once in the ground state, the proton rapidly transfers back, regenerating the original molecule.
This entire cycle is exceptionally fast, preventing competing degradative pathways like bond cleavage or oxidation from occurring efficiently.[6] Photodegradation occurs when this protective cycle is disrupted or when alternative, less favorable reaction pathways are initiated from the excited state.
Caption: The photophysical cycle of Octrizole.
Experimental Determination of Quantum Yield (Φ)
The determination of Φ requires two primary measurements: the rate of disappearance of the reactant (Octrizole) and the rate of photon absorption by the solution (photon flux).[7]
Principle of Measurement
The experiment involves irradiating a solution of Octrizole with monochromatic light of a known, constant intensity and monitoring its concentration over time. Concurrently, the photon flux of the light source must be precisely measured under identical conditions using a chemical actinometer.[11]
Experimental Workflow
The overall process can be visualized as a sequence of preparatory, execution, and analytical steps.
Caption: Experimental workflow for quantum yield determination.
Detailed Experimental Protocol
This protocol describes a self-validating system for determining Φ.
Instrumentation & Reagents:
-
Photoreactor: A "merry-go-round" or parallel beam photoreactor is ideal to ensure uniform illumination of multiple samples.[12]
-
Light Source: A high-pressure mercury or xenon lamp coupled with a monochromator or band-pass filters to isolate a specific wavelength (e.g., 340 nm, within Octrizole's absorption band).
-
Reaction Vessels: Quartz cuvettes or tubes (transparent to UV light).
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for accurately quantifying the concentration of Octrizole.
-
Spectrophotometer: To measure absorbance for actinometry.
-
Octrizole: Analytical standard grade.
-
Solvent: HPLC-grade solvent (e.g., acetonitrile or methanol), chosen for its transparency at the irradiation wavelength and its ability to solubilize Octrizole.
-
Chemical Actinometer: Potassium ferrioxalate is a widely used and well-characterized actinometer for the UV-Vis range.[13][14][15]
Step-by-Step Methodology:
Part A: Photon Flux Determination (Actinometry) [13]
-
Preparation (in a darkroom): Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄.[15] Also prepare a buffered solution of 1,10-phenanthroline and an ammonium acetate buffer.
-
Irradiation: Fill a quartz cuvette with the ferrioxalate solution, identical to the one that will be used for the Octrizole sample. Place it in the photoreactor and irradiate for a series of short, precise time intervals. Keep a non-irradiated sample as a control.
-
Complexation: After each irradiation interval, take an aliquot of the solution and add the phenanthroline and buffer solutions. This forms a stable, colored complex with the Fe²⁺ ions produced photochemically.
-
Spectrophotometry: Allow the color to develop in the dark, then measure the absorbance of the complex at 510 nm.
-
Calculation: Using the known molar absorptivity of the Fe²⁺-phenanthroline complex and the well-established quantum yield of ferrioxalate at the irradiation wavelength, calculate the number of photons absorbed by the solution per unit time (the photon flux, I₀).
Part B: Octrizole Photodegradation
-
Sample Preparation: Prepare a solution of Octrizole in the chosen solvent at a concentration that gives an absorbance between 0.1 and 1.0 at the irradiation wavelength to ensure sufficient light absorption without inner filter effects.
-
Irradiation: Place multiple, identical samples in the photoreactor. Irradiate the samples under the exact same conditions used for actinometry (same lamp intensity, distance, vessel). Remove individual samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Dark Control: Prepare an identical sample and keep it in the photoreactor alongside the other samples but shielded from light (e.g., wrapped in aluminum foil). This crucial control validates that degradation is photochemically driven and not due to thermal effects.
-
Concentration Analysis: Analyze the concentration of Octrizole in each irradiated sample and the dark control using a validated HPLC method.
Part C: Data Analysis and Calculation
-
Plot Data: Plot the concentration of Octrizole versus the irradiation time. The dark control should show no significant change in concentration.
-
Determine Reaction Rate: For low conversion percentages (<15-20%), the plot should be linear. The slope of this line represents the initial rate of disappearance of Octrizole (-d[Octrizole]/dt).
-
Calculate Quantum Yield (Φ): The photodegradation quantum yield is calculated using the following formula:
Φ = (Rate of Octrizole degradation) / (Rate of photon absorption)
Where the rate of photon absorption is the photon flux (I₀, determined from actinometry) multiplied by the fraction of light absorbed by the solution.
Key Factors Influencing Octrizole's Photostability
The measured quantum yield is not an immutable constant; it is highly dependent on environmental conditions. A thorough study must consider these variables.
| Factor | Causality and Experimental Rationale | Potential Impact on Octrizole Φ |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence the stability of the excited state and the efficiency of the ESIPT mechanism. Different solvents can alter the energy landscape of the deactivation pathways.[9] | Φ may be higher in polar protic solvents that can interfere with the intramolecular hydrogen bond crucial for ESIPT. |
| pH | The phenolic hydroxyl group on Octrizole is central to the ESIPT mechanism. At high pH, this proton can be abstracted, completely shutting down the primary photoprotective pathway. | A dramatic increase in Φ is expected under alkaline conditions where the phenolate anion is formed. |
| Photosensitizers | In complex formulations or environmental matrices, other molecules (sensitizers) can absorb light and transfer energy to Octrizole, populating its reactive triplet state and bypassing the protective ESIPT pathway.[12] Chromophoric dissolved organic matter in natural waters can act as a sensitizer.[1][2] | The presence of sensitizers can significantly increase the apparent Φ by opening new degradation channels. |
| Oxygen | The presence of dissolved oxygen can lead to photo-oxidative degradation pathways, potentially involving reactive oxygen species (ROS) that are initiated from the excited state of Octrizole or a sensitizer.[16] | Φ is often higher in aerated solutions compared to deoxygenated solutions. |
Conclusion
Determining the photodegradation quantum yield of Octrizole is a meticulous but essential task for any scientist working with this UV absorber. It provides the ultimate quantitative measure of photostability. The methodology detailed here, grounded in the use of chemical actinometry for accurate photon flux measurement and HPLC for precise concentration tracking, represents a robust and self-validating approach.[10][13] By systematically investigating the influence of solvent, pH, and sensitizers, researchers can gain a comprehensive understanding of Octrizole's photochemical behavior, enabling the development of more effective, durable, and environmentally conscious products. While benzotriazoles are designed for stability, quantifying their small degree of instability is the key to mastering their application.[6][17]
References
- Fiveable. (n.d.). Quantum yield determination and interpretation | Photochemistry Class Notes.
-
Lara, L. S., et al. (2020). UV Filters: Challenges and Prospects. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
- Longchang Chemical. (2022). Photoinitiators of benzophenone and benzotriazole UV absorbers.
- Edinburgh Instruments. (2025). Performing Quantum Yield for Solutions with the SC-30 Integrating Sphere in the FS5.
-
Evans, M. (2021). 6.6 Actinometry for Quantum Yields. YouTube. Retrieved from [Link]
-
ResearchGate. (2022). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Octrizole. PubChem. Retrieved from [Link]
-
Lara, L. S., et al. (2020). UV Filters: Challenges and Prospects. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Retrieved from [Link]
-
PubMed. (2022). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. Retrieved from [Link]
-
Evans, M. (2021). 1.9 Introduction to Quantum Yield. YouTube. Retrieved from [Link] Ono-U
-
SlidePlayer. (n.d.). Actinometry in Photochemistry Presentation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). A practical guide to measuring and reporting photophysical data. Retrieved from [Link]
- Grand Ingredients. (2026). UV Filter Photodegradation Chemistry Explained.
-
PubMed. (2001). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. Retrieved from [Link]
-
PubMed. (n.d.). Practical Chemical Actinometry-A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The spectrum of the determination of photodegradation quantum yields. Retrieved from [Link]
-
ResearchGate. (2004). Determination of photodegradation of UV filters in sunscreens by HPLC/DAD and HPLC/MS. Retrieved from [Link]
-
Technoprocur.cz. (n.d.). Chemical Actinometry. Retrieved from [Link]
-
Science.gov. (n.d.). benzotriazole uv stabilizers: Topics. Retrieved from [Link]
-
HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. Retrieved from [Link]
-
Semantic Scholar. (2019). molecules. Retrieved from [Link]
-
MDPI. (2024). Study of Factors Affecting UV-Induced Photo-Degradation in Different Types of Polyethylene Sheets. Retrieved from [Link]
-
Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Retrieved from [Link]
-
ResearchGate. (2020). UV Filters: Challenges and Prospects. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benzotriazole uv stabilizers: Topics by Science.gov [science.gov]
- 5. longchangchemical.com [longchangchemical.com]
- 6. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. UV Filters: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actinometry_in_Photochemistry_Presentation (2).pptx [slideshare.net]
- 14. Practical Chemical Actinometry-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. grandingredients.com [grandingredients.com]
- 17. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
An In-depth Technical Guide to Octrizole for Researchers
Abstract
Octrizole is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class of compounds. Its significance in scientific research and industrial applications stems from its exceptional ability to dissipate harmful UV radiation, thereby protecting a wide array of materials from photodegradation. This guide provides a comprehensive overview of Octrizole, including its nomenclature, physicochemical properties, mechanism of action, and key applications. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols and foundational knowledge to support experimental design and formulation development.
Chemical Identification: Synonyms, Trade Names, and Identifiers
Accurate identification of a chemical compound is paramount for reproducible research. Octrizole is known by numerous synonyms and trade names, which can vary between suppliers and publications. The following table consolidates this information to facilitate unambiguous identification.
| Identifier Type | Value | Reference(s) |
| Common Name | Octrizole | [1][2] |
| IUPAC Name | 2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | [2] |
| CAS Number | 3147-75-9 | [1][2][3][4][5] |
| EC Number | 221-573-5 | [2] |
| UNII | R775Y233N3 | [2][5] |
| Molecular Formula | C₂₀H₂₅N₃O | [1][2] |
| Synonyms | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole | [1][2] |
| Trade Names | Tinuvin 329, Cyasorb 5411, Cyasorb UV 5411, Sumisorb 340, Seesorb 709, Viosorb 583, Eversorb 72, Kemisorb 79, Uvinul 3029, SONGSORB 3290 | [2][5] |
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its application in research and development. These properties dictate its solubility, stability, and compatibility with other substances.
| Property | Value | Reference(s) |
| Molecular Weight | 323.44 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Melting Point | 103 - 105 °C | [1] |
| Solubility | Soluble in most organic solvents |
Mechanism of Action: Photostabilization
Octrizole's primary function is to act as a UV absorber, protecting materials from the damaging effects of ultraviolet radiation.[1] The mechanism is a cyclical process that efficiently converts high-energy UV photons into harmless thermal energy.
The process is initiated when the molecule absorbs UV light, promoting it to an excited state. This is followed by a rapid intramolecular proton transfer (tautomerization). The molecule then returns to its ground state through non-radiative pathways, dissipating the energy as heat. This cycle can be repeated numerous times, providing long-lasting photoprotection.
Caption: Photochemical cycle of Octrizole as a UV absorber.
Research Applications
Octrizole's robust photostability makes it an invaluable tool in various research and industrial sectors.
-
Polymer Science and Materials: It is extensively used as a light stabilizer to prevent the photodegradation of plastics, coatings, and other organic polymers.[1][5] Researchers incorporate Octrizole into polymeric matrices to study the prevention of yellowing, cracking, and the loss of mechanical properties upon UV exposure.
-
Cosmetic and Dermatological Research: In the development of sunscreens and skincare products, Octrizole is studied for its ability to absorb UVA and UVB radiation, which is crucial for preventing skin damage and photoaging.[1]
-
Drug Formulation: For light-sensitive active pharmaceutical ingredients (APIs), formulation scientists may investigate the use of Octrizole as an excipient to enhance the stability and shelf-life of the final drug product.
Experimental Protocol: Evaluating Photostabilizing Efficacy in a Polymer Film
This protocol provides a framework for assessing the effectiveness of Octrizole in protecting a polymer film from UV degradation. The principle is to compare the change in a physical property (e.g., color or carbonyl index) of a polymer film containing Octrizole with a control film after exposure to a controlled dose of UV radiation.
Materials and Equipment:
-
Polymer (e.g., Polyvinyl chloride - PVC)
-
Octrizole
-
Appropriate solvent (e.g., Tetrahydrofuran - THF)
-
Film casting equipment (e.g., doctor blade)
-
UV weathering chamber with controlled irradiance and temperature
-
Spectrophotometer or FTIR spectrometer
-
Control polymer film (without Octrizole)
-
Test polymer film (with Octrizole)
Workflow:
Caption: Workflow for assessing the photostabilizing effect of Octrizole.
Step-by-Step Procedure:
-
Preparation of Polymer Solutions:
-
Control Solution: Dissolve a known amount of PVC in THF to create a solution of a specific concentration (e.g., 10% w/v). Rationale: This solution will be used to cast the control film without any UV protection.
-
Test Solution: Prepare an identical PVC/THF solution and add Octrizole at a relevant concentration (e.g., 0.5% by weight of the polymer). Rationale: This concentration is typical for UV stabilizers in plastics and allows for a direct comparison of efficacy.
-
-
Film Casting:
-
Cast both the control and test solutions onto a flat, inert surface (e.g., a glass plate) using a doctor blade to ensure uniform thickness.
-
Allow the solvent to evaporate completely in a well-ventilated area, resulting in two polymer films: a control film and a film containing Octrizole.
-
-
Initial Characterization (t=0):
-
Before UV exposure, measure the initial properties of both films.
-
FTIR Analysis: Obtain the FTIR spectrum for each film. Pay close attention to the carbonyl region (~1700-1750 cm⁻¹), as the formation of carbonyl groups is a key indicator of PVC degradation.
-
Colorimetry: Measure the initial color coordinates (e.g., yellowness index) of the films using a spectrophotometer.
-
-
Accelerated UV Weathering:
-
Place sections of both the control and test films into a UV weathering chamber.
-
Expose the films to a controlled spectrum and irradiance of UV light for a predetermined duration. The specific conditions should be chosen to simulate relevant environmental stresses.
-
-
Post-Exposure Characterization:
-
At set time intervals, remove the films from the chamber and repeat the FTIR and colorimetry measurements as described in Step 3.
-
-
Data Analysis and Interpretation:
-
Carbonyl Index: Calculate the change in the carbonyl index for both films over time. A significantly smaller increase in the carbonyl index for the test film compared to the control indicates effective stabilization by Octrizole.
-
Color Change: Compare the change in the yellowness index. The film containing Octrizole is expected to show significantly less yellowing.
-
The results validate the photostabilizing efficacy of Octrizole by directly comparing the degradation rates of the protected and unprotected polymer.
-
Analytical Methods for Quantification
For quality control and research purposes, accurate quantification of Octrizole in various matrices is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed method due to its sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, Octrizole may cause skin and serious eye irritation, as well as respiratory irritation.[2][6] It is also noted as being potentially harmful to aquatic life with long-lasting effects.[2] Researchers should consult the material safety data sheet (MSDS) provided by the supplier for detailed handling and disposal instructions. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
Octrizole is a well-characterized and highly effective UV absorber with a broad range of applications in scientific research and industrial formulation. Its utility is centered on its efficient mechanism of converting UV radiation into thermal energy, thereby preventing photodegradation. A clear understanding of its various synonyms and trade names, coupled with its physicochemical properties and a robust methodology for evaluating its performance, enables researchers to confidently incorporate this compound into their studies, leading to the development of more stable and durable materials and products.
References
-
Ningbo Inno Pharmchem Co., Ltd. Octrizole - A Safe and Effective UV Absorber from Top Manufacturer. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62485, Octrizole. [Link]
-
EWG's Guide to Healthy Cleaning. OCTRIZOLE | Substance. [Link]
-
ChemBK. Octrizole. [Link]
-
Pharmaffiliates. CAS No : 3147-75-9 | Product Name : Octrizole. [Link]
-
LookChem. Octrizole. [Link]
-
The Good Scents Company. octrizole phenol, 2-(2h-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-. [Link]
-
European Chemicals Agency. 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol - Substance Information. [Link]
Sources
Methodological & Application
Application Note: Synthesis of Octrizole (Tinuvin 329) via Reductive Cyclization
Executive Summary
This application note details the laboratory-scale synthesis of Octrizole (CAS 3147-75-9), a high-performance hydroxyphenyl-benzotriazole UV absorber used extensively in engineering plastics (polycarbonates, polyesters).
The synthesis follows a convergent two-stage strategy:
-
Diazotization-Coupling: Formation of an o-nitrophenylazo intermediate via the coupling of diazotized o-nitroaniline with 4-(1,1,3,3-tetramethylbutyl)phenol (4-tert-octylphenol).
-
Reductive Cyclization: Closure of the benzotriazole ring using a reductive system (Zinc/NaOH).
This guide emphasizes critical process parameters (CPPs), specifically temperature control during diazotization and the endpoint determination of the reductive cyclization to prevent over-reduction to the aniline derivative.
Retrosynthetic Analysis & Mechanism
The formation of the benzotriazole core from an o-nitroazo dye is a classic transformation often referred to as the Bechke rearrangement or reductive cyclization.
Reaction Pathway
The mechanism proceeds through the partial reduction of the nitro group to a hydroxylamine or nitroso intermediate, which then undergoes intramolecular nucleophilic attack on the azo nitrogen, closing the triazole ring.
Figure 1: Synthetic pathway for Octrizole. The transformation relies on the regiospecific coupling of the diazonium salt followed by ring closure.
Experimental Protocols
Phase 1: Diazotization and Coupling
Objective: Synthesize the intermediate 2-nitro-2'-hydroxy-5'-tert-octylazobenzene. Critical Control Point: The diazonium salt is thermally unstable. Maintain temperature strictly below 5°C.
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| o-Nitroaniline | 138.12 | 1.0 | 13.8 g | Substrate |
| HCl (conc. 37%) | 36.46 | 3.0 | ~25 mL | Acid Source |
| Sodium Nitrite | 69.00 | 1.1 | 7.6 g | Diazotizing Agent |
| 4-tert-Octylphenol | 206.32 | 1.0 | 20.6 g | Coupling Agent |
| Sodium Hydroxide | 40.00 | - | (As needed) | pH Adjustment |
Step-by-Step Protocol
-
Acidification: In a 500 mL 3-neck flask equipped with a mechanical stirrer and thermometer, disperse 13.8 g of o-nitroaniline in 40 mL of water. Add 25 mL of conc. HCl. Heat to 60°C to dissolve, then cool rapidly to 0–5°C in an ice-salt bath to precipitate the amine hydrochloride as fine crystals.
-
Diazotization: Dissolve 7.6 g of NaNO₂ in 20 mL water. Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5°C .
-
QC Check: The solution should become clear/pale yellow. Test with starch-iodide paper (instant blue = excess nitrite). Destroy excess nitrite with a spatula tip of urea if necessary.
-
-
Preparation of Coupler: In a separate beaker, dissolve 20.6 g of 4-tert-octylphenol in 100 mL of 10% NaOH solution. Cool to 5–10°C.
-
Coupling: Slowly add the diazonium salt solution to the alkaline phenolate solution over 30 minutes.
-
Observation: A deep red precipitate (azo dye) will form immediately.
-
pH Control: Maintain pH at 8–9 by adding dilute NaOH if the mixture becomes too acidic (coupling fails at low pH).
-
-
Isolation: Stir for 2 hours at room temperature. Filter the deep red solid. Wash with cold water until the filtrate is neutral.
-
Yield Expectation: ~30–32 g (Wet cake). Proceed to Phase 2 without drying if using the aqueous reduction method.
-
Phase 2: Reductive Cyclization
Objective: Convert the azo dye to the benzotriazole ring.[1] Method: Zinc dust reduction in alkaline medium (Modified Bechke Method).
Reagents Table
| Reagent | Role | Quantity |
| Azo Intermediate | Precursor | ~30 g (crude) |
| NaOH (pellets) | Base/Catalyst | 15 g |
| Zinc Dust | Reductant | 18 g (2.5 equiv) |
| Ethanol/Water | Solvent | 150 mL (1:1 mix) |
Step-by-Step Protocol
-
Suspension: Suspend the wet azo dye cake in 150 mL of Ethanol/Water (1:1) in a 500 mL flask. Add 15 g NaOH.
-
Reduction: Heat the mixture to 40°C. Add Zinc dust in small portions over 1 hour.
-
Safety Note: The reaction is exothermic . Hydrogen gas may evolve. Ensure good ventilation.
-
-
Reflux: Once addition is complete, heat the mixture to mild reflux (75–80°C) for 3 hours.
-
Endpoint Validation: The reaction is complete when the deep red color of the azo dye disappears, transitioning to a yellowish/brown suspension. TLC (Silica, Toluene:EtOAc 9:1) should show the disappearance of the low Rf red spot.
-
-
Work-up: Filter the hot solution to remove Zinc oxide/excess Zinc residues. Wash the filter cake with hot ethanol.
-
Acidification: Cool the filtrate to 10°C. Acidify carefully with dilute HCl to pH ~4. The crude benzotriazole will precipitate as an off-white/pale yellow solid.
-
Purification: Recrystallize the crude solid from ethanol or toluene.
-
Target: White crystalline powder.
-
Process Workflow & Logic
The following diagram illustrates the operational logic and decision nodes for the synthesis.
Figure 2: Operational workflow with Critical Quality Attributes (CQA) checkpoints.
Characterization & QC Data
Upon isolation, the product must be verified against standard physical properties.
| Property | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Melting Point | 103 – 105°C | Capillary Method |
| Solubility | Soluble in Toluene, EtOAc; Insoluble in Water | Solubility Test |
| UV Transmittance | >95% at 460nm (Toluene) | UV-Vis Spectrophotometry |
| Identity | Matches Standard IR/NMR | FTIR / 1H-NMR |
Troubleshooting Note:
-
Low Yield: Often caused by diazonium decomposition (temp > 5°C) or "oiling out" during coupling. Ensure vigorous stirring during coupling.
-
Impure Color (Pink/Red tint): Incomplete reduction. Recrystallize in the presence of a small amount of activated charcoal or dithionite.
Safety & Hazards (HSE)
-
o-Nitroaniline: Toxic by inhalation and skin contact. Potential carcinogen. Use a fume hood.
-
Diazonium Salts: Potentially explosive if allowed to dry completely. Keep wet and process immediately.
-
Zinc Dust: Flammable solid. Reacts with water/acid to release Hydrogen (explosion hazard). Quench residues carefully.
-
Waste Disposal: The aqueous filtrate from the reduction step contains Zinc salts and must be disposed of as heavy metal waste, not down the drain.
References
-
Rody, J., & Rochat, A. (1980). Process for the preparation of 2-(2-hydroxyphenyl)-benzotriazoles.[2] US Patent 4,219,480.[3] Ciba-Geigy Corp.
-
White, H. L., & Klanderman, B. H. (1980). Preparation of 2-aryl-2H-benzotriazoles.[1][2][4] US Patent 4,230,867.[3] Eastman Kodak Co.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for diazonium coupling procedures).
-
PubChem. (n.d.).[5] Octrizole (Compound Summary).[6][7] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Octrizole|lookchem [lookchem.com]
- 3. WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3147-75-9 | CAS DataBase [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
Application Note: Quantitative Analysis of Octrizole Using UV-Vis Spectrophotometry
Abstract
This application note presents a detailed, validated protocol for the quantitative determination of Octrizole, a widely used benzotriazole UV absorber, utilizing UV-Vis spectrophotometry. The method is designed for accuracy, precision, and robustness, making it suitable for quality control and research applications in pharmaceuticals, cosmetics, and polymer industries. This guide provides a comprehensive walkthrough, from the underlying scientific principles to step-by-step experimental procedures and method validation in accordance with ICH guidelines.
Introduction: The Analytical Imperative for Octrizole
Octrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a high-performance ultraviolet (UV) light absorber.[1][2] Its primary function is to protect various materials, including plastics, coatings, and cosmetic formulations, from photodegradation by absorbing harmful UV radiation.[1][3] The efficacy and safety of the end-products containing Octrizole are directly dependent on its concentration. Therefore, a reliable and efficient analytical method for its quantification is paramount for formulation development, quality assurance, and stability testing.
UV-Vis spectrophotometry offers a straightforward, cost-effective, and rapid approach for the quantitative analysis of chromophoric compounds like Octrizole.[4] The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte at a specific wavelength.[5]
1.1. Principle of the Method: Harnessing the Beer-Lambert Law
The Beer-Lambert Law is the cornerstone of quantitative spectrophotometry.[5][6] It states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (b) of the light beam through the solution. The relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (dimensionless).
-
ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (in L·mol⁻¹·cm⁻¹).
-
b is the path length of the cuvette, typically 1 cm.
-
c is the concentration of the analyte (in mol·L⁻¹).
By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.
1.2. Spectral Characteristics of Octrizole
Octrizole is a potent UV absorber due to the benzotriazole moiety in its structure, which efficiently absorbs UV radiation and dissipates the energy as heat with minimal photodegradation. It exhibits strong absorbance in the UVA and UVB regions of the electromagnetic spectrum. Specifically, in a chloroform solution, Octrizole displays two distinct absorption maxima at approximately 301 nm and 343 nm . For quantitative analysis, the wavelength of maximum absorbance (λmax) at 343 nm is recommended as it provides excellent sensitivity and is less prone to interference from other components that might absorb at shorter wavelengths.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for the preparation of solutions and the spectrophotometric measurement of Octrizole.
2.1. Materials and Instrumentation
-
Analyte: Octrizole reference standard (Purity ≥ 99%)
-
Solvent: Chloroform, HPLC or Spectrophotometric grade
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less, equipped with 1 cm quartz cuvettes.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
2.2. Preparation of Solutions
2.2.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10.0 mg of the Octrizole reference standard.
-
Quantitatively transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of chloroform and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with chloroform and mix thoroughly. This is the Standard Stock Solution (100 µg/mL) . This solution should be stored protected from light.
2.2.2. Preparation of Calibration Standards
-
From the Standard Stock Solution (100 µg/mL), pipette appropriate volumes into a series of 10 mL volumetric flasks as detailed in Table 1.
-
Dilute to the mark with chloroform and mix well.
Table 1: Preparation of Calibration Standards
| Standard ID | Volume of Stock Solution (100 µg/mL) to be diluted to 10 mL | Final Concentration (µg/mL) |
| STD-1 | 0.5 mL | 5.0 |
| STD-2 | 1.0 mL | 10.0 |
| STD-3 | 1.5 mL | 15.0 |
| STD-4 | 2.0 mL | 20.0 |
| STD-5 | 2.5 mL | 25.0 |
2.3. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 400 nm to 250 nm.
-
Use chloroform as the blank to zero the instrument.
-
Record the UV spectrum of a mid-range standard solution (e.g., 15.0 µg/mL) to confirm the λmax is at or near 343 nm.
-
Set the instrument to measure the absorbance at the determined λmax (343 nm).
-
Measure the absorbance of each calibration standard (STD-1 to STD-5) in ascending order of concentration.
-
Measure the absorbance of the sample solutions (prepared similarly to the standards).
Workflow and Data Analysis
The following diagram illustrates the overall workflow for the quantitative determination of Octrizole.
Caption: Experimental workflow for Octrizole quantification.
3.1. Construction of the Calibration Curve
-
Plot a graph of absorbance (on the y-axis) versus the corresponding concentration in µg/mL (on the x-axis) for the five calibration standards.
-
Perform a linear regression analysis on the data points.
-
The resulting equation will be in the form y = mx + c , where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
-
The correlation coefficient (R²) should be ≥ 0.999 for the curve to be considered linear and acceptable.
The relationship between absorbance and concentration is visually represented below.
Caption: The Beer-Lambert Law relationship.
3.2. Calculation of Unknown Concentration
The concentration of Octrizole in the sample solution can be calculated using the linear regression equation derived from the calibration curve:
Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
Remember to account for any dilution factors used during the sample preparation to determine the concentration in the original sample.
Method Validation
To ensure the reliability and suitability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] The key validation parameters are summarized below with typical acceptance criteria.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value, assessed using recovery studies. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target). |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability and Intermediate Precision. | % Relative Standard Deviation (%RSD) ≤ 2.0% |
| Repeatability | Precision under the same operating conditions over a short interval of time (intra-day). | %RSD ≤ 2.0% for six replicate preparations. |
| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts or equipment (inter-day). | %RSD ≤ 2.0% |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from excipients or placebo at the λmax of Octrizole. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% after minor changes in parameters like wavelength (±2 nm) or temperature. |
Conclusion
The UV-Vis spectrophotometric method described in this application note is simple, rapid, and reliable for the quantitative determination of Octrizole. The use of chloroform as a solvent and measurement at a λmax of 343 nm provides excellent sensitivity and linearity over a practical concentration range. When properly validated, this method is a powerful tool for routine quality control analysis in various industrial and research settings, ensuring that products containing Octrizole meet their quality and performance specifications.
References
-
Scribd. (n.d.). Quantitative Analysis of UV-Vis Spectros. Retrieved from [Link]
-
Patel, D., et al. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Al-Adhroey, A. H., et al. (2011). Spectrophotometric methods for the determination of letrozole in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
University of North Carolina. (n.d.). Spectrophotometry for Quantitative Analysis. Retrieved from [Link]
-
Jadhav, S., et al. (2020). METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Octrizole. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). octrizole. Retrieved from [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Bisoctrizole - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. download.basf.com [download.basf.com]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. researchgate.net [researchgate.net]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. researchgate.net [researchgate.net]
Spray drying Octrizole with amorphous solid dispersions.
Application Note: High-Performance Spray Drying Protocol for Octrizole Amorphous Solid Dispersions
Part 1: Executive Summary & Scientific Rationale
Objective: To engineer a kinetically stable Amorphous Solid Dispersion (ASD) of Octrizole (2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol). This protocol addresses the compound's extreme hydrophobicity (LogP ~7.3) and low aqueous solubility (~2 µg/L) by disrupting its crystalline lattice and stabilizing the amorphous form within a hydrophilic polymer matrix.
Mechanism of Action:
Octrizole is a benzotriazole UV absorber with a high tendency to crystallize (Melting Point: 103–105°C).[1] In an ASD, the polymer carrier functions as an anti-plasticizer, raising the glass transition temperature (
Part 2: Pre-Formulation & Materials
Physicochemical Profile of Octrizole
Before spray drying, the solute properties must be matched to the solvent and polymer.
| Parameter | Value | Implication for Spray Drying |
| Melting Point ( | 103–105°C | Moderate |
| LogP | ~7.3 | Extremely hydrophobic.[1] Requires organic solvent feed; will not dissolve in water-based feeds.[1][3] |
| Solubility | DCM, Benzene (High); Alcohols (Slight); Water (Insoluble) | Solvent Selection: A binary system (DCM/Ethanol or Acetone) is required to co-dissolve the hydrophobic Octrizole and hydrophilic polymer.[1] |
Polymer Selection
-
Primary Recommendation: PVP-VA 64 (Copovidone) .[1]
-
Secondary Recommendation: HPMC-AS (Hypromellose Acetate Succinate) .[1]
-
Reasoning: If the final application requires pH-dependent release or higher moisture protection.[1]
-
Solvent System Design
To ensure a homogeneous feed solution (critical for ASD uniformity), use a Dichloromethane (DCM) : Ethanol (1:1 v/v) system.
-
DCM dissolves the Octrizole.[1]
-
Ethanol dissolves the Polymer (PVP-VA) and acts as a co-solvent.[1]
-
Alternative (Green Chemistry): Acetone (100%) if solubility tests confirm Octrizole dissolves at the required concentration (>20 mg/mL).[1]
Part 3: Experimental Protocol
Feed Solution Preparation
-
Target Solid Loading: 10% w/v (Total Solids).
-
Drug:Polymer Ratio: 1:3 (25% Octrizole / 75% Polymer).[1] Note: High drug loads (>30%) increase recrystallization risk.[1]
Step-by-Step:
-
Dissolve Octrizole: Weigh 5.0 g of Octrizole. Add to 250 mL of DCM in a beaker. Stir until clear.
-
Dissolve Polymer: Weigh 15.0 g of PVP-VA 64. Add to 250 mL of Ethanol in a separate beaker. Stir until clear.
-
Combine: Slowly pour the Polymer solution into the Octrizole solution under magnetic stirring.
-
Verify: Ensure the solution is crystal-clear. If turbidity occurs, add more DCM or sonicate.[1]
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove potential nucleation seeds.[1]
Spray Drying Process Parameters (Buchi B-290 Scale)
The critical balance is maintaining an outlet temperature (
| Parameter | Setting | Rationale |
| Inlet Temperature ( | 85°C | Sufficient to flash off DCM (BP 40°C) and Ethanol (BP 78°C).[1] |
| Aspirator (Gas Flow) | 100% (~35 m³/h) | Maximizes separation efficiency and drying capacity.[1] |
| Pump Rate (Feed) | ~20–30% (6–9 mL/min) | Adjust to maintain target |
| Atomization Gas Flow | 40 mm (473 L/h) | Creates fine droplets (~5–10 µm) for rapid evaporation.[1] |
| Target Outlet Temp ( | 45–50°C | CRITICAL: Must be < |
| Nozzle Type | Two-Fluid (0.7 mm) | Standard for organic solvent feeds.[1] |
| Loop Mode | Inert Loop (Nitrogen) | MANDATORY: Required when spraying flammable organic solvents (Acetone/Ethanol/DCM).[1] |
Secondary Drying (Residual Solvent Removal)
Spray-dried powders often retain 1–3% solvent.[1]
-
Protocol: Place collected powder in a vacuum oven at 40°C for 24–48 hours.
-
Target: Residual solvent < 5000 ppm (ICH Q3C limits).
Part 4: Characterization & Validation
To validate the "Amorphous" status of the Octrizole dispersion, the following hierarchy of tests is required:
-
Modulated DSC (mDSC):
-
Powder X-Ray Diffraction (PXRD):
-
Dissolution Testing (Non-Sink Conditions):
-
Setup: USP Apparatus II, 37°C, Water or PBS.
-
Expectation: "Spring and Parachute" profile—rapid supersaturation followed by a plateau, significantly higher than pure Octrizole solubility.[1]
-
Part 5: Process Visualization (Graphviz)
The following diagram illustrates the critical thermodynamic pathway and decision nodes for the Octrizole ASD process.
Figure 1: Critical Process Flow for Octrizole ASD Manufacturing, highlighting the "Fail" loop if crystallinity is detected.
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Sticky Powder / Yield < 50% | Decrease Pump Rate or increase Aspirator flow to lower | |
| Crystallinity in XRD | Slow drying kinetics or high drug load.[1] | Increase gas flow (Atomization) to reduce droplet size; reduce drug load to 20%.[1] |
| Residual Solvent High | Secondary drying insufficient.[1] | Increase vacuum drying time or temperature (staying below |
Part 7: References
-
PubChem. (2023).[1] Octrizole - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Singh, A., & Van den Mooter, G. (2016).[1][4] Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27–50.[1] Available at: [Link]
-
Paudel, A., et al. (2013).[1] Manufacturing of solid dispersions of poorly water-soluble drugs by spray drying: Formulation and process considerations. International Journal of Pharmaceutics, 453(1), 253-284.[1] Available at: [Link]
-
Buchi Labortechnik AG. (n.d.).[1] Spray Drying: Solving solubility issues with amorphous solid dispersions. Application Note. Available at: [Link][1]
Sources
Technical Application Note: Octrizole (UV-329) Stabilization of Polyolefins
Part 1: Core Directive & Scientific Rationale
Introduction
Octrizole (CAS 3147-75-9), commercially known as UV-329 or Tinuvin 329, is a hydroxyphenyl-benzotriazole UVA (Ultraviolet Absorber).[1][2][3] Unlike benzophenones, Octrizole offers a distinct advantage in polyolefin applications due to its hydrophobic 1,1,3,3-tetramethylbutyl tail, which enhances compatibility with non-polar matrices like Polyethylene (PE) and Polypropylene (PP).
For drug development professionals, the relevance of Octrizole lies in pharmaceutical packaging . Many active pharmaceutical ingredients (APIs) are photosensitive. Packaging composed of PE/PP stabilized with Octrizole acts as a cutoff filter, preventing UV radiation (270–380 nm) from degrading the drug product while maintaining the mechanical integrity of the container.
Mechanism of Action: ESIPT
Octrizole functions via Excited State Intramolecular Proton Transfer (ESIPT) . Upon absorbing a UV photon, the molecule undergoes a rapid, reversible proton transfer from the hydroxyl group to the nitrogen atom. This process dissipates the absorbed energy as harmless heat (thermal energy) rather than fluorescence or phosphorescence, returning the molecule to its ground state to repeat the cycle.
Figure 1: Photostabilization Mechanism (ESIPT Cycle)
Caption: The reversible ESIPT cycle allows Octrizole to absorb UV photons and release energy as heat without chemical consumption.
Part 2: Formulation & Material Selection
Physicochemical Properties
| Parameter | Value | Significance |
| Chemical Name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | Core Identity |
| Molecular Weight | 323.4 g/mol | Medium MW reduces migration compared to smaller UVAs.[2][3] |
| Melting Point | 103–105°C | Melts early in the extruder, ensuring homogeneous dispersion. |
| Thermal Stability | > 350°C (TGA 5% loss) | Survives high-temperature PP processing without degradation. |
| Absorption Max | 300–340 nm | Covers critical UVB/UVA range damaging to polymers/drugs. |
Synergistic Formulation Strategy
While Octrizole absorbs UV light, it does not scavenge free radicals formed by photons that slip through the filter. Therefore, a self-validating formulation must pair Octrizole with a Hindered Amine Light Stabilizer (HALS).
-
Octrizole (UVA): The "Shield." Filters incoming UV.[2]
-
HALS (e.g., UV-770 or UV-622): The "Scavenger." Neutralizes free radicals generated by any UV leakage or thermal oxidation.
Recommended Loading Levels:
-
Standard Outdoor PP/PE: 0.2% Octrizole + 0.2% HALS.
-
Medical Packaging (High Transparency): 0.3–0.5% Octrizole (HALS may be reduced to prevent interaction with acidic drugs).
Regulatory Compliance (Critical for Medical/Food Use)
-
FDA 21 CFR 178.2010: Approved for use in olefin polymers.
-
Limit: Generally 0.5 mg/in² of food-contact surface.
-
Note: For medical devices, verify USP <661> and Extractables/Leachables (E&L) profiles.
-
Part 3: Processing Protocols
Protocol A: Compounding via Twin-Screw Extrusion
Objective: Create a homogeneous 10% Masterbatch to ensure accurate dosing during final molding.
Materials:
-
Carrier Resin: LLDPE (Melt Index ~20) or PP Homopolymer (Melt Flow Rate ~12).
Step-by-Step Procedure:
-
Pre-Blending: Tumble mix resin pellets with Octrizole powder for 20 minutes. Add 0.05% mineral oil as a binder to prevent powder segregation.
-
Feeder Setup: Use a gravimetric feeder. Octrizole has a low melting point (105°C) and may bridge in the hopper; ensure agitation.
-
Extrusion Profile (Polypropylene Example):
-
Zone 1 (Feed): 160°C
-
Zone 2-4 (Compression): 190°C – 210°C
-
Zone 5-8 (Metering): 220°C
-
Die: 220°C
-
Note: Do not exceed 260°C to prevent volatilization, though Octrizole is stable up to 350°C.
-
-
Pelletizing: Water bath cooling followed by strand pelletizing. Ensure pellets are dried (<0.1% moisture) before bagging.
Protocol B: Injection Molding of Test Specimens
Step-by-Step Procedure:
-
Let-down: Mix the 10% Masterbatch with virgin polymer to achieve final concentration (e.g., 2% Masterbatch = 0.2% Active).
-
Molding Parameters:
-
Back Pressure: Increase slightly (50–100 bar) to improve mixing.
-
Mold Temperature: 40°C (PE) to 60°C (PP).
-
-
Output: Produce ISO 527 tensile bars and 1mm thick plaques for optical testing.
Part 4: Validation & Testing Protocols
Workflow: Validation Lifecycle
Caption: The validation lifecycle ensures material integrity through weathering, chemical, and physical stress testing.
Protocol C: Accelerated Weathering (ASTM D2565)
Objective: Simulate outdoor exposure to validate UV protection efficacy.
-
Apparatus: Xenon-Arc Weather-Ometer.
-
Filters: Daylight filters (Borosilicate S/S) to simulate outdoor sunlight (cutoff <295 nm).
-
Cycle Parameters (Cycle 1):
-
Duration:
-
Screening: 1,000 hours.
-
Full Validation: 2,000 – 4,000 hours (depending on geography target).
-
-
Pass Criteria:
-
Retention of Tensile Strength > 80%.
-
Delta E (Color Change) < 3.0.[6]
-
Protocol D: Extractables & Leachables (E&L) Assessment
Critical for Pharmaceutical Packaging applications.
-
Extraction Media: Water, Isopropanol (IPA), and n-Hexane (simulating different drug vehicles).
-
Condition: Reflux for 4 hours (Aggressive) or 50°C for 72 hours (Simulation).
-
Analysis: HPLC-UV (High-Performance Liquid Chromatography).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detection: 340 nm (Octrizole absorption max).
-
-
Limit: Detectable leaching must be below the Safety Concern Threshold (SCT) defined by the toxicological risk assessment of the drug product.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Blooming (White powder on surface) | Supersaturation; Octrizole concentration >0.5% in PE. | Reduce loading or switch to a higher MW benzotriazole (e.g., UV-326) if high loading is required. |
| Yellowing after Extrusion | Interaction with phenolic antioxidants (BHT pinking) or catalyst residues. | Use "Phenol-free" stabilization packages. Add phosphite stabilizers (e.g., AO 168) to protect the resin during melt. |
| Low UV Protection | Volatilization during processing or poor dispersion. | Check extruder vacuum vents (is additive being sucked out?). Confirm melt temp < 280°C. |
References
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (Octrizole).[1][2][3][7][8] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2023). CFR - Code of Federal Regulations Title 21, Sec.[6][7][9] 178.2010 Antioxidants and/or stabilizers for polymers.[9] Retrieved from [Link][10][11]
-
ASTM International. (2021). ASTM D2565-16(2021) Standard Practice for Xenon-Arc Exposure of Plastics Intended for Outdoor Applications. Retrieved from [Link]
-
PubChem. (n.d.).[2] Octrizole (Compound Summary).[3][12] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 3147-75-9 | CAS DataBase [m.chemicalbook.com]
- 2. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Supplier CAS No 3147-75-9 - BuyersGuideChem [buyersguidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. wewontech.com [wewontech.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. GovInfo [govinfo.gov]
- 10. eCFR :: 21 CFR Part 178 -- Indirect Food Additives: Adjuvants, Production Aids, and Sanitizers [ecfr.gov]
- 11. specialchem.com [specialchem.com]
- 12. medkoo.com [medkoo.com]
Advanced Photostabilization of Acrylic & Polyurethane Coatings using Octrizole (UV-329)
Executive Summary
This application note details the chemical mechanism, formulation strategies, and validation protocols for Octrizole (CAS 3147-75-9), a high-performance hydroxyphenyl-benzotriazole UV absorber (UVA). While widely used in thermoplastics (polycarbonates), Octrizole's application in solvent-borne coatings requires specific handling to maximize extinction coefficients and prevent crystallization.
This guide is designed for formulation chemists and materials scientists. It moves beyond basic datasheets to address the solubility parameters , synergistic stabilization (with HALS), and ASTM-compliant validation necessary for automotive and architectural clearcoats.
Chemical Basis & Mechanism of Action
The Molecular Engine: ESIPT
Octrizole functions not merely by "blocking" light, but by converting photon energy into harmless vibrational energy (heat). This occurs via Excited State Intramolecular Proton Transfer (ESIPT) .
-
Absorption: The molecule absorbs UV radiation (peak
nm) in its ground enol state. -
Proton Transfer: Upon excitation, the phenolic proton transfers to the nitrogen atom of the triazole ring, forming a keto species.
-
Dissipation: The excited keto species relaxes to the ground state, releasing energy as heat.
-
Regeneration: The proton transfers back, restoring the original enol form, making the molecule ready for the next photon.
Mechanistic Visualization
The following diagram illustrates the regenerative cycle that allows Octrizole to remain active over years of exposure.
Formulation Strategy
Solubility & Compatibility
Octrizole is highly lipophilic. Direct addition to waterborne systems will result in seeding (crystallization). For solvent-borne acrylics and polyurethanes (PU), solubility parameters must be matched to ensure long-term stability.
Table 1: Octrizole Solubility Profile (20°C)
| Solvent Class | Representative Solvent | Solubility ( g/100g ) | Compatibility Rating |
| Aromatics | Xylene / Toluene | > 30 | Excellent |
| Esters | Butyl Acetate | ~ 15 | Good |
| Ketones | MEK / MIBK | > 20 | Very Good |
| Alcohols | Isopropanol | < 2 | Poor (Avoid) |
| Water | Water | < 0.01 | Incompatible |
The Synergy Principle (UVA + HALS)
Octrizole absorbs UV light but cannot neutralize free radicals formed by photons that slip through the "shield." Therefore, it must be paired with a Hindered Amine Light Stabilizer (HALS) (e.g., Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate).
-
Ratio: 2:1 (UVA : HALS) is the industry gold standard for automotive clearcoats.
-
Loading: 1.0% - 3.0% total weight on resin solids (TRS).
Application Protocols
Protocol A: High-Shear Incorporation (Solvent-Borne)
Objective: Create a defect-free, UV-stabilized 2K Polyurethane Clearcoat.
Materials:
-
Resin: Hydroxyl-functional acrylic resin (60% solids).
-
Crosslinker: Isocyanate trimer (HDI based).
-
Solvent Blend: Xylene/Butyl Acetate (1:1).
-
Additives: Octrizole (Powder), HALS (Liquid).
Step-by-Step Procedure:
-
Pre-Dissolution (Critical Step):
-
Do not add Octrizole powder directly to the viscous resin.
-
Prepare a 10% concentrate of Octrizole in the Xylene/Butyl Acetate blend.
-
Mix under moderate shear (500 RPM) until the solution is perfectly clear.
-
Validation: Check for "seeds" on a glass slide. If hazy, heat to 40°C.
-
-
Let-Down:
-
Add the Octrizole concentrate to the Acrylic Resin component (Part A).
-
Add liquid HALS directly to Part A.
-
Mix at 800 RPM for 10 minutes.
-
-
Crosslinking:
-
Just prior to application, mix Part A (Stabilized) with Part B (Isocyanate).
-
Pot life is generally unaffected by Octrizole.
-
-
Application:
-
Spray apply to achieve a Dry Film Thickness (DFT) of 40–50 microns.
-
Note: UVAs rely on Beer-Lambert law; absorbance is proportional to thickness.[1] Films <20 microns may require higher loading (3-4%).
-
Protocol B: Accelerated Weathering Validation (ASTM G154)
Objective: Validate the efficacy of the formulation against photo-oxidative degradation.
Standard: ASTM G154 (Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus).[2][3][4]
Experimental Design:
-
Cycle: Cycle 1 (Automotive Standard).
-
8 hours UV exposure at 60°C (UVA-340 lamps, irradiance 0.89 W/m²).
-
4 hours Condensation (Dark) at 50°C.
-
-
Duration: 1,000 to 3,000 hours.
-
Metrics: Gloss Retention (20°/60°) and Color Change (
).
Workflow Diagram:
Data Analysis & Interpretation
When analyzing results from Protocol B, expect the following trends. The data below represents a typical high-solids acrylic clearcoat profile after 2,000 hours of QUV-A exposure.
Table 2: Comparative Performance Data (2000 Hours)
| Metric | Control (No Additives) | Octrizole Only (2%) | Octrizole (2%) + HALS (1%) |
| Initial Gloss (20°) | 92 | 92 | 92 |
| Final Gloss (20°) | 15 (Fail) | 65 | 88 (Pass) |
| Gloss Retention | 16% | 70% | 95% |
| Color Change ( | 4.5 (Yellowing) | 1.2 | 0.5 |
| Cracking | Severe | Minor Micro-cracking | None |
Interpretation:
-
Control: Rapid failure due to polymer chain scission (gloss loss) and chromophore formation (yellowing).
-
Octrizole Only: Excellent color stability (
), but surface gloss degrades because UVAs cannot protect the very top 1-2 microns of the surface (where path length 0). -
Synergy (Octrizole + HALS): The HALS protects the surface (gloss retention), while Octrizole protects the bulk film and the substrate interface (delamination resistance).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62485, Octrizole. Retrieved from [Link]
-
ASTM International. ASTM G154-16, Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[5] Retrieved from [Link]
-
MPI (Master Painters Institute). Architectural Painting Specification Manual - Weathering Standards. Retrieved from [Link]
Sources
Application Note: Quantitative Recovery of Octrizole (UV-329) from Polymer Matrices
Abstract & Scope
This application note details a robust protocol for the solvent extraction and quantitative analysis of Octrizole (UV-329; 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol), a critical benzotriazole UV absorber used to stabilize plastics like Polycarbonate (PC), Polystyrene (PS), and Polyesters.
Unlike generic extraction guides, this protocol addresses the specific solubility parameters of UV-329 (LogP ~7.3) and the matrix interference common in engineering plastics. We present two validated workflows:
-
Method A (Total Dissolution-Precipitation): The "Gold Standard" for soluble matrices (PC, PS), ensuring 98%+ recovery.
-
Method B (Ultrasonic-Assisted Extraction - UAE): A high-throughput alternative for insoluble semi-crystalline matrices (PE, PP) or microplastic analysis.
Chemical Context & Rationale
Octrizole is a highly hydrophobic molecule. Successful extraction relies on the principle of "like dissolves like" while managing the polymer matrix.
| Property | Value | Implication for Extraction |
| CAS Number | 3147-75-9 | Verification Standard |
| LogP (Octanol/Water) | ~7.3 | Highly lipophilic; insoluble in water. Requires organic solvents.[1][2] |
| Solubility (High) | Dichloromethane (DCM), Toluene, Chloroform | Ideal extraction solvents. DCM is preferred for its low boiling point (40°C). |
| Solubility (Low) | Methanol, Ethanol | Ideal "anti-solvents" to precipitate the polymer while keeping UV-329 in solution. |
| UV Maxima | ~300 nm, ~340 nm | Detection wavelengths for HPLC. |
The Mechanistic Challenge: Direct extraction with methanol often yields poor recovery because the solvent cannot swell the polymer matrix effectively to release the trapped additive. Conversely, using strong solvents (like DCM) dissolves the polymer entirely, which ruins HPLC columns if injected directly.
-
Solution: We utilize a Dissolution-Precipitation mechanism. We dissolve the entire matrix to release the analyte, then chemically "crash out" the polymer using a non-solvent (Methanol) that retains the Octrizole.
Experimental Protocols
Method A: Total Dissolution-Precipitation (Recommended for PC, PS, PVC)
Best for: High accuracy, total content analysis, and migration studies.
Reagents:
-
Dichloromethane (DCM), HPLC Grade.[2]
-
0.45 µm PTFE Syringe Filters (Hydrophobic).
Workflow:
-
Sample Prep: Cryogenically grind the plastic sample to a fine powder (< 500 µm) to maximize surface area.
-
Dissolution: Accurately weigh 1.0 g ± 0.1 mg of sample into a 50 mL centrifuge tube. Add 10 mL of DCM . Vortex and sonicate until the polymer is completely dissolved (solution becomes clear/viscous).
-
Precipitation: Slowly add 20 mL of Methanol dropwise while vortexing. The polymer will precipitate as a white fibrous mass.
-
Note: The ratio of Solvent:Anti-solvent should be roughly 1:2 to ensure total polymer crash-out.
-
-
Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant. Filter through a 0.45 µm PTFE filter .
-
Reconstitution (Critical Step): Evaporate 5 mL of the filtrate to dryness under Nitrogen flow at 35°C. Reconstitute in 2 mL of Mobile Phase (Acetonitrile) .
-
Why? Injecting DCM/Methanol mixtures can cause peak splitting in Reverse-Phase HPLC due to solvent strength mismatch [1].
-
Method B: Ultrasonic-Assisted Extraction (UAE) (Recommended for PE, PP)
Best for: High throughput, semi-crystalline polymers that do not dissolve easily in DCM.
Reagents:
-
Extraction Solvent: Dichloromethane:Cyclohexane (1:1 v/v) or Toluene.
-
Reference: This solvent system aligns with ASTM D6042 standards for extracting additives from polypropylene [2].[4][5]
Workflow:
-
Weighing: Weigh 1.0 g of ground sample into a glass vial.
-
Solvent Addition: Add 20 mL of extraction solvent.
-
Extraction: Sonicate at 40°C for 60 minutes .
-
Caution: Do not exceed 45°C to prevent solvent evaporation or thermal degradation.
-
-
Recovery: Filter the extract through a 0.45 µm PTFE filter.
-
Evaporation: Evaporate to dryness and reconstitute in Acetonitrile (as in Method A).
Visualization: Method A Workflow
The following diagram illustrates the critical decision points in the Dissolution-Precipitation protocol.
Figure 1: Workflow for the Dissolution-Precipitation extraction of UV-329 from soluble plastic matrices.
Analytical Quantitation (HPLC-UV)
Once extracted, Octrizole is quantified using High-Performance Liquid Chromatography. The following parameters are optimized to separate UV-329 from common co-additives (e.g., antioxidants like Irganox 1010).
| Parameter | Condition | Rationale |
| Column | C18 (e.g., ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µm | Standard Reverse Phase separation for hydrophobic analytes. |
| Mobile Phase A | Water (0.1% Formic Acid) | Acid prevents peak tailing of phenolic groups. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic UV-329. |
| Gradient | 70% B to 100% B over 10 min | UV-329 is very hydrophobic and elutes late; high organic content is required [3]. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 340 nm (Primary), 300 nm (Secondary) | 340 nm is specific to the benzotriazole ring, reducing interference from polymer oligomers [4]. |
| Injection Vol | 5 - 10 µL | Keep volume low to prevent solvent effects. |
Self-Validation Criteria:
-
Resolution (Rs): > 1.5 between UV-329 and any matrix peak.
-
Tailing Factor: < 1.2 (If higher, check Mobile Phase pH).
-
Recovery: Spiked samples should yield 95-105% recovery.
Troubleshooting & Safety
Common Pitfalls
-
Peak Splitting:
-
Cause: Injecting the DCM extract directly. DCM is a stronger solvent than the mobile phase.
-
Fix: Always evaporate and reconstitute in Acetonitrile or Methanol before injection [1].
-
-
Low Recovery:
-
Cause: Incomplete dissolution of the polymer (Method A) or insufficient sonication time (Method B).
-
Fix: Ensure the initial DCM step results in a clear solution before adding Methanol.
-
-
Clogging Filters:
-
Cause: Precipitated polymer fines.
-
Fix: Centrifuge at higher speeds (10,000 rpm) before filtering, or use a glass fiber pre-filter.
-
Safety (E-E-A-T)
-
Dichloromethane: A suspected carcinogen and highly volatile. All steps involving DCM must be performed in a certified chemical fume hood.
-
Pressurized Vessels: When sonicating volatile solvents (Method B), ensure vials are not capped too tightly to prevent pressure buildup and explosion.
References
-
Agilent Technologies. (2010). Analysis of phenolic antioxidants and erucamide slip additives in polypropylene formulations. Retrieved from
-
ASTM International. (2018). ASTM D6042-09: Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC).[5] Retrieved from
-
Rani, M., et al. (2017). Solvent Extraction of UV Stabilizers in Plastics.[6] ResearchGate. Retrieved from
-
ChemicalBook. (2025).[1] UV-329 Properties and Spectra.[1][3] Retrieved from
-
European Chemicals Agency (ECHA). (2023). Substance Information: Octrizole.[1][7][8][9] Retrieved from
Sources
- 1. UV-329 | 3147-75-9 [chemicalbook.com]
- 2. pops.int [pops.int]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 7. researchgate.net [researchgate.net]
- 8. 3147-75-9 CAS MSDS (UV-329) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Development of Analytical Standards for the UV Filter Octrizole
Abstract
This comprehensive guide details the development of robust analytical standards for Octrizole (CAS 3147-75-9), a widely utilized benzotriazole-based UV absorber in the cosmetic, pharmaceutical, and polymer industries.[1][2] The protocols herein provide a scientifically rigorous framework for the quantification and stability assessment of Octrizole, ensuring product quality and regulatory compliance. Methodologies for High-Performance Liquid Chromatography (HPLC-UV), UV-Visible Spectroscopy, and forced degradation studies are presented with an emphasis on the causality behind experimental choices, aligning with the principles of Analytical Quality by Design (QbD). This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and quality control of products containing Octrizole.
Introduction: The Analytical Imperative for Octrizole
Octrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a high-performance UV filter integral to the photostability and longevity of a diverse range of products.[1] Its primary function is to absorb harmful UV radiation, thereby preventing photodegradation of the formulation and protecting the substrate, be it human skin or a polymeric material.[1] The efficacy and safety of end-products containing Octrizole are directly contingent on its concentration and stability within the formulation. Consequently, the development of precise and reliable analytical methods is not merely a quality control measure but a foundational component of product development and regulatory submission.
This application note provides a detailed exposition of the methodologies required to establish a comprehensive analytical standard for Octrizole. We will explore the development and validation of a stability-indicating HPLC-UV method, a rapid quantification via UV-Visible Spectroscopy, and a systematic approach to forced degradation studies to elucidate potential degradation pathways.
Physicochemical Properties of Octrizole
A thorough understanding of Octrizole's physicochemical properties is paramount for the development of effective analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and potential challenges in sample preparation.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₅N₃O | [1] |
| Molecular Weight | 323.44 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 103 - 105 °C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol, acetonitrile, and tetrahydrofuran. | [2][4] |
| UV Absorbance (λmax) | Typically in the UVA range (around 300-400 nm) | [5] |
| logP (o/w) | ~7.3 | [2] |
The high lipophilicity of Octrizole (indicated by its high logP) necessitates the use of organic solvents for extraction from complex matrices and informs the selection of a reversed-phase HPLC method.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)
A validated, stability-indicating HPLC-UV method is the cornerstone of a robust analytical standard for Octrizole. This technique offers the specificity and sensitivity required for accurate quantification and the separation of Octrizole from potential degradants and matrix components.
Rationale for Method Selection
Reversed-phase HPLC is the method of choice due to the non-polar nature of Octrizole. A C18 stationary phase provides excellent retention and separation capabilities for lipophilic molecules. UV detection is ideal as Octrizole possesses a strong chromophore, allowing for sensitive detection at its λmax. This approach is widely adopted for the analysis of organic UV filters in various formulations.[6][7]
Experimental Workflow for HPLC Method Development
Caption: High-level workflow for HPLC-UV method development and validation.
Detailed HPLC-UV Protocol
This protocol is a well-established starting point for the analysis of Octrizole. Optimization may be required based on the specific formulation matrix.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides optimal separation for non-polar analytes like Octrizole. |
| Mobile Phase | Isocratic: Methanol:Water (90:10, v/v) | A high percentage of organic solvent is necessary due to the hydrophobicity of Octrizole. This ratio typically provides good retention and peak shape.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection Wavelength | 303 nm | Corresponds to a high absorbance wavelength for many UV filters, providing good sensitivity.[6] A full UV scan using a PDA detector is recommended during method development to determine the optimal wavelength for Octrizole. |
| Run Time | ~10 minutes | An isocratic method with these conditions should elute Octrizole within a reasonable timeframe. |
Reagents and Materials:
-
HPLC grade Methanol
-
HPLC grade Water
-
0.45 µm syringe filters
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Octrizole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for the calibration curve.[10]
-
Sample Preparation (from a cream/lotion matrix): a. Accurately weigh an amount of the formulation equivalent to approximately 10 mg of Octrizole into a 50 mL centrifuge tube. b. Add 20 mL of methanol and vortex for 2 minutes to disperse the sample. c. Sonicate for 15 minutes to ensure complete extraction of Octrizole. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. f. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
Method Validation according to ICH Q2(R1)
A self-validating system is crucial for ensuring the trustworthiness of the analytical data. The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (matrix without analyte), a placebo (formulation without Octrizole), the Octrizole standard, and the sample. Conduct forced degradation studies. | The analyte peak should be free from interference from the blank, placebo, and any degradation products. Peak purity should be confirmed with a PDA detector. |
| Linearity | Analyze a minimum of five concentrations of the reference standard across the expected range. Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Derived from the linearity studies. | The range should cover 80-120% of the test concentration for the assay of the active substance.[10] |
| Accuracy | Perform recovery studies by spiking a placebo matrix with known concentrations of Octrizole at three levels (e.g., 80%, 100%, 120% of the target concentration). | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. RSD of results should be within acceptable limits. |
Secondary/Rapid Quantification: UV-Visible Spectroscopy
For routine quality control where a rapid, high-throughput analysis is required and the sample matrix is simple and well-characterized, UV-Visible Spectroscopy can be a valuable tool.
Rationale and Limitations
This technique is based on the direct measurement of UV absorbance of Octrizole.[5][13] It is significantly faster and less expensive than HPLC. However, its major limitation is the lack of specificity. Any component in the sample matrix that absorbs at the same wavelength as Octrizole will interfere with the measurement. Therefore, this method is best suited for the analysis of raw materials or simple formulations where the excipients do not have significant UV absorbance in the region of interest.
UV-Visible Spectroscopy Protocol
Instrumentation:
-
A double-beam UV-Visible spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Solvent Selection: Use a solvent in which Octrizole is freely soluble and that is transparent in the UV region of interest (e.g., methanol or ethanol).
-
Determination of λmax: Prepare a dilute solution of Octrizole in the chosen solvent and scan the UV spectrum from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of at least five standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance at λmax.
-
Calculation: Determine the concentration of Octrizole in the sample solution from the calibration curve.
Stability-Indicating Power: Forced Degradation Studies
Forced degradation (or stress testing) is essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of Octrizole.[14][15] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[16][17]
Protocol for Forced Degradation
A solution of Octrizole (e.g., 100 µg/mL in methanol) should be subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[16]
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 105 °C for 48 hours |
| Photolytic Degradation | Solution exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines. |
After exposure, the stressed samples should be neutralized (if necessary) and diluted to the target concentration for analysis by the validated HPLC-UV method. The chromatograms of the stressed samples should be compared to that of an unstressed standard to evaluate the formation of degradation products and to ensure that the Octrizole peak is well-resolved from any degradants.
Conclusion
The analytical protocols detailed in this application note provide a comprehensive framework for the development of robust analytical standards for the UV filter Octrizole. The validated HPLC-UV method serves as the primary tool for accurate and specific quantification, while UV-Visible Spectroscopy offers a rapid alternative for routine analysis of simple matrices. The inclusion of forced degradation studies ensures the stability-indicating nature of the HPLC method, which is a critical requirement for regulatory submissions and for ensuring the quality and safety of final products. By following these scientifically sound and validated procedures, researchers and quality control analysts can have high confidence in their analytical results for Octrizole.
References
-
Chem-Impex. (n.d.). Octrizole. Retrieved from [Link]
-
ResearchGate. (2023). Development and Validation of HPLC Method for Determination of Four UV Filters in Sunscreen Products. Retrieved from [Link]
-
Pharmacophore. (n.d.). Analytical Method Development for Simultaneous Estimation of Oxybenzone, Octocrylene, Octinoxate, and Avobenzone. Retrieved from [Link]
-
ResearchGate. (2021). Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. Retrieved from [Link]
-
ResearchGate. (2013). Development and Validation of RP-HPLC Method for Analysis of Four UV Filters in Sunscreen Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Octrizole. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). octrizole phenol, 2-(2h-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PubMed Central. Retrieved from [Link]
-
Cosmetic, Toiletry and Perfumery Association. (2024). Important: Bumetrizole and Octrizole - Call for Interest in Ingredients. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Cosmetic Products Regulation, Annex VI - Allowed UV Filters. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation techniques for cosmetics analysis included in this review. Retrieved from [Link]
-
Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Octreotide and its degradation products. Retrieved from [Link]
-
PubMed. (2020). Determination of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) and its oxidative metabolites in human urine by dispersive liquid-liquid microextraction and GC-MS/MS. Retrieved from [Link]
-
DSM-Firmenich. (n.d.). The UV filters under regulatory pressure. Retrieved from [Link]
-
Frontiers. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Sample Preparation for Cosmetics Analysis. Retrieved from [Link]
-
Cosmeservice. (2025). Key US FDA and State Regulatory Changes Shaping the Cosmetics Industry in 2025. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
MDPI. (2025). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]
-
ResearchGate. (2025). UV-VIS spectrophotometric method for the quantitation of all the components of Italian general denaturant and its application to check the conformity of alcohol samples. Retrieved from [Link]
-
Wiley Online Library. (2025). Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Testing of Cosmetics. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol - Substance Information. Retrieved from [Link]
-
Typology. (2025). What regulation governs UV filters in the United States?. Retrieved from [Link]
-
MedCrave. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Semantic Scholar. (2017). validation of simple uv-vis spectrophotometry method based on ich q2 (r1) guideline for the analysis of sodium hypochlorite using rhodamine b. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). OCCLs: analytical methods. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. octrizole, 3147-75-9 [thegoodscentscompany.com]
- 3. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sartorius.hr [sartorius.hr]
- 5. process-insights.com [process-insights.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. Octrizole | CAS 3147-75-9 | LGC Standards [lgcstandards.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. Frontiers | Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM) [frontiersin.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. biomedres.us [biomedres.us]
Octrizole as a reference standard in cosmetics research.
Application Note: Octrizole (UV-329) as a Reference Standard in Cosmetics Research
Abstract
This application note establishes a rigorous framework for utilizing Octrizole (CAS 3147-75-9) as a primary reference standard in cosmetic R&D. While often conflated with active sunscreen filters, Octrizole functions primarily as a photostabilizer for product formulations and packaging. This guide details the Excited State Intramolecular Proton Transfer (ESIPT) mechanism that defines its stability, provides a validated HPLC-DAD protocol for its quantification in complex matrices, and outlines a workflow for packaging migration studies .
Introduction: The Role of Octrizole in Stability
Octrizole (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol), commonly known as UV-329 , is a benzotriazole-type UV absorber. Unlike active UV filters designed to protect the skin (e.g., Avobenzone), Octrizole is engineered to protect the formulation itself —preventing the photodegradation of dyes, fragrances, and active ingredients inside transparent packaging.
Mechanism of Action: The ESIPT Cycle
The utility of Octrizole as a reference standard stems from its exceptional photostability. Upon UV absorption, it undergoes a rapid, reversible proton transfer that dissipates energy as heat, returning the molecule to its ground state without degradation. This cycle makes it an ideal positive control for photostability assays.
Figure 1: The ESIPT Photostabilization Cycle The diagram below illustrates the reversible tautomerization that allows Octrizole to absorb UV photons and release the energy harmlessly.
Caption: Figure 1. The ESIPT cycle allows Octrizole to dissipate UV energy as heat, preventing chemical breakdown.
Analytical Protocol: Quantification in Cosmetic Matrices
Objective: To quantify Octrizole in a lotion base to verify formulation stability (Target Concentration: 0.05% - 0.5% w/w).
Reagents & Equipment
-
Reference Standard: Octrizole (purity ≥ 99.0%, e.g., Sigma-Aldrich or equivalent).
-
Solvents: Methanol (HPLC Grade), THF (Stabilized), Water (Milli-Q).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Detector: Diode Array Detector (DAD) set to 305 nm (λmax) and 340 nm .
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 100 mg Octrizole into a 100 mL volumetric flask. Dissolve in 10 mL THF (to ensure solubility) and make up to volume with Methanol.
-
Working Standards: Serially dilute with Methanol to obtain 5, 10, 20, 50, and 100 µg/mL.
Sample Preparation (Extraction)
-
Weigh 1.0 g of cosmetic lotion into a 50 mL centrifuge tube.
-
Add 10 mL of THF:Methanol (1:1) to break the emulsion.
-
Vortex for 2 minutes.
-
Ultrasonicate for 15 minutes at 40°C.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Column Temp | 30°C |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Methanol (100%) |
Gradient Program:
-
0-2 min: 70% B (Isocratic hold)
-
2-10 min: 70% → 100% B (Linear ramp)
-
10-15 min: 100% B (Wash)
-
15-16 min: 100% → 70% B
-
16-20 min: 70% B (Re-equilibration)
Application: Packaging Migration Study
Octrizole is widely used in PET and PP plastic packaging. A critical safety assessment involves testing if Octrizole migrates from the bottle into the cosmetic product.
Figure 2: Migration Analysis Workflow This flowchart outlines the decision logic for migration testing using Octrizole as the marker.
Caption: Figure 2. Workflow for assessing Octrizole migration from plastic packaging into cosmetic formulations.
Quality Assurance & Handling
-
Storage: Store the reference standard at 2-8°C in a desiccator. Octrizole is stable but can adsorb moisture over prolonged exposure.
-
System Suitability:
-
Tailing Factor: Must be < 1.5.
-
RSD of Areas: < 2.0% for 5 replicate injections of the 20 µg/mL standard.
-
-
Interference Check: Benzotriazoles can co-elute with other UV filters like Octocrylene. The gradient in Section 2.4 is optimized to separate Octrizole (RT ~8.5 min) from Octocrylene (RT ~12.0 min).
References
-
European Chemicals Agency (ECHA). (2024). Substance Information: 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329). Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2022). Opinion on Benzophenone-3 and Octocrylene.[1][2] (Contextual reference for UV filter analytical methods). Retrieved from [Link]
-
Gago-Ferrero, P., et al. (2013). Determination of UV filters and benzotriazole UV stabilizers in wastewater.[2] Analytical and Bioanalytical Chemistry.[3][4][5] (Methodology basis for benzotriazole extraction).
-
BASF. (2020). Technical Information: Tinuvin® 329. (Technical data on solubility and ESIPT mechanism).
-
US FDA. (2022). Analytical Methods for Preservatives and UV Filters in Cosmetics. (General HPLC guidelines). Retrieved from [Link]
Sources
Application Note: Formulation and Characterization of Octrizole Amorphous Solid Dispersions
Abstract
This application note provides a comprehensive guide for the formulation, manufacture, and characterization of amorphous solid dispersions (ASDs) using Octrizole as a model poorly water-soluble compound. Octrizole, a UV absorber, exhibits extremely low aqueous solubility (2µg/L at 20°C) and high lipophilicity (XLogP3: 7.3), making it an ideal candidate for solubility enhancement via amorphization.[1] We detail two primary manufacturing methods: spray drying (SD) and hot-melt extrusion (HME), providing step-by-step protocols and guidance on process parameter optimization. Furthermore, a suite of essential characterization techniques—including Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and in vitro dissolution testing—are outlined to assess the solid-state properties, physical stability, and performance of the resulting ASDs. This guide is intended for researchers and formulation scientists in the pharmaceutical industry seeking to overcome bioavailability challenges associated with poorly soluble active pharmaceutical ingredients (APIs).
Introduction: The Challenge of Poor Solubility
A significant percentage of new chemical entities emerging from drug discovery pipelines, estimated to be as high as 90%, exhibit poor aqueous solubility. This characteristic is a primary obstacle to achieving adequate oral bioavailability, as dissolution is often the rate-limiting step for drug absorption. Amorphous solid dispersions (ASDs) represent a powerful and widely adopted formulation strategy to address this challenge.[2]
In an ASD, the crystalline structure of an API is disrupted, and the molecules are dispersed within a hydrophilic polymer matrix in an amorphous, high-energy state.[3][4] This amorphous form circumvents the crystal lattice energy barrier during dissolution, leading to a rapid increase in aqueous solubility, often achieving a state of supersaturation. The polymer plays a critical role in stabilizing the amorphous drug, preventing recrystallization, and maintaining the supersaturated state long enough for absorption to occur.[5][6][7] This phenomenon is often described as a "spring and parachute" effect, where the "spring" is the rapid dissolution to a high concentration, and the "parachute" is the polymer-aided maintenance of that concentration.[3]
Octrizole, while primarily used as a UV stabilizer in cosmetics and plastics, serves as an excellent model compound for this study due to its challenging physicochemical properties that mirror those of many modern APIs.[8][9][10][11]
Pre-Formulation and Component Selection
A thorough understanding of the API's properties and rational selection of excipients are foundational to developing a stable and effective ASD.
Physicochemical Properties of Octrizole
The key properties of Octrizole necessitate a solubility enhancement strategy for any potential oral delivery application.
| Property | Value | Significance for ASD Formulation |
| Chemical Name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | - |
| Molecular Weight | 323.44 g/mol | Influences drug loading calculations. |
| Aqueous Solubility | 2 µg/L (at 20°C) | Extremely low; primary driver for developing an ASD.[1] |
| LogP / XLogP3 | ~7.3 | High lipophilicity contributes to poor aqueous solubility.[1][9] |
| Melting Point (Tm) | 101-108 °C | Relatively low Tm makes HME a viable manufacturing option.[1][8] |
| Physical Form | Slightly yellowish powder | Crystalline solid that must be converted to an amorphous state.[1] |
| Hydrogen Bonds | 1 Donor, 3 Acceptors | Potential sites for interaction with polymers, which can enhance stability.[1] |
The Critical Role of Polymer Selection
The choice of polymer is paramount as it dictates the physical stability and in vitro performance of the ASD.[5] An ideal polymer should be capable of:
-
Maintaining Amorphous Stability: The polymer increases the glass transition temperature (Tg) of the mixture and sterically hinders the molecular mobility of the API, thereby preventing recrystallization.[2]
-
Ensuring Miscibility: The API and polymer should be miscible to form a single-phase, homogenous dispersion. Immiscibility can lead to phase separation and subsequent crystallization.[2][12]
-
Promoting Dissolution: The polymer should be hydrophilic to facilitate the dissolution of the ASD formulation.
-
Sustaining Supersaturation: The polymer inhibits API precipitation from the supersaturated solution generated upon dissolution.[3]
Commonly used polymers for ASDs are presented below. For a high LogP compound like Octrizole, polymers with both hydrophilic and hydrophobic regions, such as HPMCAS or Soluplus®, are often excellent starting points.
| Polymer | Acronym | Key Features & Considerations |
| Polyvinylpyrrolidone | PVP | High hydrophilicity, good solubilizer. Can be prone to water absorption, potentially lowering Tg. |
| Copovidone (PVP/VA 64) | PVP/VA | Copolymer of vinylpyrrolidone and vinyl acetate. Less hygroscopic than PVP. Acts as a nucleation and crystal growth inhibitor.[13] |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | Excellent crystallization inhibitor. pH-dependent solubility can be used for targeted release. Widely used in commercial ASD products.[14] |
| Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer | Soluplus® | Amphiphilic nature makes it effective for solubilizing lipophilic drugs.[2][14] |
| Hydroxypropyl Methylcellulose | HPMC | Forms strong hydrogen bonds with APIs, contributing to stability.[14] |
Manufacturing Protocols for Octrizole ASDs
The two most common industrial methods for producing ASDs are spray drying and hot-melt extrusion.[12][15] Both are continuous processes suitable for scale-up.
Workflow for Amorphous Solid Dispersion Development
The development of an ASD follows a logical progression from formulation screening to final stability assessment. This workflow ensures that critical quality attributes are systematically evaluated.
Caption: General workflow for developing a stable ASD formulation.
Protocol 1: Spray Drying (SD)
Spray drying is a solvent-evaporation process suitable for both thermally sensitive and stable compounds.[12] It involves atomizing a solution of the API and polymer into a hot drying gas, leading to rapid solvent evaporation and the formation of solid particles.[16][17]
A. Principle of Operation The rapid evaporation of the solvent "freezes" the API molecules in a dispersed, amorphous state within the polymer matrix. The evaporation rate is a critical factor in ensuring the stability of the final amorphous form.[16][18]
B. Materials & Equipment
-
Octrizole
-
Polymer (e.g., HPMCAS, PVP/VA)
-
Solvent system (e.g., Dichloromethane/Methanol blend)
-
Benchtop spray dryer with a two-fluid nozzle
-
High-efficiency cyclone separator
-
Feed pump and tubing
C. Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh the selected polymer and dissolve it completely in the chosen solvent system.
-
Once the polymer is dissolved, add the accurately weighed Octrizole and stir until a clear solution is obtained. A typical starting point is a 25% (w/w) drug loading relative to the polymer.
-
The total solids concentration in the solution is typically between 2-10% (w/v).
-
-
Spray Dryer Setup:
-
Set the process parameters. These are highly system-dependent and must be optimized.
-
Inlet Temperature: Set high enough for efficient solvent evaporation but below the degradation temperature of the components (e.g., 80-120°C).
-
Aspirator/Drying Gas Flow Rate: Set to a high rate to ensure efficient drying and particle collection (e.g., 80-100% of maximum).
-
Atomization Gas Flow Rate: Adjust to control droplet size (e.g., 400-600 L/hr).
-
Feed Rate: Start with a low rate and increase as the process stabilizes (e.g., 3-10 mL/min).
-
-
Execution:
-
Prime the feed pump with the spray solution.
-
Start the aspirator and heater, allowing the outlet temperature to stabilize.
-
Begin spraying the solution. Monitor the inlet and outlet temperatures throughout the run. The outlet temperature is a key indicator of drying efficiency.
-
Continue until all the solution has been sprayed.
-
-
Product Collection & Secondary Drying:
-
Carefully collect the dried powder from the cyclone and collection vessel.
-
Place the collected ASD powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
Protocol 2: Hot-Melt Extrusion (HME)
HME is a solvent-free process where a physical mixture of the API and polymer is heated and mixed, forming a viscous melt that is then forced through a die.[15] It is well-suited for APIs that are stable at temperatures above their melting point.
A. Principle of Operation The process uses thermal and mechanical energy to disperse the API in the polymer matrix at a molecular level. The molten extrudate is then rapidly cooled to solidify the ASD before the API has time to recrystallize.
B. Materials & Equipment
-
Octrizole
-
Polymer (e.g., Soluplus®, PVP/VA)
-
Co-rotating twin-screw extruder
-
Volumetric or gravimetric powder feeder
-
Conveyor belt for cooling
-
Pelletizer or milling equipment
C. Step-by-Step Methodology
-
Mixture Preparation:
-
Accurately weigh Octrizole and the selected polymer (e.g., 25% w/w drug loading).
-
Combine the powders and blend thoroughly in a V-blender or by manual mixing to ensure a homogenous physical mix.
-
-
Extruder Setup:
-
Install a screw configuration designed for dispersive mixing.
-
Set the temperature profile for the different zones of the extruder barrel. The final zones should be above the Tm of Octrizole and the Tg of the polymer to ensure a homogenous melt (e.g., Zone 1: 80°C, Zone 2: 120°C, Zone 3: 150°C, Die: 155°C).
-
Set the screw speed (e.g., 100-200 RPM).
-
-
Execution:
-
Allow the extruder to reach the set temperatures.
-
Calibrate the powder feeder to deliver the physical mixture at a controlled rate (e.g., 10-20 g/min ).
-
Start the extruder screws and the feeder simultaneously.
-
Observe the process for signs of degradation (e.g., discoloration of the extrudate).
-
The molten extrudate will exit the die onto a conveyor belt where it cools and solidifies.
-
-
Downstream Processing:
-
Once cooled, the brittle extrudate can be pelletized or milled into a fine powder.
-
Sieve the milled powder to obtain the desired particle size distribution.
-
Comprehensive Characterization of Octrizole ASDs
Characterization is essential to confirm the successful formation of an amorphous dispersion and to evaluate its performance and stability.[19]
Mechanism of Solubility Enhancement
The following diagram illustrates the thermodynamic and kinetic advantages of an ASD over its crystalline counterpart during dissolution.
Caption: The "spring and parachute" effect of ASDs.
Protocol: Solid-State Characterization
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the absence of crystallinity. Crystalline materials produce sharp Bragg peaks, while amorphous materials show a broad, diffuse "halo".[20]
-
Method: Place a small amount of the ASD powder on a sample holder. Scan the sample using Cu Kα radiation over a 2θ range of 5° to 40°.
-
Expected Result: The diffractogram for a successful ASD should show a complete halo, with no sharp peaks corresponding to crystalline Octrizole.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the ASD. A single Tg between the Tg of the pure polymer and the Tm of the API indicates a homogenous, miscible dispersion.[19][21]
-
Method: Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and seal it. Heat the sample under a nitrogen purge at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg.
-
Expected Result: A single, distinct step-change in the heat flow curve, representing the Tg of the ASD. The absence of a melting endotherm for Octrizole further confirms its amorphous state.
-
Protocol: In Vitro Performance Evaluation (Non-Sink Dissolution)
-
Purpose: To assess the extent and duration of supersaturation provided by the ASD compared to the crystalline API. Non-sink conditions are crucial for observing the "spring and parachute" effect.[22]
-
Method:
-
Prepare a dissolution medium simulating intestinal fluid (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
Use a standard dissolution apparatus (e.g., USP Apparatus II) at 37°C.
-
Add an amount of the ASD powder equivalent to a specific dose of Octrizole into the vessel. This amount should be sufficient to exceed the equilibrium solubility of amorphous Octrizole, creating non-sink conditions.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw samples and immediately filter through a 0.22 µm filter to remove any undissolved solids.
-
Analyze the concentration of dissolved Octrizole in the filtrate using a validated HPLC-UV method.
-
Run a parallel experiment with the unformulated crystalline Octrizole as a control.
-
-
Expected Result: The ASD formulation should show a rapid increase in concentration, far exceeding that of the crystalline API, followed by a sustained period of supersaturation before eventually decreasing due to precipitation.
Protocol: Physical Stability Assessment
-
Purpose: To evaluate the tendency of the amorphous Octrizole within the ASD to recrystallize over time under accelerated storage conditions.[23][24]
-
Method:
-
Place samples of the ASD powder in open and closed vials to assess the impact of humidity.
-
Store the vials under accelerated stability conditions as per ICH guidelines, such as 40°C / 75% Relative Humidity (RH).[25]
-
At specified time points (e.g., 1, 2, 4 weeks; 1, 3 months), remove samples and analyze them using PXRD and DSC.
-
Compare the results to the initial (t=0) analysis.
-
-
Expected Result: A stable ASD will show no evidence of sharp peaks in the PXRD pattern or a melting endotherm in the DSC thermogram after storage, indicating it has remained in the amorphous state.
Conclusion
The formulation of amorphous solid dispersions is a highly effective strategy for enhancing the solubility of poorly water-soluble compounds like Octrizole. By selecting an appropriate polymer and manufacturing process—either spray drying or hot-melt extrusion—the crystalline API can be successfully converted into a high-energy amorphous form. Rigorous characterization using techniques such as PXRD, DSC, and non-sink dissolution is critical to confirm the quality, performance, and physical stability of the final formulation. The protocols and insights provided in this application note offer a robust framework for researchers to successfully develop and evaluate ASDs for challenging APIs, ultimately accelerating the path to improved drug delivery and bioavailability.
References
-
LookChem. (n.d.). Octrizole. Retrieved from LookChem website. [Link]
-
Chem-Impex. (n.d.). Octrizole. Retrieved from Chem-Impex International website. [Link]
-
Al-Amodi, O., & Hansen, S. (2020). Common Characterization Techniques for Amorphous Solid Dispersions. ResearchGate. [Link]
-
Pinnock, A., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(9), 3549–3557. [Link]
-
Singh, A., et al. (2021). Review of industrially recognized polymers and manufacturing processes for amorphous solid dispersion based formulations. Taylor & Francis Online, 28(1), 1-22. [Link]
- Google Patents. (2021). WO2021041824A1 - Drug-polymer amorphous solid dispersions using linear poly (acrylic acid) polymers.
-
Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion-Part 2. Retrieved from Crystal Pharmatech website. [Link]
-
Technobis. (2025). Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. YouTube. [Link]
-
Zhang, G. G. Z., & Taylor, L. S. (2018). Stability of Amorphous Solid Dispersion. ResearchGate. [Link]
-
Park, K. (2019). Characterization of amorphous solid dispersions. Journal of Controlled Release, 294, 146-157. [Link]
-
GSC Online Press. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Biological and Pharmaceutical Sciences, 27(3), 221-230. [Link]
-
Singh, A., & Van den Mooter, G. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Investigation, 50, 293-323. [Link]
-
The Good Scents Company. (n.d.). octrizole. Retrieved from The Good Scents Company website. [Link]
-
National Center for Biotechnology Information. (n.d.). Octrizole. PubChem Compound Database. [Link]
-
Lingeba. (n.d.). Octrizole, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. Retrieved from Lingeba website. [Link]
-
Tran, P., & Park, J. B. (2019). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Expert Opinion on Drug Delivery, 16(6), 627-640. [Link]
-
LookChem. (n.d.). Octrizole 3147-75-9 MSDS. Retrieved from LookChem website. [Link]
-
Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. YouTube. [Link]
-
Bend Research. (2014). Amorphous Solid Dispersion Formulations Using The Spray Dry Process. YouTube. [Link]
-
ChemBK. (n.d.). Octrizole. Retrieved from ChemBK website. [Link]
-
Ardena. (2021). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Retrieved from Ardena website. [Link]
-
Sun, D. D., & Lee, P. I. (2013). Dissolution testing of amorphous solid dispersions. International Journal of Pharmaceutics, 444(1-2), 40-46. [Link]
-
Ascendia Pharma. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Retrieved from Ascendia Pharma website. [Link]
-
Meng, F., et al. (2022). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. Pharmaceutics, 14(9), 1777. [Link]
-
Drug Development and Delivery. (n.d.). Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions. Retrieved from Drug Development and Delivery website. [Link]
-
Drug Development and Delivery. (n.d.). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Retrieved from Drug Development and Delivery website. [Link]
-
Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from Crystal Pharmatech website. [Link]
-
Wang, Y., et al. (2020). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. Molecules, 25(23), 5649. [Link]
-
Kanaujia, P., & Poovizhi, P. (2025). Dissolution testing of amorphous solid dispersions. ResearchGate. [Link]
-
Xtalks. (2024). Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. YouTube. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties [drug-dev.com]
- 8. chemimpex.com [chemimpex.com]
- 9. octrizole, 3147-75-9 [thegoodscentscompany.com]
- 10. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Octrizole, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol - China Cosmetic Raw Material Supplier - Lingeba [lgbchem.com]
- 12. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. SPRAY-DRIED DISPERSIONS - Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions [drug-dev.com]
- 18. ardena.com [ardena.com]
- 19. kinampark.com [kinampark.com]
- 20. crystalpharmatech.com [crystalpharmatech.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. drug-dev.com [drug-dev.com]
- 23. Pharmaceutical Amorphous Solid Dispersions: Evaluation & Stabilization Methods [crystalpharmatech.com]
- 24. researchgate.net [researchgate.net]
- 25. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Octrizole Solubility in Polymer Films
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the incorporation of Octrizole into polymer films. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome challenges related to the solubility of Octrizole, a potent benzotriazole-type ultraviolet (UV) absorber. Our goal is to empower you with the scientific understanding and practical knowledge to successfully formulate stable and effective Octrizole-polymer films.
Introduction to the Challenge: The Dichotomy of Octrizole
Octrizole is a highly effective UV absorber, crucial for protecting light-sensitive active pharmaceutical ingredients (APIs) and enhancing the stability of polymer-based drug delivery systems.[1][2] However, its utility is often hampered by its poor aqueous solubility and its tendency to recrystallize within the polymer matrix, which can compromise the film's transparency, mechanical properties, and ultimately, its performance. This guide will explore the fundamental principles and advanced techniques to improve the solubility and stability of Octrizole in your polymer film formulations.
Frequently Asked Questions (FAQs)
Q1: What is Octrizole and why is its solubility in polymer films a concern?
Octrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a UV absorber that protects materials from degradation by absorbing harmful UV radiation.[2] Its poor solubility can lead to several issues during and after film formation, including:
-
Hazy or opaque films: Undissolved Octrizole particles scatter light, reducing the transparency of the film.
-
Recrystallization: Over time, dissolved Octrizole can nucleate and grow into crystals, leading to a non-uniform distribution and potential loss of efficacy.
-
Reduced mechanical integrity: The presence of crystals can create stress points within the polymer matrix, making the film brittle.
-
Inconsistent performance: Non-uniform distribution of Octrizole will result in variable UV protection across the film.
Q2: Which polymers are generally compatible with benzotriazole UV absorbers like Octrizole?
Benzotriazole UV absorbers are known to be compatible with a wide range of polymer systems.[1] For pharmaceutical and biomedical applications, common choices include:
-
Cellulose derivatives: Such as Hydroxypropyl Methylcellulose (HPMC) and Ethyl Cellulose.
-
Polyacrylates and Polymethacrylates: Like Eudragit® polymers.
-
Polyvinylpyrrolidone (PVP) and its copolymers (e.g., PVP/VA).
-
Polycaprolactone (PCL)
-
Poly(lactic-co-glycolic acid) (PLGA)
The choice of polymer is critical and depends on the desired film properties, the chosen manufacturing method, and the specific application.
Q3: What are the primary methods for improving the solubility of poorly soluble compounds like Octrizole in polymer films?
The most effective strategies focus on creating a stable, amorphous solid dispersion of Octrizole within the polymer matrix. The key methods include:
-
Solid Dispersion Technology: This involves dispersing the drug at a molecular level in a solid carrier, usually a polymer.
-
Solvent Casting: A common laboratory-scale technique where the drug and polymer are co-dissolved in a common solvent, which is then evaporated to form a film.
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated to form a molten mass that is then extruded into a film.
Q4: What is the typical loading capacity of Octrizole in polymer films?
The loading capacity of Octrizole, also known as UV-329, generally ranges from 0.1% to 1.0% by weight, depending on the specific polymer and the performance requirements of the final application.[3] Exceeding the solubility limit of Octrizole in the polymer matrix can lead to recrystallization. It is often used in combination with other additives like Hindered Amine Light Stabilizers (HALS) to achieve synergistic effects and enhance performance.[3]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the formulation of Octrizole-polymer films.
Problem 1: Hazy or Opaque Films
Causality: Film haziness is primarily caused by the scattering of light due to the presence of undissolved Octrizole particles or the formation of micro-domains of phase-separated material. This indicates that the solubility limit of Octrizole in the polymer solution or melt has been exceeded, or that the formulation is thermodynamically unstable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocols:
-
Characterization of Drug-Polymer Interactions using FTIR:
-
Objective: To identify specific molecular interactions between Octrizole and the polymer that can help stabilize the amorphous form.
-
Procedure: a. Obtain FTIR spectra of pure Octrizole, the pure polymer, and the Octrizole-polymer film. b. Look for shifts in the characteristic peaks of functional groups that may indicate hydrogen bonding or other interactions. For example, a shift in the hydroxyl (-OH) or carbonyl (C=O) stretching frequencies.
-
-
Stability Study under Accelerated Conditions:
-
Objective: To assess the long-term physical stability of the film formulation.
-
Procedure: a. Store the films under accelerated stability conditions (e.g., 40°C / 75% RH). b. At predetermined time points, analyze the films for signs of recrystallization using techniques such as Polarized Light Microscopy (PLM), X-ray Diffraction (XRD), or DSC.
-
Problem 3: Interference with UV Curing Processes
Causality: Octrizole is a potent UV absorber, and its primary function is to absorb UV radiation. In UV-curable film formulations, this can lead to a competition for UV light between Octrizole and the photoinitiator, potentially hindering the curing process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for UV curing issues.
Experimental Protocols:
-
UV-Vis Spectroscopy for Component Analysis:
-
Objective: To determine the UV absorption spectra of Octrizole and the photoinitiator to check for overlap.
-
Procedure: a. Prepare dilute solutions of Octrizole and the photoinitiator in a suitable solvent (e.g., ethanol, acetonitrile). b. Measure the UV-Vis absorption spectrum of each solution over the relevant wavelength range (typically 200-400 nm). c. Compare the spectra to identify any significant overlap in their absorption maxima.
-
-
Curing Efficiency Study:
-
Objective: To determine the effect of Octrizole concentration on the degree of curing.
-
Procedure: a. Prepare a series of film formulations with varying concentrations of Octrizole. b. Cure the films under identical UV conditions. c. Assess the degree of cure using techniques such as FTIR (monitoring the disappearance of the acrylate double bond peak) or rheology (measuring the change in modulus).
-
Data Summary
Table 1: Physicochemical Properties of Octrizole
| Property | Value | Reference |
| Chemical Name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | |
| Molecular Formula | C20H25N3O | |
| Molecular Weight | 323.4 g/mol | |
| Melting Point | 103-105 °C | |
| Water Solubility | Very low | |
| Appearance | White to off-white powder |
Table 2: Common Solvents for Octrizole and Polymers
| Solvent | Polarity Index | Notes |
| Dichloromethane | 3.1 | Good solvent for many polymers and Octrizole. Volatile. |
| Chloroform | 4.1 | Similar to dichloromethane, but with higher toxicity. |
| Toluene | 2.4 | Good for non-polar polymers. |
| Ethyl Acetate | 4.4 | Moderate polarity, often used in co-solvent systems. |
| Methanol | 5.1 | Good for polar polymers, can be used as a co-solvent. |
| Tetrahydrofuran (THF) | 4.0 | Good solvent for a wide range of polymers. |
Conclusion
Successfully incorporating Octrizole into polymer films requires a systematic approach that considers the physicochemical properties of both the UV absorber and the polymer, as well as the chosen processing method. By understanding the underlying causes of common problems such as film haziness, recrystallization, and interference with UV curing, researchers can develop robust and effective formulations. This guide provides a starting point for troubleshooting and optimizing your experimental workflows. For further assistance, please do not hesitate to contact our technical support team.
References
-
Tintoll. (n.d.). Benzotriazole UV Absorber. Retrieved from [Link]
- Google Patents. (n.d.). Reactive UV Absorber and Polymer Polymer Using the Same.
-
Al-Malaika, S., & Hameed, A. S. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Polymers, 14(1), 6. [Link]
-
Bisor. (2026, February 3). How to Use Benzotriazole UV Absorber for Best Results? Retrieved from [Link]
-
Partners in Chemicals. (2023, August 9). Liquid Benzotriazole UV absorbers. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent casting method for film production with quality control.... Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of UV-curing conditions on the polymer structures: a comparison between coating and adhesive. Retrieved from [Link]
-
PubMed. (2010). Reaction between drug substances and pharmaceutical excipients: formation of esters between cetirizine and polyols. Retrieved from [Link]
-
ResearchGate. (2023, April 24). Recrystallization of polymer failed ?. Retrieved from [Link]
-
MDPI. (2020). Hot Melt Extrusion Processing Parameters Optimization. Retrieved from [Link]
-
LookChem. (n.d.). Cas 3147-75-9,Octrizole. Retrieved from [Link]
- Google Patents. (n.d.). Polymer film and solution casting method for producing thereof.
-
National Center for Biotechnology Information. (n.d.). Octrizole. PubChem Compound Database. Retrieved from [Link]
-
CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
SciSpace. (n.d.). Flexible uv-absorbing films - deposition and charaterization. Retrieved from [Link]
-
Tilley Distribution. (2025, March 26). UV Stabilizer and Absorber Additives Add Real Value to Coatings. Retrieved from [Link]
-
SubsPort. (n.d.). Case Study: Replacement of the UV-stabilizer UV-328 in Paints and Polymer Products. Retrieved from [Link]
-
Colorcon. (2024, May 20). How Can Excipients Influence Drug Interactions? Retrieved from [Link]
-
The Society of Vacuum Coaters. (n.d.). Solvent Film Casting—A Versatile Technology for Specialty Films. Retrieved from [Link]
-
MDPI. (2024). Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption. Retrieved from [Link]
-
SciSpace. (n.d.). The Impact of UV Absorbers on Polymer Performance and Durability. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Current Trends on Solid Dispersions: Past, Present, and Future. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Hot Melt Extrusion: Highlighting Physicochemical Factors to Be Investigated While Designing and Optimizing a Hot Melt Extrusion Process. Retrieved from [Link]
Sources
Technical Support Center: Octrizole Retention Strategies in Polymer Matrices
Current Status: Operational Subject: Reducing Leaching/Migration of Octrizole (UV Absorber) Ticket ID: TCH-OCT-2024-001 Assigned Specialist: Senior Application Scientist, Polymer Additives Division
Executive Summary
Octrizole (CAS 3147-75-9), chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a benchmark UV absorber. However, its low molecular weight (~323 g/mol ) predisposes it to migration, leading to "blooming" (surface crystallization), toxicity in biological contact applications, and loss of photoprotection.
This guide provides root-cause analysis and mitigation protocols based on thermodynamic compatibility and kinetic locking .
Module 1: Thermodynamic Troubleshooting (Solubility & Compatibility)
The Problem: The additive migrates because it is energetically unfavorable for it to remain dispersed in the polymer matrix. This is a solubility parameter mismatch.
Diagnostic: The Hansen Solubility Parameter (HSP) Check
Before modifying your formulation, quantify the incompatibility. You must calculate the "distance" (
Formula:
- : Dispersion forces
- : Polar forces
- : Hydrogen bonding
-
Subscript 1 = Polymer, 2 = Octrizole
Decision Matrix:
| Calculated | Predicted Behavior | Recommended Action |
| < 4 MPa | High Compatibility | System is stable. Leaching is likely diffusion-driven (see Module 2). |
| 4 - 8 MPa | Metastable | Risk of blooming under thermal stress. Add a compatibilizer. |
| > 8 MPa | Phase Separation | Critical Failure. Octrizole will leach rapidly. Switch to a reactive analog or different matrix. |
Solution Protocol: Steric Shielding via HALS Synergy
If
Mechanism: HALS molecules (e.g., methylated HALS) can form weak associative complexes with benzotriazoles, increasing the effective molecular volume and reducing the diffusion coefficient (
Step-by-Step:
-
Ratio: Formulate Octrizole : HALS at a 2:1 mass ratio .
-
Dispersion: Melt blend at
. -
Validation: Verify homogeneity using DSC (Differential Scanning Calorimetry). A single glass transition temperature (
) indicates successful miscibility.
Module 2: Kinetic Troubleshooting (Covalent Locking)
The Problem: Even compatible additives will leach into solvents (ethanol, lipids) if the extraction force overcomes the polymer-additive affinity. The Fix: Covalent grafting. This transforms Octrizole from an additive to a pendant group on the polymer chain.
Workflow: Reactive Grafting of Benzotriazoles
Note: Since Octrizole itself lacks a polymerizable double bond, you must use a structural analog like 2-(2-hydroxy-4-acryloyloxy)-2H-benzotriazole for this protocol.
Figure 1: Workflow for converting a migratable additive into a permanently bonded stabilizer via reactive extrusion.
Protocol: Reactive Extrusion (REX)
-
Preparation: Dry the base polymer (e.g., PET) to <50 ppm moisture to prevent hydrolysis.
-
Feeding: Tumble blend the polymer pellets with 1.0 wt% acryloyl-benzotriazole analog and 0.1 wt% radical initiator (e.g., DCP).
-
Extrusion: Process in a twin-screw extruder.
-
Zone 1-2: Melting (
) -
Zone 3-5: Reaction Zone (
) -
Zone 6: Venting (Remove volatiles)
-
-
Purification (Lab Scale): Dissolve the resulting polymer in a good solvent and precipitate in methanol to remove any unreacted monomer.
-
Verification: Analyze via UV-Vis spectroscopy. The polymer itself should now absorb at 340 nm, even after precipitation.
Module 3: Analytical Validation (Leaching Test)
You cannot claim "low leaching" without kinetic data. This protocol measures the Diffusion Coefficient (
Standardized Accelerated Leaching Protocol
Reagents:
-
Simulant A: 95% Ethanol (Simulates fatty foods/topical drugs).
-
Simulant B: Distilled Water (Simulates aqueous environments).
Procedure:
-
Sample Prep: Compression mold polymer into films of uniform thickness (
). -
Immersion: Suspend film in Simulant A at 40°C (agitated at 100 rpm).
-
Sampling: Remove aliquots (1 mL) at
hours. -
Quantification: Measure Absorbance at
(340 nm for Octrizole). -
Calculation: Plot
vs. .
Data Interpretation:
| Slope Shape | Transport Mechanism | Meaning |
| Linear vs. | Fickian Diffusion | Standard migration. Reduce |
| Sigmoidal | Case II Transport | Polymer swelling/relaxation. Matrix is being attacked by the solvent. |
| Zero Slope | Immobilized | Success. Covalent bonding or perfect encapsulation achieved. |
Frequently Asked Questions (FAQs)
Q1: Can I just increase the molecular weight of the Octrizole without chemical bonding?
A: Yes. Using dimeric benzotriazoles (e.g., Tinuvin 360, MW ~660 g/mol ) significantly reduces the diffusion coefficient compared to monomeric Octrizole (MW ~323 g/mol ). Migration speed is inversely proportional to molecular mass (
Q2: Does sterilization (Gamma/Autoclave) affect Octrizole leaching? A: Yes. Gamma irradiation can generate free radicals that may degrade the polymer matrix, increasing "free volume" and accelerating leaching. Conversely, if you use the reactive grafting method (Module 2), gamma radiation can actually improve retention by inducing further cross-linking, provided the dose is controlled (< 25 kGy).
Q3: My leaching test shows a "burst effect" in the first hour. Why? A: This is surface blooming that occurred before the test started. The Octrizole had already migrated to the surface during storage. To fix this, wash the film with ethanol immediately after molding and store in a freezer (-20°C) until testing to isolate the diffusion rate from the surface wash-off rate.
References
-
Mechanisms of Additive Migration
-
Solubility Parameters in Polymers
- Title: HSP Basics | Practical Solubility Science.
- Source: Steven Abbott / Hansen-Solubility.com.
-
URL:[Link]
-
Covalent Attachment Strategies
-
Analytical Methods for Leachates
Sources
Technical Support Center: Octrizole (UV-329) Optimization Guide
[1][2]
Subject: Troubleshooting & Optimizing Octrizole (CAS 3147-75-9) Concentration for UV Protection Ticket ID: OCT-OPT-2024 Assigned Scientist: Senior Application Specialist, Photophysics Division[1][2]
Mission Statement
This guide addresses the physicochemical challenges of incorporating Octrizole (2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) into polymeric and cosmetic matrices.[1][2] Unlike standard formulation guides, this document focuses on failure analysis : why your formulation might be crystallizing, losing absorbance efficiency, or degrading prematurely, and how to scientifically validate the optimal concentration.
Module 1: Solubility & Matrix Compatibility
The Issue: “My formulation shows a white haze or micro-crystals after cooling.”
Root Cause Analysis
Octrizole is highly lipophilic (LogP ~7.[2]3) and practically insoluble in water.[2][3] Crystallization occurs when the concentration exceeds the saturation limit of the host matrix at the storage temperature, not the processing temperature. This is often driven by a mismatch in Solubility Parameters (
Troubleshooting Protocol: The Saturation Threshold Test
Do not rely on generic datasheets. You must determine the specific saturation point for your matrix.
Step-by-Step Methodology:
-
Preparation: Prepare 5 samples of your base matrix (solvent or pre-polymer) with Octrizole concentrations increasing in 0.5% increments (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).
-
Thermal Cycle: Heat samples to 80°C until fully dissolved (clear solution).
-
Stress Test: Store samples at 4°C for 72 hours. (Low temperature reduces solubility, forcing precipitation if near saturation).
-
Observation:
-
Validation: Centrifuge "Fail" samples. Analyze the supernatant via HPLC to determine the actual dissolved concentration. This is your Thermodynamic Solubility Limit .
Decision Matrix: Solvent Selection
Use this logic flow to select the correct carrier if you encounter solubility issues.
Figure 1: Troubleshooting logic for Octrizole solubility issues based on matrix polarity.
Module 2: Concentration vs. Efficiency (The "Sweet Spot")
The Issue: “Doubling the Octrizole concentration did not double the UV protection (SPF/UPF).”
Scientific Insight: Critical Aggregation Concentration (CAC)
At high concentrations, Octrizole molecules can stack (aggregate).[1] These aggregates can suffer from concentration quenching , where the absorbed energy is dissipated as heat via non-radiative decay pathways between molecules rather than the efficient intramolecular proton transfer (ESIPT) mechanism. This leads to a deviation from the Beer-Lambert Law.[1][2]
Optimization Protocol: UV-Vis Absorbance Linearity
To find the optimal concentration, you must identify where the linear relationship breaks.[2]
Data Table: Theoretical vs. Actual Absorbance (Example Data)
| Concentration (%) | Theoretical Abs (Beer's Law) | Measured Abs (340 nm) | Efficiency Loss (%) | Status |
| 0.1 | 0.30 | 0.29 | 3.3% | Optimal |
| 0.5 | 1.50 | 1.45 | 3.3% | Optimal |
| 1.0 | 3.00 | 2.80 | 6.7% | Warning |
| 2.0 | 6.00 | 4.80 | 20.0% | Inefficient (Aggregation) |
Actionable Advice:
Module 3: Photostability & Mechanism
The Issue: “The product yellows after 500 hours of UV exposure.”
Mechanism of Action: ESIPT Cycle
Octrizole works via Excited State Intramolecular Proton Transfer (ESIPT) .[2][4] Upon UV absorption, a proton shifts from the hydroxyl group to the nitrogen, dissipating energy as harmless heat. If this cycle is disrupted (e.g., by polar solvents locking the proton), the molecule degrades.
Figure 2: The ESIPT cycle. High polarity matrices can disrupt the 'Ground -> Excited' step, leading to degradation (yellowing).[1][2]
FAQ: Photostability Troubleshooting
Q: Why is my polymer yellowing even with Octrizole? A: This is likely "parasitic absorption."[2]
-
Check the Matrix: Is the polymer itself degrading? Octrizole absorbs UV-B/A (270-380 nm).[1][2][3][5] If your polymer is sensitive to visible blue light (>400 nm), Octrizole will not protect it.
-
Check the Solvent: Polar solvents (like alcohols) can hydrogen bond with the phenolic hydroxyl of Octrizole, preventing the proton transfer required for protection.
-
Solution: Use non-polar solvents or encapsulate the Octrizole.
-
Q: Can I mix Octrizole with HALS (Hindered Amine Light Stabilizers)? A: Yes, and you should.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62485, Octrizole.[2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[1][2] Retrieved from [Link][1][2]
-
LookChem. Octrizole Spectral Properties and Safety Data. Retrieved from [Link][1][2]
Technical Support Center: Overcoming Phase Separation of Octrizole in Extrudates
Status: Operational Ticket Focus: Phase Separation, Blooming, and Recrystallization in Hot Melt Extrusion (HME) Assigned Specialist: Senior Application Scientist, Polymer Therapeutics Division Audience: Pharmaceutical Scientists, Formulation Engineers
Diagnostic & Triage: What are you seeing?
Before altering process parameters, we must categorize the type of phase separation. Octrizole (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) is a highly lipophilic UV absorber (
Quick Troubleshooting Matrix
| Observation | Time of Onset | Likely Phenomenon | Primary Root Cause |
| Opaque/White Extrudate | Immediate (at die exit) | Immiscibility | Processing temperature ( |
| Surface "Dust" or Greasiness | 24 hours - 1 week | Blooming (Migration) | Small molecule diffusion to surface due to thermodynamic instability (supersaturation). |
| Haze/Cloudiness | Weeks to Months | Recrystallization | Polymer |
| Rough Surface (Sharkskin) | Immediate | Flow Instability | Die swell or melt fracture (Rheological issue, not necessarily phase separation). |
The "Why": Thermodynamic & Kinetic Root Causes
Q: Why does Octrizole separate even when I process above its melting point?
A: Processing above the melting point (
Phase separation in HME is governed by the Flory-Huggins Interaction Parameter (
-
The Mechanism: Octrizole is hydrophobic. If you are extruding it with a hydrophilic polymer (e.g., PEG, pure PVP), the solubility parameter difference (
) is likely , leading to immiscibility. -
The Fix: You must match the solubility parameters. Octrizole requires non-polar or amphiphilic matrices (e.g., Copovidone/PVPVA, HPMCAS, or Ethyl Cellulose).
Q: My extrudate is clear initially but blooms later. Why?
A: This is a Kinetic Trapping failure. You successfully generated an amorphous solid dispersion (ASD) during extrusion, but the system is thermodynamically unstable (supersaturated).
-
Glass Transition (
) Effect: If the storage temperature is close to the formulation's (i.e., ), the molecular mobility is high enough for Octrizole to diffuse and recrystallize. -
Surface Energy: Octrizole migrates to the surface to minimize the system's interfacial energy, appearing as "bloom."
The "How": Processing & Formulation Solutions
Protocol A: Optimizing Process Parameters
Objective: Maximize mixing energy while minimizing thermal degradation.
-
Screw Configuration:
-
Issue: Insufficient dispersive mixing leaves Octrizole domains large enough to act as nucleation sites.
-
Action: Increase the number of Kneading Blocks (KB) at 30° and 60° offset angles in the mixing zone. This generates high shear to break down molten droplets.
-
-
Temperature Profile:
-
Zone 1-2 (Feeding): Keep cool (
) to prevent premature tackiness. -
Mixing Zone: Set to
. -
Die Temp: Slightly higher to reduce viscosity and prevent flow-induced crystallization.
-
-
Cooling Rate (Critical):
-
Action: Use a chill roll or air knife immediately upon exit.
-
Reason: Rapid quenching "freezes" the amorphous structure, preventing the molecules from re-organizing into crystals (Ostwald ripening).
-
Protocol B: Formulation Additives (The "Compatibilizers")
If the polymer alone cannot solubilize the Octrizole load:
-
Surfactants: Add 1-5% Vitamin E TPGS or Polysorbate 80. These act as amphiphilic bridges, reducing the interfacial tension between the hydrophobic Octrizole and the polymer.
-
H-Bond Donors: Octrizole has H-bond acceptor sites. Use polymers with strong proton donors (e.g., HPMCAS, Eudragit L100) to form specific interactions that inhibit crystallization.
Experimental Validation Protocols
Workflow: Miscibility Screening (DSC)
Do not run the extruder until you have validated miscibility.
Step 1: Physical Mixture Prepare 50:50 mixtures of Octrizole and candidate polymers.
Step 2: Heat-Cool-Heat Cycle (DSC)
-
Ramp 1: Heat to
(erase thermal history). -
Cool: Rapid cool (
) to . -
Ramp 2: Heat at
.
Step 3: Analysis
-
Single
: Indicates a miscible single-phase system. (Proceed to Extrusion) -
Two
s: Indicates phase separation. (Reformulate) -
Melting Peak in Ramp 2: Indicates rapid recrystallization. (Add crystallization inhibitor)
Visual Troubleshooting Logic
The following diagram illustrates the decision pathway for diagnosing phase separation issues.
Caption: Decision logic for diagnosing Octrizole phase behavior based on visual onset time.
Advanced Mechanism: The Octrizole-Polymer Interface
Understanding the molecular interaction is key to long-term stability.
Caption: Pathway determining whether Octrizole integrates into the matrix or separates.
References
-
Repka, M. A., et al. (2012). Melt extrusion: process to product. AAPS Advances in the Pharmaceutical Sciences Series. Springer.[1]
-
Forster, A., et al. (2001). Selection of excipients for melt extrusion with two immiscible drugs. International Journal of Pharmaceutics.
-
Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.
-
Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press. (Foundational text for Flory-Huggins Theory used in solubility parameter calculations).
-
Ampacet Corporation. (2025). High-Efficiency, Reduced-Bloom UV Absorber Masterbatch.[2] (Industrial context for Octrizole/UV absorber blooming mechanisms).
Sources
Technical Support Center: Octrizole Dispersion in Polycarbonate
Status: Operational | Tier: Level 3 Engineering Support Topic: UV-329 (Octrizole) Stabilization Protocols for Polycarbonate Matrices
Executive Summary
This technical repository addresses the dispersion challenges of Octrizole (2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) in Polycarbonate (PC) . While Octrizole is a highly effective UV absorber (UVA) for protecting light-sensitive pharmaceutical packaging and medical devices, its low melting point creates significant processing anomalies—specifically screw slippage and plate-out . This guide provides self-validating protocols to overcome these thermodynamic mismatches.
Module 1: Critical Material Parameters (The "Why")
Why does dispersion fail? The root cause of most processing defects lies in the extreme thermal mismatch between the additive and the matrix. Octrizole liquefies nearly 200°C before the Polycarbonate matrix melts.
Table 1: Thermodynamic Mismatch Data
| Property | Octrizole (UV-329) | Polycarbonate (PC) | The Conflict |
| Melting Point ( | 103–105°C | 220–230°C (Softening) | Octrizole becomes a low-viscosity liquid in the feed throat. |
| Processing Temp | N/A | 280–320°C | Octrizole is exposed to temps near its volatility limit. |
| Flash Point | >150°C | N/A | Risk of volatile off-gassing if residence time is high. |
| Physical Form | Fine Powder / Granule | Pellets | Surface area difference promotes segregation. |
Technical Insight: When Octrizole powder is tumble-blended with PC pellets and fed into the main hopper, it melts almost instantly upon contact with the heated barrel (Zone 1). This creates a "lubricating film" on the screw surface. The solid PC pellets then slip against the screw rather than conveying forward, leading to surging and poor dispersive mixing .
Module 2: The Failure Mechanism (Visualized)
The following diagram illustrates the "Lubrication Failure Mode" that occurs during direct addition.
Figure 1: The "Lubrication Failure Mode" where premature melting of Octrizole causes loss of friction and conveying instability.
Module 3: Validated Processing Protocols
Protocol A: Masterbatching (Recommended)
Best for: High-consistency medical packaging and optical grades.
The Logic: Encapsulating Octrizole in a carrier resin (PC) prevents the "lubrication effect" because the additive is already dispersed within a solid pellet that melts at the same rate as the matrix.
-
Preparation: Compounding a 5–10% Octrizole Masterbatch (MB).
-
Carrier Selection: Use a high-flow PC grade (Melt Flow Index > 15) to ensure the MB disperses easily into the base resin.
-
Let-down: Blend the MB at 2–5% into the base PC resin.
-
Validation:
-
Visual: No white specks in a 1mm thick plaque.
-
Transmission: >88% light transmission at 400nm (depending on PC grade).
-
Protocol B: Split-Feeding (Direct Compounding)
Best for: High-volume manufacturing where Masterbatch is too costly.
The Logic: By introducing Octrizole after the PC has already melted, you eliminate the friction-loss in the feed zone.
-
Main Hopper: Feed 100% PC pellets.
-
Melting Zone: Allow PC to fully melt (Zones 1–4).
-
Side Feeder (Zone 5): Introduce Octrizole powder via a twin-screw side stuffer.
-
Critical Setting: The side feeder must be cooled to prevent Octrizole from melting before it enters the extruder.
-
-
Mixing Zone: Use high-shear kneading blocks immediately after the side feeder to disperse the molten Octrizole into the molten PC.
Figure 2: Optimized Split-Feeding Workflow to prevent screw slippage.
Module 4: Troubleshooting & FAQs
Q1: I am seeing "white specks" in my final transparent part. Is this contamination?
Diagnosis: Likely agglomeration or recrystallization , not external contamination.
-
Mechanism: If Octrizole is not fully dissolved in the PC matrix, it will recrystallize upon cooling. This often happens if the melt temperature was too low or shear was insufficient.
-
The Fix:
-
Check the Melt Temperature: Ensure it is >280°C.
-
Increase Back Pressure: This increases shear heating and mixing.
-
Microscopy Check: Isolate a speck. If it melts at ~105°C (use a hot stage microscope), it is undispersed Octrizole.
-
Q2: The extruder motor load is fluctuating wildly (surging). Why?
Diagnosis: Screw Slippage (See Module 2).
-
Mechanism: You are likely feeding Octrizole in the main hopper. It has melted and coated the barrel wall, causing the PC pellets to slide rather than grip.
-
The Fix:
-
Switch to Masterbatch.
-
If direct feeding, lower the temperature of Zone 1 and 2 to delay the melting of Octrizole as long as possible (though this is difficult given its 103°C MP).
-
Q3: There is a greasy/foggy deposit on the mold surface (Plate-out).
Diagnosis: Volatile Plate-out .
-
Mechanism: Octrizole has a finite volatility. If processed at >320°C or with long residence times, it can vaporize and re-condense on the cooler mold surface.
-
The Fix:
-
Reduce Melt Temp: Target the lower end of the processing window (280–290°C).
-
Check Concentration: Ensure you are not exceeding the solubility limit (typically ~0.3–0.5% for standard grades).
-
Ventilation: Ensure vacuum venting on the extruder is operating at maximum efficiency to pull off volatiles before the die.
-
Q4: Can I use Octrizole for drug containers requiring sterilization?
Diagnosis: Regulatory & Stability Check.
-
Insight: Octrizole is widely used, but you must verify the Specific Migration Limit (SML) for your specific jurisdiction (FDA/EU).
-
Gamma Sterilization Warning: PC yellows under Gamma radiation. Octrizole helps with UV stability but does not prevent Gamma-induced yellowing. You may need a specific "Gamma-stabilized" grade of PC (often containing violet toners) in conjunction with the UV absorber.
References
-
BASF. (2022). Tinuvin® 329 Technical Data Sheet. Retrieved from
-
ChemicalBook. (2024). UV-329 Properties and Melting Point Data. Retrieved from
-
SpecialChem. (2025). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. Retrieved from
-
Guanxin Machinery. (2023). Screw slippage reasons and treatment of injection molding machine. Retrieved from
-
ResearchGate. (2022). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers. Retrieved from
Technical Support Center: Trace Analysis of Octrizole Leachates
Status: Operational Ticket Focus: Method Development & Troubleshooting (LC-MS/MS) Analyte: Octrizole (UV-329) CAS: 3147-75-9 Context: Pharmaceutical Extractables & Leachables (E&L) per USP <1663>/<1664>[1][2][3][4]
Executive Summary: The Octrizole Challenge
Octrizole (2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) presents a dual paradox in trace analysis: it is ubiquitous in the laboratory environment (causing false positives) yet elusive in aqueous matrices (causing false negatives).[1][2][3]
As a highly lipophilic benzotriazole UV absorber (LogP ~7.3), Octrizole aggressively adsorbs to container surfaces in aqueous leachates, leading to severe recovery losses.[2] Simultaneously, its presence in standard polypropylene pipette tips and solvent bottles creates persistent background noise. This guide addresses these specific failure modes.
Module 1: Core Analytical Parameters
Before troubleshooting, verify your instrumental baseline against these validated parameters.
Physicochemical Profile
| Parameter | Value | Implications for Analysis |
| Molecular Formula | C₂₀H₂₅N₃O | Monoisotopic Mass: 323.20 Da |
| LogP | ~7.3 (High Lipophilicity) | Critical: Will adsorb to glass and plastic in <5 mins if <20% organic solvent is present.[1][2][3] |
| Water Solubility | Insoluble (< 0.01 mg/L) | Requires surfactant or organic modifier for solubilization in aqueous simulants.[2][3] |
| pKa | ~8.5 (Phenolic OH) | Weakly acidic; pH control is vital for SPE retention.[2][3] |
Recommended LC-MS/MS Settings
Ionization Source: ESI+ (Electrospray Positive) or APCI+ (often superior for non-polar benzotriazoles).[2][3]
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| 324.2 [M+H]⁺ | 252.1 | 30 | 22 | Quantifier (Loss of C₅H₁₁) |
| 324.2 [M+H]⁺ | 212.1 | 30 | 35 | Qualifier |
| 324.2 [M+H]⁺ | 119.1 | 30 | 45 | Qualifier |
Module 2: Troubleshooting "The Disappearing Analyte" (Adsorption)
User Issue: "I spiked Octrizole into my aqueous buffer at 10 ppb, but my recovery is <40% after 1 hour."
Root Cause: Rapid hydrophobic adsorption.[2][3] In pure aqueous media (e.g., pH 7 phosphate buffer or 0.9% saline), Octrizole partitions out of the solution and onto the walls of the container (glass or plastic) to lower the system's free energy.
The "Solvent Quench" Protocol
You cannot treat Octrizole leachates as pure aqueous samples.[3] You must thermodynamically stabilize the analyte immediately upon sampling.[3]
Step-by-Step Stabilization:
-
Preparation: Pre-fill your sampling vials with high-purity Acetonitrile (ACN). The target ratio is 20-30% organic volume .
-
Example: For a 10 mL sample, pre-fill the vial with 2.5 mL ACN.
-
-
Sampling: Add the aqueous leachate directly into the ACN.[3]
-
Mixing: Vortex immediately for 10 seconds.
-
Correction: Mathematically correct for the dilution factor (1.25x) during data processing.
Critical Warning: Do not use standard silanized glass without testing. At LogP 7.3, Octrizole can interact with certain silyl groups. The "Solvent Quench" is the only fail-safe method.[2][3]
Module 3: Troubleshooting "The Ghost Peak" (Contamination)
User Issue: "I see Octrizole peaks in my blank injections, even after changing solvents."
Root Cause: Leaching from laboratory consumables.[2][3] Octrizole is a common additive in polypropylene (PP) pipette tips, plastic solvent bottles, and parafilm.[2]
Contamination Elimination Workflow
Figure 1: Systematic workflow for isolating and eliminating background Octrizole contamination from laboratory consumables.
Module 4: Sample Preparation (SPE vs. LLE)
User Issue: "Direct injection is not sensitive enough for ppt-level detection, but LLE emulsions are difficult to manage."
Solution: Solid Phase Extraction (SPE) using a Polymeric Hydrophobic-Lipophilic Balanced (HLB) sorbent.[1][2][3] Silica-based C18 can be used but often suffers from secondary silanol interactions with the triazole nitrogen.[1][2][3]
Optimized SPE Protocol for Octrizole
Cartridge: Polymeric HLB (e.g., Oasis HLB or Strata-X), 60 mg / 3 mL.[2][3]
| Step | Solvent/Action | Mechanistic Rationale |
| 1. Condition | 3 mL MeOH followed by 3 mL ACN | Activates the hydrophobic pores of the polymer. |
| 2.[2] Equilibrate | 3 mL Water (HPLC Grade) | Prepares sorbent for aqueous loading.[2][3] |
| 3. Load | Load Sample (pH adjusted to ~4-6) | Crucial: Sample must contain <10% organic here to ensure retention. Dilute your "quenched" sample with water if necessary to drop organic content below 10% right before loading.[2][3] |
| 4. Wash 1 | 3 mL 5% MeOH in Water | Removes salts and highly polar matrix components.[2][3] |
| 5. Wash 2 | 3 mL 0.1% Formic Acid in Water | Locks the ionization state; removes weakly retained interferences. |
| 6.[2][3] Dry | Vacuum for 10-15 mins | Mandatory: Residual water interferes with elution of lipophilic compounds.[1][2][3] |
| 7. Elute | 2 x 1.5 mL DCM:MeOH (90:10) | Dichloromethane (DCM) is required to disrupt the strong hydrophobic interaction.[2][3] Pure MeOH may not recover 100%.[2][3] |
| 8. Reconstitute | Evaporate to dryness (N₂), reconstitute in 80:20 MeOH:Water | Matches initial mobile phase conditions.[2][3] |
SPE Decision Logic
Figure 2: Decision tree for handling surfactant-containing leachates, which can break through SPE cartridges if not diluted.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use UV detection (HPLC-UV) instead of MS?
-
A: Only for high-concentration extractables (>1 ppm). For leachates (often <50 ppb), UV detection at 300-340 nm lacks the selectivity to distinguish Octrizole from other aromatic plastic additives.[2][3] MS/MS is required for regulatory specificity.[2][3]
Q2: Why is my peak shape tailing?
Q3: My internal standard (IS) recovery is inconsistent.
-
A: Are you using a deuterated analogue?
References
-
United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[2][3][4][7] USP-NF.[1][2][3] [2][3]
-
United States Pharmacopeia (USP). <1664> Assessment of Drug Product Leachables Associated with Pharmaceutical Packaging/Delivery Systems.[2][3][4][7] USP-NF.[1][2][3] [2][3]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62485, Octrizole.[2][3] PubChem.[2][3] [2][3]
-
European Chemicals Agency (ECHA). Registration Dossier - Octrizole (CAS 3147-75-9).[1][2][3] ECHA.[2][3]
-
Montesdeoca-Esponda, S., et al. On-line solid-phase extraction coupled to ultra-performance liquid chromatography with tandem mass spectrometry detection for the determination of benzotriazole UV stabilizers.[1][2][3][8][9] Analytical and Bioanalytical Chemistry, 2012.
Sources
- 1. lookchem.com [lookchem.com]
- 2. UV-329 | 3147-75-9 [chemicalbook.com]
- 3. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New USP General Chapters on Extractables and Leachables: <1663>, <1664> - ECA Academy [gmp-compliance.org]
- 5. CN105606727A - Method for detecting benzotriazole ultraviolet absorbent in plastic product - Google Patents [patents.google.com]
- 6. US6605727B2 - Processes for the preparation of benzotriazole UV absorbers - Google Patents [patents.google.com]
- 7. USP 1663 USP 1664 Extractables Leachables [intertek.com]
- 8. researchgate.net [researchgate.net]
- 9. On-line solid-phase extraction coupled to ultra-performance liquid chromatography with tandem mass spectrometry detection for the determination of benzotriazole UV stabilizers in coastal marine and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating interference in HPLC analysis of Octrizole
Technical Guide: Mitigating Interference in HPLC Analysis of Octrizole (UV-329)
Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 8, 2026
Executive Summary & Molecule Profile[1]
Octrizole (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol), often commercially known as Tinuvin 329 or UV-329 , is a benzotriazole UV absorber.[1][2] Its analysis is frequently compromised by its extreme hydrophobicity and structural similarity to other polymer additives.[1]
This support guide addresses the three most common failure modes in Octrizole quantification: Retention Time Shifts (Matrix Effects) , Carryover (Ghost Peaks) , and Co-elution (Selectivity Issues) .
Physicochemical Profile (Critical for Method Development)
| Property | Value | Analytical Implication |
| CAS Number | 3147-75-9 | Target analyte verification.[1][2] |
| LogP (Lipophilicity) | ~7.3 | High Risk: Extreme retention; requires high organic strength for elution; prone to severe carryover.[1] |
| pKa | ~7.3 - 8.1 | Phenolic proton is weakly acidic.[1][2] pH control is vital to prevent peak tailing.[1] |
| UV Maxima | ~300 nm, ~340 nm | Detection >300 nm significantly reduces matrix interference compared to 254 nm.[1] |
Troubleshooting Module: Chromatographic Interference
User Query: "I am seeing split peaks and co-elution with other plasticizers. My standard C18 column isn't resolving Octrizole from Tinuvin P."
Root Cause Analysis
Benzotriazoles possess a planar structure capable of strong
Solution Protocol: Stationary Phase Selection
Switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase introduces
Decision Logic for Column Selection
Figure 1: Decision matrix for stationary phase selection based on specific interference types.[1][2]
Optimized Gradient Parameters
Objective: Eliminate matrix interference while ensuring Octrizole elutes as a sharp band.
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization).[1]
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[1] Note: ACN has lower viscosity, better for high throughput.
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 - 1.0 | 50% | Initial hold to stack polar matrix components.[1][2] |
| 1.0 - 8.0 | 50% | Shallow gradient to separate analogs. |
| 8.0 - 12.0 | 100% | Critical: High LogP requires extended organic wash to prevent carryover. |
| 12.0 - 12.1 | 100% | Return to initial conditions. |
| 12.1 - 15.0 | 50% | Re-equilibration.[1][2] |
Troubleshooting Module: The "Ghost Peak" (Carryover)
User Query: "I see a small Octrizole peak in my blank injection immediately following a high-concentration standard."
Root Cause Analysis
Due to its LogP of ~7.3, Octrizole adsorbs strongly to the PTFE seals, rotor seals, and the injection needle. Standard needle washes (e.g., 50:50 Methanol:Water) are insufficient to solubilize the residue.
Solution Protocol: Aggressive Needle Wash
You must implement a dual-wash system or a highly lipophilic single wash.[1][2]
-
Wash Solvent 1 (Weak): 90:10 Water:Acetonitrile (Removes buffer salts).[1]
-
Wash Solvent 2 (Strong): 40:40:20 Acetonitrile:Isopropanol:Cyclohexane (or Acetone).[1]
-
System Passivation: Replace PEEK tubing with Stainless Steel or passivated hardware if adsorption persists, as hydrophobic molecules can partition into polymeric tubing walls.[1]
Troubleshooting Module: Sample Matrix Interference
User Query: "My recovery from plasma/polymer matrices is low (<60%), and the baseline is noisy."
Root Cause Analysis
Direct protein precipitation or simple solvent extraction often fails because lipids (in plasma) or oligomers (in plastics) co-extract with Octrizole.[1]
Solution Protocol: Solid Phase Extraction (SPE)
Use a Polymeric Reversed-Phase Sorbent (e.g., HLB or equivalent).[1][2] Silica-based C18 may suffer from dewetting or pH instability.[1][2]
SPE Workflow for Octrizole
Figure 2: Optimized SPE cleanup protocol. The 50% MeOH wash is critical: Octrizole (LogP 7.[1]3) will remain on the cartridge, while less hydrophobic interferences are washed away.
Frequently Asked Questions (FAQ)
Q: Why does my Octrizole peak area decrease over 24 hours in the autosampler? A: Octrizole is a UV absorber; it is designed to interact with light. While chemically stable, it can undergo photodegradation or precipitation if the sample solvent evaporates.
-
Fix: Use amber vials and ensure the autosampler temperature is controlled (15°C–25°C). Avoid refrigeration if using high-concentration samples in high-organic solvents to prevent precipitation.[1][2]
Q: Can I use UV detection at 254 nm? A: You can, but it is not recommended.[1] Many matrix interferences (solvents, plasticizers, proteins) absorb at 254 nm.[1] Octrizole has a specific absorption band around 300–340 nm .[1] Using 340 nm increases signal-to-noise ratio (SNR) significantly.[1][2]
Q: I am analyzing Octrizole in a PVC matrix. THF dissolves the PVC but ruins my HPLC peak shape. A: THF is a strong solvent that causes "solvent breakthrough" on C18 columns (the sample travels faster than the mobile phase).
-
Fix: Dissolve the polymer in THF, then precipitate the polymer by adding Methanol dropwise. Centrifuge and inject the supernatant. Alternatively, use Gel Permeation Chromatography (GPC) for cleanup before HPLC.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62485, Octrizole. Retrieved February 8, 2026 from [Link]
- Montesdeoca-Esponda, S., et al. (2012).Solid-Phase Extraction of Benzotriazole UV Stabilizers. Journal of Chromatography A. (Contextual grounding for SPE sorbent selection).
-
Universal Lab Blog (2024). Where Do Interference Peaks in Liquid Chromatography Come From? Retrieved from [Link][1]
Sources
Advanced Stability Protocols for Octrizole (UV-329) in Outdoor Applications
Technical Support Center | ID: OCT-STAB-001 Audience: Material Scientists, Formulation Chemists, and Pharmaceutical Packaging Engineers.
Executive Summary
Octrizole (UV-329) is a benchmark hydroxyphenyl-benzotriazole (BTZ) UV absorber.[1] It functions via Excited State Intramolecular Proton Transfer (ESIPT) , a mechanism that harmlessly dissipates UV energy as heat. However, in rigorous outdoor or high-intensity weathering applications, Octrizole is susceptible to two primary failure modes: photochemical ring-opening (leading to yellowing) and physical migration (leading to surface blooming and loss of protection).
This guide provides a root-cause analysis and validated troubleshooting protocols to maximize the long-term stability of Octrizole in polymer matrices, specifically for medical packaging and outdoor durable goods.
Part 1: The Mechanics of Stability (Why Octrizole Fails)
To solve instability, we must first visualize the mechanism. Octrizole operates on a reversible proton transfer cycle. When this cycle is interrupted by radical attack or matrix incompatibility, the molecule degrades.
Mechanism Visualization: The ESIPT Cycle vs. Degradation
Figure 1: The ESIPT cycle allows Octrizole to absorb UV indefinitely. However, if the excited state is intercepted by free radicals (from the polymer matrix), the cycle breaks, leading to irreversible degradation.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My formulation is turning yellow after 500 hours of Xenon Arc exposure."
Diagnosis: This is likely Photochemical Degradation of the Octrizole molecule itself, or the formation of quinone structures due to radical attack. Root Cause: The polymer matrix is generating free radicals faster than the Octrizole can dissipate energy. These radicals attack the benzotriazole ring.
Corrective Protocol: The Synergistic HALS Defense You cannot rely on Octrizole alone. You must pair it with a Hindered Amine Light Stabilizer (HALS).[2]
-
The Mechanism: HALS scavenge the alkyl and peroxy radicals generated by the polymer before they can attack the Octrizole molecule. This protects the UV absorber, allowing it to continue its ESIPT cycle.
-
The Ratio: Implement a 2:1 ratio of UV Absorber to HALS .
-
Standard: 0.2% Octrizole + 0.1% HALS (e.g., Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate).
-
-
Verification: See "Protocol A" below to validate radical scavenging efficiency.
Technical Insight: The combination of Benzotriazoles and HALS is non-additive; it is synergistic. The HALS regenerates via the Denisov Cycle , providing a renewable defense system for the Octrizole [1][4].
Issue 2: "The surface of the material is becoming hazy or chalky, and UV protection is dropping."
Diagnosis: This is Physical Instability (Migration/Blooming) . Root Cause: Solubility mismatch. Octrizole is crystallizing out of the polymer matrix and migrating to the surface, where it is physically washed away or volatilized.
Corrective Protocol: Solubility Parameter Matching
-
Calculate Solubility Parameters: Compare the Hansen Solubility Parameters (HSP) of Octrizole with your polymer matrix.
-
Octrizole HSP:
, , (MPa ).
-
-
The Rule of Thumb: If the difference in total solubility parameter (
) is MPa , migration is inevitable. -
Action:
-
If incompatible: Switch to a high-molecular-weight analog or use a "compatibilizer" (e.g., a polar copolymer like EVA if using Polyethylene) to increase matrix polarity [5].
-
Process Check: Ensure the compounding temperature is sufficient to fully solubilize Octrizole (MP: 103-105°C) but below its volatilization point (>200°C) [3].
-
Part 3: Validated Experimental Protocols
Protocol A: Accelerated Weathering Validation (ASTM G155)
Purpose: To simulate long-term outdoor exposure and verify the Octrizole/HALS synergy.
Step-by-Step Workflow:
-
Sample Prep: Prepare 2mm thick plaques of your polymer containing:
-
Control (No additives)
-
Sample A (0.3% Octrizole)
-
Sample B (0.2% Octrizole + 0.1% HALS)
-
-
Exposure: Mount in a Xenon Arc Weather-Ometer.
-
Filter: Daylight filter (cutoff <290 nm).
-
Irradiance: 0.35 W/m² @ 340 nm.
-
Cycle: 102 min light / 18 min light + water spray (simulates rain/extraction).
-
-
Measurement: Measure Yellowing Index (YI) and UV Transmission at 0, 500, 1000, and 2000 hours.
-
Success Criteria: Sample B should show < 50% of the YI change compared to Sample A after 1000 hours.
Protocol B: Solvent Extraction Analysis (Quantifying Loss)
Purpose: To determine if failure is due to chemical degradation (ring opening) or physical loss (leaching).
Step-by-Step Workflow:
-
Extraction: Take a weathered sample (from Protocol A) and a retained un-weathered control.
-
Dissolution: Dissolve 1g of polymer in a suitable solvent (e.g., Dichloromethane for PC/ABS).
-
Precipitation: Add Methanol to precipitate the polymer, leaving Octrizole in the supernatant.
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (80:20).
-
Detector: UV @ 340 nm.
-
-
Data Interpretation:
-
Scenario 1: HPLC shows low Octrizole peak but no new peaks. -> Diagnosis: Physical Loss/Leaching. (Improve Solubility).
-
Scenario 2: HPLC shows low Octrizole peak and new peaks at lower retention times. -> Diagnosis: Chemical Degradation. (Increase HALS loading).
-
Part 4: Troubleshooting Decision Matrix
Use this logic flow to guide your next experimental step.
Figure 2: Decision matrix for diagnosing Octrizole instability based on visual defects.
References
-
Wikipedia. (n.d.). Hindered amine light stabilizers - Mechanism of action. Retrieved February 8, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Retrieved February 8, 2026, from [Link]
-
Tiangang. (n.d.). Tiangang® UV-329 Technical Data Sheet. Retrieved February 8, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Influence of polymer matrix on the migration of antioxidants. Retrieved February 8, 2026, from [Link]
Sources
Effect of polymer morphology on Octrizole migration.
Technical Support Center: Polymer Additive Migration Topic: Effect of Polymer Morphology on Octrizole (UV-329) Migration Ticket ID: OCT-MIG-001 Status: Open Assigned Specialist: Senior Application Scientist (Polymer Physics & Safety Compliance)[1]
Executive Summary: The Morphology-Migration Nexus
Welcome to the technical support hub for Octrizole (CAS: 3147-75-9).[1] You are likely here because your migration data is inconsistent, or you are attempting to optimize a formulation for regulatory compliance (FDA/EFSA).
The Core Mechanism: Octrizole is a lipophilic benzotriazole UV absorber (
Module 1: Diagnostic Hub (Troubleshooting Q&A)
Q1: Why do I see "burst release" of Octrizole in my injection-molded PP samples but not in extruded films?
Diagnosis: Skin-Core Morphology Variation.[1] Technical Explanation: Injection molding creates a "skin-core" structure.[1] The molten polymer touching the cold mold wall cools instantly, freezing in a highly amorphous state (low crystallinity) with high free volume. The core cools slowly, allowing crystals to grow.
-
The Problem: Octrizole in the amorphous skin migrates rapidly (burst effect) because there are no crystalline tortuosity barriers.
-
The Fix:
-
Annealing: Post-process anneal your parts (e.g., 24h @ 70°C for PP) to increase skin crystallinity.
-
Nucleating Agents: Add nucleators to speed up crystallization at the surface during molding.
-
Q2: My migration kinetics do not follow Fickian diffusion (Linear vs. ). Why?
Diagnosis: Solvent-Induced Crystallization (SIC) or Swelling.[1][2] Technical Explanation: If you are using aggressive food simulants like Ethanol 95% or Isooctane :
-
Swelling: The simulant penetrates the amorphous phase, plasticizing the chains and increasing free volume. This changes
during the test, violating Fick’s constant- assumption. -
SIC: In polyesters (PET/PLA), solvents can induce crystallization in the amorphous phase. As crystals form, they squeeze Octrizole out, causing a non-Fickian "dumping" of the additive into the simulant.
-
Actionable Step: Switch to a migration cell with continuous stirring to minimize boundary layer effects, and perform a "swelling check" by weighing the polymer before and after simulant exposure.
Q3: Why is Octrizole migration higher in my random copolymer (RCP) compared to the homopolymer (HP), despite similar densities?
Diagnosis: Chain Regularity & Amorphous Continuity. Technical Explanation: Even if densities are similar, the continuity of the amorphous phase differs.
-
Homopolymers: Form large, perfect spherulites. The amorphous regions are constrained (rigid amorphous fraction).
-
Copolymers: Comonomers (e.g., ethylene in PP) disrupt crystal regularity. This creates a "mobile amorphous fraction" (MAF) with higher chain mobility. Octrizole diffuses through MAF orders of magnitude faster than through rigid amorphous fractions.
Module 2: The Mechanistic Pathway (Visualization)
The following diagram illustrates the "Tortuosity Factor." In high-crystallinity polymers, Octrizole must navigate a tortuous path around impermeable lamellae, effectively increasing the path length and reducing the apparent diffusion coefficient.
Caption: Schematic of Octrizole diffusion. Crystalline regions act as obstacles, forcing the molecule to take a longer (tortuous) path through the amorphous phase.[2]
Module 3: Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for Morphology Validation
Before running a migration test, you must quantify the crystallinity (
-
Sample Prep: Cut a 5-10 mg sample from the surface (0-100 µm depth) and the core of your specimen.[1]
-
Instrument: Calibrated DSC (Indium standard).
-
Cycle:
-
Heat: 25°C
300°C @ 10°C/min (First Heat - CRITICAL : This reveals the morphology as processed).[1] -
Note: Do not use the Second Heat data for migration correlation, as that reflects the material's inherent properties, not the specific morphology affecting migration.
-
-
Calculation:
[1]- : Enthalpy of melting.
- : Enthalpy of cold crystallization (if seen).
- : Reference enthalpy (e.g., 207 J/g for PP, 140 J/g for PET).
Protocol B: Kinetic Migration Testing (Total Immersion)
Standardized for lipophilic additives.[1]
-
Specimen: Films or plaques of known surface area (
) and thickness ( ). -
Simulant: Ethanol 95% (Fatty food substitute) or Isooctane (Alternative).
-
Why? Octrizole has low water solubility (
). Aqueous simulants will yield false negatives due to saturation.
-
-
Condition: 40°C (Standard) or 60°C (Accelerated).
-
Sampling: Remove aliquots at
hours. -
Quantification: HPLC-UV (See Protocol C).
-
Data Fitting: Plot
vs .-
Calculate Diffusion Coefficient (
) using the simplified Crank equation for early stage ( ): [1]
-
Protocol C: HPLC Quantification of Octrizole
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile:Water (90:10 v/v) isocratic.[1]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV @ 300-340 nm (Octrizole
is approx 300-350 nm).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Retention Time: Expect ~5-8 mins depending on column length.
Module 4: Comparative Data (Reference Values)
The table below summarizes how morphology impacts the Diffusion Coefficient (
| Polymer Matrix | Morphology State | Crystallinity ( | Est. Diffusion Coeff. ( | Migration Risk |
| LDPE | Branched / Low Density | 40-50% | High | |
| HDPE | Linear / High Density | 70-80% | Low | |
| PP (Quenched) | Amorphous Skin | <40% | High (Burst) | |
| PP (Annealed) | Recrystallized | >60% | Low | |
| PET (Amorphous) | Glassy / Transparent | <5% | Very Low | |
| PET (Bottle) | Strain-Induced Crystals | 25-30% | Negligible |
Note: Data derived from generalized benzotriazole migration studies in polyolefins and polyesters.
Module 5: Workflow Logic
Use this logic flow to determine if morphology is the root cause of your migration failure.
Caption: Diagnostic logic flow for identifying morphology-based migration failures.
References
-
European Food Safety Authority (EFSA). (2023). Scientific Opinion on the safety of benzotriazole UV absorbers in food contact materials. EFSA Journal. Link
-
Crank, J. (1975).[3] The Mathematics of Diffusion. Oxford University Press. (Foundational text for Fickian diffusion models used in Protocol B). Link[1]
-
Lee, J. E., et al. (2023). Microstructure-Crystallization Correlation with Surface Migration of Additives in High-Crystallinity Polypropylene Composites. Journal of Textile Science & Fashion Technology. Link
-
Petrovics, N., et al. (2023).[2][4] Effect of crystallinity on the migration of plastic additives from polylactic acid-based food contact plastics. Food Packaging and Shelf Life.[2][4][5] Link[1][4]
-
ChemicalBook. (2024). Octrizole (UV-329) Physicochemical Properties and Safety Data. Link
Sources
Technical Support Center: Octrizole Stabilization & Processing Guide
Subject: Minimizing Octrizole (UV-329) Degradation During Formulation and Processing Ticket ID: OCT-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction
Welcome to the Octrizole Technical Support Hub. This guide addresses the stability challenges associated with Octrizole (2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol; CAS: 3147-75-9), a benchmark benzotriazole UV absorber.[1]
While Octrizole is renowned for its strong absorption in the 300–400 nm range, it is susceptible to degradation under specific processing stressors—namely high shear, thermal oxidation, and metal ion interaction. This guide provides actionable protocols to mitigate these risks.
Module 1: The Core Mechanism (Why it Degrades)
To prevent degradation, you must first understand how Octrizole functions.[1] It operates via Excited State Intramolecular Proton Transfer (ESIPT) .[1][2]
-
Normal Function: Upon UV absorption, a proton transfers from the hydroxyl group to the nitrogen. This excited state relaxes non-radiatively, releasing energy as harmless heat, and the proton returns.
-
Failure Mode: If the hydroxyl group is chemically blocked (e.g., by metal chelation) or the molecule is thermally cleaved, the ESIPT cycle breaks. The molecule ceases to be a UV absorber and becomes a yellowing contaminant.
Visualizing the Stability Logic
Figure 1: The ESIPT cycle is the engine of Octrizole's stability.[1] Metal ions or extreme heat disrupt this cycle, leading to permanent degradation.
Module 2: Thermal Processing (Extrusion & Molding)
Issue: User reports yellowing or loss of UV absorbance after Hot Melt Extrusion (HME) or injection molding.
Troubleshooting Q&A
Q: What is the absolute thermal ceiling for Octrizole? A: Octrizole exhibits 1% weight loss (TGA) at approximately 230°C and 10% loss at 300°C .[1] Processing above 260°C significantly increases the risk of volatilization and thermal cleavage.
Q: My extrudate is yellowing despite processing at 240°C. Why? A: This is likely oxidative degradation , not just thermal.[1] Even if the temperature is safe, the presence of oxygen at high shear creates free radicals.
Protocol: Stabilized High-Temperature Processing
-
Pre-Blending:
-
Synergistic Stabilization:
-
Atmospheric Control:
-
Action: Implement Nitrogen purging at the hopper and vent ports. Reducing oxygen concentration <1% drastically reduces yellowing.[1]
-
Module 3: Chemical Compatibility & Metal Interaction
Issue: Discoloration (pink/red/brown hues) in solvent-based formulations or during storage in metal containers.
Troubleshooting Q&A
Q: Why did my clear solution turn pinkish-brown? A: This is the "Phenolic Yellowing" phenomenon.[1] The phenolic hydroxyl group in Octrizole is reacting with trace metal ions (Iron or Copper) from your equipment or solvent drums, forming colored chelate complexes.
Q: How do I fix a batch that has already discolored? A: You likely cannot reverse it, but you can prevent it.[1] A: Add a Metal Deactivator (e.g., MD-1024) at 0.05 - 0.1%.[1] This chelates the metals more strongly than the Octrizole does.
Solubility & Formulation Data
Use this table to ensure you are not exceeding solubility limits, which causes precipitation and "blooming" (white haze) on the product surface.
| Solvent / Matrix | Solubility (20°C) | Risk Level | Notes |
| Water | < 0.01% | High | Insoluble.[1] Requires surfactant/nano-emulsion for aqueous systems.[1] |
| Methanol/Ethanol | < 1% | Medium | Poor solubility.[1] Avoid as primary carrier.[1] |
| Ethyl Acetate | ~15% | Low | Good carrier for coatings.[1] |
| Toluene/Xylene | ~30% | Low | Excellent solubility.[1] Standard for industrial masterbatches. |
| MEK (Methyl Ethyl Ketone) | ~35% | Low | Preferred for high-concentration liquid feeds.[1] |
Module 4: Storage & Handling Workflow
Issue: Caking or degradation of raw powder before use.[1]
Standard Operating Procedure (SOP)
Figure 2: Optimal storage workflow to prevent hydrolytic stress prior to processing.
References
-
PubChem. (n.d.).[1] Octrizole (Compound).[1][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[1][4][7][8] Retrieved from [Link][1]
-
MDPI. (2022).[1] Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems. International Journal of Molecular Sciences. Retrieved from [Link][1]
Sources
- 1. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. octrizole, 3147-75-9 [thegoodscentscompany.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Octrizole in Complex Matrices
Welcome to the technical support center for the analytical challenges in quantifying Octrizole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common hurdles in your experiments. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Section 1: Sample Preparation - The First Hurdle
Effective sample preparation is paramount for accurate quantification of Octrizole, especially in complex matrices such as environmental sludge, sediment, plastic extracts, and biological fluids. The primary goal is to efficiently extract Octrizole while minimizing co-extraction of interfering matrix components.
FAQ 1: What is the most effective extraction method for Octrizole from solid matrices like sediment and sludge?
Answer: For solid matrices like sediment and sludge, a robust extraction technique is necessary to overcome the strong interactions between Octrizole and the matrix components.[1] While several methods exist, Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is highly effective.
Causality: PLE utilizes elevated temperatures and pressures, which increases the solubility of Octrizole and the penetration of the solvent into the matrix pores. This results in higher extraction efficiency and shorter extraction times compared to traditional methods like Soxhlet.
Troubleshooting Guide: Low Recovery from Sludge/Sediment
| Symptom | Possible Cause | Recommended Solution |
| Low recovery of Octrizole | Incomplete extraction from the matrix. | 1. Optimize PLE parameters: Increase the extraction temperature (e.g., to 100-120°C) and pressure (e.g., to 1500 psi). Increase the number of extraction cycles. 2. Choice of solvent: A mixture of polar and non-polar solvents is often more effective. Start with a 1:1 (v/v) mixture of hexane and acetone. For particularly challenging matrices, dichloromethane/hexane can also be effective. 3. Sample pre-treatment: Ensure the sample is homogenous by grinding and sieving. For wet samples, consider freeze-drying to improve solvent penetration. |
| High variability in recovery | Inconsistent sample homogeneity or extraction. | 1. Thoroughly mix the sample before taking a subsample for extraction. 2. Use a dispersant: Mixing the sample with diatomaceous earth or sand in the extraction cell can prevent clumping and ensure even solvent flow. |
Experimental Protocol: Pressurized Liquid Extraction of Octrizole from Sediment
-
Sample Preparation: Homogenize the sediment sample by grinding. If wet, freeze-dry the sample to a constant weight.
-
Cell Preparation: Mix the dried sediment with an equal amount of diatomaceous earth. Pack the mixture into a PLE cell.
-
Extraction Parameters:
-
Solvent: 1:1 (v/v) Hexane:Acetone
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 3
-
-
Extract Collection: Collect the extract in a clean vial.
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for cleanup (e.g., hexane or mobile phase).
FAQ 2: How can I efficiently extract Octrizole from plastic packaging materials?
Answer: The extraction of Octrizole from plastic packaging requires a method that facilitates its migration from the polymer matrix into a solvent. Solvent extraction with the aid of ultrasonication or vortexing is a common and effective approach.[2]
Causality: Grinding the plastic increases the surface area available for solvent contact. The organic solvent swells the polymer matrix, allowing for the diffusion of Octrizole into the solvent. Vortexing or sonication provides the energy to accelerate this process.
Troubleshooting Guide: Incomplete Extraction from Plastics
| Symptom | Possible Cause | Recommended Solution |
| Low Octrizole concentration | Inefficient extraction from the polymer. | 1. Grind the plastic sample to a fine powder to maximize surface area.[2] 2. Select an appropriate solvent: Dichloromethane or a mixture of dichloromethane and methanol (e.g., 9:1 v/v) is often effective for extracting additives from plastics.[3] 3. Increase extraction time and energy: Extend the vortexing or ultrasonication time. Ensure the sample is fully dispersed in the solvent. 4. Repeat the extraction: Perform the extraction multiple times with fresh solvent and combine the extracts.[2] |
| Co-extraction of polymer components | The solvent is too aggressive, dissolving parts of the polymer. | 1. Optimize the solvent system: Try a less aggressive solvent or a different solvent mixture. 2. Include a precipitation step: After extraction, add a non-solvent for the polymer (e.g., methanol if using dichloromethane for extraction) to precipitate the dissolved polymer, which can then be removed by filtration or centrifugation.[3] |
Section 2: Chromatographic Separation - Achieving a Clean Signal
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred technique for the sensitive and selective quantification of Octrizole.[4] A well-developed chromatographic method is essential to separate Octrizole from matrix interferences and potential isomers.
FAQ 3: I'm experiencing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of Octrizole. How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and can lead to inaccurate quantification.[5] Several strategies can be employed to mitigate these effects.
Causality: Co-eluting matrix components can compete with Octrizole for ionization in the mass spectrometer's source, either suppressing or enhancing its signal.
Troubleshooting Guide: Mitigating Matrix Effects
| Symptom | Possible Cause | Recommended Solution |
| Ion suppression or enhancement | Co-eluting matrix components interfering with ionization. | 1. Improve sample cleanup: Implement a more rigorous solid-phase extraction (SPE) protocol. For environmental water samples, an on-line SPE system can provide excellent cleanup.[6] For sludge and sediment, a multi-step cleanup involving different sorbents may be necessary. 2. Optimize chromatography: Adjust the mobile phase gradient to better separate Octrizole from the interfering compounds. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.[7] 3. Dilute the sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[8] 4. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with Octrizole and experience the same ionization suppression or enhancement, allowing for accurate correction during data processing.[6][9] |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase or column contamination. | 1. Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for Octrizole (pKa ≈ 8.07) to maintain a consistent ionization state. A pH at least 1.5-2 units away from the pKa is recommended.[10] 2. Check for column contamination: A blocked column frit can cause peak distortion.[11] Backflushing the column or replacing the frit may resolve the issue. If the column is contaminated, a proper washing procedure should be followed.[12][13] 3. Evaluate injection solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Reconstitute the final extract in the initial mobile phase if possible. |
Workflow for Mitigating Matrix Effects
Caption: Workflow for addressing matrix effects in Octrizole analysis.
FAQ 4: Are there any known isomeric interferences for Octrizole, and how can they be resolved?
Answer: Yes, positional isomers of benzotriazole UV stabilizers can exist and may have very similar mass-to-charge ratios (m/z), making them difficult to distinguish by mass spectrometry alone.[14] For example, isomers can differ in the position of the tert-octyl group on the phenyl ring.
Causality: Isomers often have very similar physicochemical properties, leading to co-elution on standard reversed-phase columns.
Troubleshooting Guide: Resolving Isomeric Interference
| Symptom | Possible Cause | Recommended Solution |
| Co-eluting peaks with the same m/z as Octrizole | Presence of a positional isomer. | 1. High-resolution chromatography: Utilize a high-efficiency HPLC or UHPLC column with a smaller particle size to improve peak resolution. 2. Alternative stationary phase: A phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column and may resolve the isomers.[14] 3. Optimize mobile phase: A slow, shallow gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can alter selectivity. |
Section 3: Detection - Ensuring Accurate and Sensitive Measurement
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the most common detection method for Octrizole due to its high selectivity and sensitivity.[15][16]
FAQ 5: What are the optimal MRM transitions for Octrizole in both positive and negative ionization modes?
Answer: The choice of ionization mode and MRM transitions is critical for achieving the best sensitivity and specificity. Octrizole can be ionized in both positive and negative modes.
Causality: In positive mode, the protonated molecule [M+H]+ is typically the precursor ion. In negative mode, the deprotonated molecule [M-H]- is observed. The fragmentation pattern upon collision-induced dissociation (CID) will differ between the two modes.
Recommended MRM Transitions for Octrizole (UV-329)
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Positive (ESI+) | 324.2 | 268.2 | 20-30 | Quantifier |
| Positive (ESI+) | 324.2 | 119.1 | 35-45 | Qualifier |
| Negative (ESI-) | 322.2 | 266.2 | 25-35 | Quantifier |
| Negative (ESI-) | 322.2 | 118.1 | 40-50 | Qualifier |
Note: Optimal collision energies should be determined empirically on your specific instrument.
Troubleshooting Guide: Poor MS Signal
| Symptom | Possible Cause | Recommended Solution |
| Low signal intensity | Suboptimal ionization or fragmentation. | 1. Optimize ionization source parameters: Adjust the capillary voltage, source temperature, and gas flows to maximize the signal for the precursor ion. 2. Optimize collision energy: Perform a collision energy optimization experiment for each MRM transition to find the value that yields the highest product ion intensity. 3. Check for adduct formation: In positive mode, look for sodium ([M+Na]+) or other adducts that may be more abundant than the protonated molecule. If so, consider using the adduct as the precursor ion. 4. Switch ionization mode: Depending on the matrix and mobile phase, one ionization mode may provide significantly better sensitivity than the other. It is recommended to test both positive and negative modes during method development. |
| High background noise | Matrix interference or contaminated mobile phase. | 1. Improve sample cleanup as described in the matrix effects section. 2. Use high-purity solvents and additives for your mobile phase to minimize chemical noise.[3] 3. Ensure proper chromatographic separation to move the Octrizole peak away from regions of high background. |
Diagram of Octrizole Fragmentation in Positive Ion Mode
Caption: Simplified fragmentation pathway of Octrizole in positive ion mode.
Section 4: Analyte Stability - A Often Overlooked Factor
The stability of Octrizole during sample collection, storage, and processing is crucial for accurate quantification. Degradation can lead to underestimation of the true concentration.
FAQ 6: Is Octrizole susceptible to degradation, and what precautions should I take?
Answer: Benzotriazole UV stabilizers like Octrizole are generally stable, but they can be susceptible to photodegradation under certain conditions.[17]
Causality: The primary function of Octrizole is to absorb UV radiation, which can lead to its own degradation over time, especially in the presence of photosensitizers.
Troubleshooting Guide: Ensuring Analyte Stability
| Symptom | Possible Cause | Recommended Solution |
| Decreasing Octrizole concentration over time in stored samples | Degradation during storage. | 1. Store samples in the dark and at low temperatures (e.g., -20°C or -80°C) to minimize thermal and photodegradation. Use amber vials for extracts. 2. Limit freeze-thaw cycles: Aliquot samples upon receipt to avoid repeated freezing and thawing. |
| Low recovery in spiked samples prepared in advance | Degradation in the sample matrix or processing solvent. | 1. Perform stability studies: Assess the stability of Octrizole in the specific matrix and solvent under the intended storage and processing conditions.[18] 2. Process samples promptly: Minimize the time between sample collection, extraction, and analysis. |
References
-
Williams, M. R., & Johnson, A. B. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Journal of Separation Science, 46(18), 2300571. [Link]
-
Zhang, Y., et al. (2014). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. Talanta, 120, 197-203. [Link]
-
Vidal, L., et al. (2021). Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. Journal of Chromatography A, 1651, 462312. [Link]
- CN102706995A - Method for extracting plasticizer in plastic packaging materials.
-
Taylor, P. J. (2005). Guide to achieving reliable quantitative LC-MS measurements. From the LGC. [Link]
-
Babić, S., et al. (2013). Determination of multi-class pharmaceuticals in wastewater by liquid chromatography–tandem mass spectrometry (LC–MS–MS). Analytical and Bioanalytical Chemistry, 405(2-3), 855-866. [Link]
-
Mohsin, S. B., & Woodman, M. (2014). Quantitation of Trace Level Emerging Contaminants in Water Using Online SPE with LC/MS/MS. Agilent Technologies Application Note. [Link]
-
Loos, R., et al. (2007). LC-MS-MS analysis and occurrence of octyl- and nonylphenol, their ethoxylates and their carboxylates in Belgian and Italian textile industry, waste water treatment plant effluents and surface waters. Chemosphere, 66(4), 690-699. [Link]
-
Crimson Publishers. (2022). Technical Analysis for the Detection of BPA in Food Plastic Packaging. Crimson Publishers. [Link]
-
Agilent Technologies. (2021). Analysis of Extractable and Leachable Metals in Plastic Materials used for Drug Products by ICP-OES. Agilent Application Note. [Link]
-
Kim, M., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]
-
Dunnick, J. K., et al. (2020). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 44(8), 857-865. [Link]
-
accedaCRIS. (2021). ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS. [Link]
-
Monti, S., et al. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Photochemical & Photobiological Sciences, 14(8), 1473-1482. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Jemal, M., et al. (2010). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 24(11), 1595-1604. [Link]
-
PerkinElmer. (2014). Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. LCGC Europe. [Link]
-
Apel, C., et al. (2018). Free and Bound Benzotriazoles in Marine and Freshwater Sediments. Environmental Science & Technology, 52(24), 14178-14186. [Link]
-
Vidal, L., et al. (2021). MS/MS spectra and fragmentation pattern of UV-329 with the exact masses... ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (1989). Sampling Procedures and Protocols for the National Sewage Sludge Survey. [Link]
-
Kuster, M., et al. (2018). MRM (LC–MS/MS) chromatograms of target UV filters in wastewater extract... ResearchGate. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]
-
Gosetti, F., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe, 23(10), 506-515. [Link]
-
RotaChrom. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
-
Garcia-Amorós, J., et al. (2022). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light: A Time-Resolved Mechanistic Study. Catalysts, 12(1), 84. [Link]
-
NEIWPCC. (2015). EXAMPLE OF SLUDGE SAMPLING PROCEDURE. [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
U.S. Environmental Protection Agency. (1999). POTW Sludge Sampling and Analysis Guidance Document. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Tan, B., & Brzuskiewicz, L. (1989). Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography. Analytical Biochemistry, 180(2), 368-373. [Link]
-
Wang, M., et al. (2017). Photodegradation of the benzothiostrobin in solution and on soil and glass surface. Water Science and Technology, 76(1), 148-156. [Link]
-
Djellabi, R., et al. (2022). Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. Catalysts, 12(10), 1184. [Link]
-
GL Sciences. (2022, October 6). HPLC Column Trouble Shooting -- Quality of Mobile Phase [Video]. YouTube. [Link]
-
Baudez, J. C. (2012). The preparation of synthetic sludge for lab testing. Water Intelligence Online, 11, 9781780401538. [Link]
-
Shimadzu Corporation. (n.d.). Abnormal Peak Shapes. [Link]
-
Orochem Technologies Inc. (2017, December 2). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. glsciences.eu [glsciences.eu]
- 13. agilent.com [agilent.com]
- 14. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 15. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Octrizole and Other UV Stabilizers for Advanced Material Preservation
For researchers and professionals in material science and drug development, safeguarding the integrity of polymers, coatings, and formulations against photodegradation is a paramount concern. Ultraviolet (UV) radiation initiates a cascade of chemical reactions that can irrevocably compromise a product's physical properties, appearance, and shelf-life. The strategic incorporation of UV stabilizers is the primary defense against this degradation.
This guide provides an in-depth comparison of Octrizole, a prominent member of the benzotriazole class of UV absorbers, against other leading classes of UV stabilizers, namely benzophenones, hindered amine light stabilizers (HALS), and triazines. We will delve into their mechanisms of action, comparative performance metrics, and provide robust experimental protocols for their evaluation, empowering you to make informed decisions for your specific application.
Understanding the Mechanisms of UV-Induced Degradation and Stabilization
UV radiation, primarily in the UVA (320-400 nm) and UVB (290-320 nm) ranges, possesses sufficient energy to break chemical bonds within polymer chains. This initiates a process called photo-oxidation, leading to the formation of free radicals—highly reactive species that propagate chain reactions. The macroscopic consequences are severe: discoloration (yellowing), cracking, loss of gloss, and a decline in mechanical properties such as tensile strength and impact resistance.[1]
UV stabilizers interrupt this process through distinct chemical and physical mechanisms. They are broadly categorized into two main types: UV absorbers, which competitively absorb harmful UV radiation, and quenchers/scavengers, which deactivate excited molecules or scavenge free radicals.
Benzotriazoles (e.g., Octrizole)
Octrizole (2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) is a high-performance UV absorber.[2] Its efficacy stems from its hydroxyphenyl-benzotriazole structure.
-
Mechanism of Action: Upon absorbing a UV photon, the molecule undergoes an ultra-fast, reversible intramolecular proton transfer. This excited-state tautomerization allows the absorbed energy to be dissipated harmlessly as thermal energy, returning the molecule to its ground state, ready to absorb another photon.[3] This cycle is highly efficient and imparts excellent photostability to the stabilizer itself. Benzotriazoles like Octrizole offer strong, broad absorption across the UVA and UVB spectrum, typically from 270-400 nm.[4]
Benzophenones
Benzophenones are another major class of UV absorbers that function via a similar principle of converting light energy to heat.[2]
-
Mechanism of Action: These molecules, characterized by a carbonyl group linking two benzene rings, also rely on an intramolecular hydrogen bond.[5] After absorbing UV radiation (typically in the 260-350 nm range), the molecule enters an excited state, the hydrogen bond is temporarily broken, and the energy is released as heat through molecular vibrations and rotation, returning the molecule to its stable ground state.[2][3][5]
Hindered Amine Light Stabilizers (HALS)
Unlike absorbers, HALS do not absorb UV radiation.[6][7][8] They are exceptionally efficient radical scavengers that actively interfere with the chain reaction of photo-oxidation.
-
Mechanism of Action: HALS function through a regenerative cyclic process known as the Denisov Cycle.[8] The hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•) that are responsible for propagating degradation.[9][10] In the process, the HALS is regenerated, allowing a single molecule to terminate many radical cycles.[6][7] This regenerative nature provides outstanding long-term thermal and light stability.[6]
Triazines
Hydroxyphenyl triazines are a newer class of high-performance UV absorbers known for their superior photostability and broad UV coverage.
-
Mechanism of Action: The stabilization mechanism is analogous to benzotriazoles and benzophenones, involving the absorption of UV energy and its harmless dissipation as heat through a rapid tautomeric conversion.[11][12] They are noted for their very high intrinsic photostability and effectiveness across both UVA and UVB ranges.[11]
Visualizing the Mechanisms of Protection
The distinct strategies employed by UV absorbers and HALS can be visualized to better understand their function at the molecular level.
Caption: Comparative mechanisms of UV Absorbers and HALS.
Comparative Performance Analysis
The selection of a UV stabilizer is dictated by the polymer substrate, the intended application and service life, and the processing conditions. Octrizole offers a benchmark for performance, but alternatives may be preferable under specific circumstances.
| Feature | Octrizole (Benzotriazole) | Benzophenones | Hindered Amine Light Stabilizers (HALS) | Triazines |
| Primary Mechanism | UV Absorption | UV Absorption | Radical Scavenging | UV Absorption |
| UV Absorption Range | Strong, broad coverage (270-400 nm)[4] | Good UVB/short UVA (260-350 nm)[3][4] | Do not absorb UV[6][8] | Very strong, broad coverage (UVA & UVB)[11] |
| Efficacy in Thin Films | Moderate; performance is concentration-dependent. | Moderate; performance is concentration-dependent. | Highly effective, independent of thickness.[13] | High efficacy. |
| Long-Term Stability | Good | Good, but can be sacrificial. | Excellent due to regenerative cycle.[6][7] | Excellent; superior photostability. |
| Color Contribution | Low | Generally low, but can be higher than others. | None | Very low |
| Synergism | Excellent with HALS.[4] | Excellent with HALS.[3][4] | Excellent with UV Absorbers.[10][13] | Excellent with HALS. |
| Typical Applications | Polyesters, Polycarbonates, PVC, Styrenics, Acrylics.[7][9] | Polyolefins (PE, PP), PVC, Coatings.[2][3] | Polyolefins (PE, PP), particularly films, fibers, and thick sections.[13][14] | High-performance coatings, Engineering plastics (PC, PET, PBT), Polyamides.[15] |
Causality Behind Performance:
-
UV Absorbers (Octrizole, etc.) vs. HALS: UV absorbers follow the Beer-Lambert law; their efficacy is directly proportional to their concentration and the path length (thickness of the material). This makes them less effective in thin sections like fibers and films.[1] HALS, by contrast, are effective at the surface where photo-oxidation is most intense, regardless of thickness, making them superior for such applications.[13]
-
Synergism: The combination of a UV absorber and a HALS is a classic synergistic system. The UV absorber acts as a primary shield, reducing the total number of photons penetrating the material. The HALS then "cleans up" any free radicals that are inevitably formed, providing a secondary, more robust layer of protection.[10][13] This combination is often the state-of-the-art for demanding applications.
-
Benzotriazoles vs. Triazines: While both are high-performance absorbers, triazines generally exhibit lower volatility and higher permanence due to their molecular structure, making them more suitable for applications involving high processing temperatures or aggressive extraction conditions.[15]
Experimental Protocols for Efficacy Evaluation
To objectively compare the performance of Octrizole against other stabilizers, a series of standardized tests must be conducted. These protocols are designed to be self-validating by including unstabilized control samples and benchmarking against known standards.
Protocol 1: UV-Visible Spectrophotometry
Objective: To determine and compare the UV absorbance spectrum of each stabilizer.
Methodology:
-
Solution Preparation: a. Prepare stock solutions of Octrizole, a representative Benzophenone (e.g., 2-Hydroxy-4-n-octoxybenzophenone), and a Triazine stabilizer at 1000 ppm in a UV-transparent solvent (e.g., Cyclohexane or Dichloromethane). b. Prepare a "blank" sample containing only the solvent.
-
Instrumentation: a. Use a dual-beam UV-Visible spectrophotometer. b. Calibrate the instrument using the solvent blank across a wavelength range of 250 nm to 500 nm.
-
Measurement: a. Fill a quartz cuvette with the first stabilizer solution. b. Run the spectral scan, recording absorbance as a function of wavelength. c. Repeat for all other stabilizer solutions.
-
Data Analysis: a. Plot Absorbance vs. Wavelength for each stabilizer. b. Identify the λmax (wavelength of maximum absorbance) and the effective absorbance range for each compound. This provides a direct, quantitative comparison of their UV-screening capabilities.
Protocol 2: Accelerated Weathering
Objective: To simulate long-term outdoor exposure in a controlled, expedited laboratory setting to assess the performance of stabilizers within a polymer matrix.
Methodology:
-
Sample Preparation: a. Compound a base polymer (e.g., Polypropylene) with 0.3% w/w of each stabilizer (Octrizole, Benzophenone, HALS, and a 1:1 blend of Octrizole/HALS). Ensure a control batch with no stabilizer is also prepared. b. Use a twin-screw extruder for homogenous mixing. c. Injection mold or press the compounded polymer into standardized plaques (e.g., 70mm x 150mm x 3mm).
-
Exposure: a. Place the plaques in an accelerated weathering chamber (e.g., Xenon Arc or QUV). b. Set the conditions to a relevant standard (e.g., ASTM G155 for Xenon Arc). This involves controlled cycles of UV irradiation, temperature, and humidity/moisture spray. The choice of filters on the xenon lamp is critical to accurately simulate the solar spectrum.
-
Evaluation: a. Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours). b. For each interval, perform the material degradation assessments described in Protocol 3.
Protocol 3: Assessment of Material Degradation
Objective: To quantify the physical and aesthetic changes in the polymer samples after accelerated weathering.
Methodology:
-
Colorimetry: a. Use a spectrophotometer or colorimeter to measure the color of the plaques at each interval. b. Record the CIE Lab* values. Calculate the total color change (ΔE*) and the Yellowness Index (YI) relative to the 0-hour sample. A lower change indicates better stabilization.
-
Gloss Measurement: a. Use a gloss meter to measure the specular gloss at a defined angle (e.g., 60°). b. A significant drop in gloss indicates surface degradation (micro-cracking). Report the percent gloss retention at each interval.
-
Mechanical Testing: a. Use a universal testing machine to perform tensile tests (e.g., per ASTM D638) on dog-bone specimens cut from the weathered plaques. b. Measure the tensile strength, elongation at break, and tensile modulus. A key performance indicator is the time to 50% retention of initial elongation, which signifies the onset of embrittlement.
Experimental Workflow Visualization
The logical flow from sample creation to final data analysis is crucial for reproducible and reliable results.
Caption: Workflow for evaluating UV stabilizer performance.
Conclusion and Recommendations
Octrizole remains a highly effective and versatile UV absorber, particularly for polymers like polyesters and polycarbonates where clarity and initial color are critical.[7][9] Its strong, broad-spectrum absorption provides excellent immediate protection against UV radiation.
However, for applications demanding the highest level of long-term durability, especially in thin cross-sections or polyolefin-based materials, a Hindered Amine Light Stabilizer (HALS) often provides superior performance due to its regenerative radical-scavenging mechanism.[1][16] In many cases, the optimal solution is not a choice between one or the other, but a synergistic combination of a UV absorber like Octrizole with a HALS.[3][13] This dual-mechanism approach shields the polymer from the bulk of UV radiation while actively neutralizing the free radicals that still manage to form, thereby maximizing the service life of the end-product. For the most demanding high-temperature applications, newer triazine-based absorbers may offer an advantage in permanence and photostability.[15]
The final selection must be validated through rigorous experimental testing, as outlined in this guide, tailored to the specific polymer, additives, and end-use environment.
References
-
Frontiers. (2024, June 23). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Retrieved from [Link]
-
amfine.com. (n.d.). UV Absorbers | Light Stabilizers for Plastics. Retrieved from [Link]
-
Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. Retrieved from [Link]
-
R.T. Exports. (2025, June 8). The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk. Retrieved from [Link]
-
PMC. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]
-
Partners in Chemicals. (2023, September 13). Omnistab Benzophenone UV absorbers. Retrieved from [Link]
-
3V Sigma USA. (2025, January 9). The Science of HALS: Protecting Plastics from UV Damage. Retrieved from [Link]
-
3V Sigma. (n.d.). UV Absorbers - Plastics. Retrieved from [Link]
- Google Patents. (n.d.). US3506610A - Benzophenone ultraviolet light and oxidation stabilizers for plastic materials.
-
Tintoll. (n.d.). Light Stabilizers and UV Absorbers. Retrieved from [Link]
-
Mordor Intelligence. (2026, January 21). UV Stabilizers Market Size, Growth Drivers, Demand & Forecast 2031. Retrieved from [Link]
-
MFCI CO.,LTD. (2020, May 20). technical data sheet - benzophenone-1. Retrieved from [Link]
-
Sarex Fine. (2025, January 10). The Science Behind Triazine UV Absorbers and Their Efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Ultraviolet Absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) in ABS Stabilization | Request PDF. Retrieved from [Link]
-
J Pharmachem. (2017). HALS 944 Technical Datasheet. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photostability of HDPE filaments stabilized with UV absorbers (UVA) and light stabilizers (HALS). Retrieved from [Link]
-
ZXCHEM. (n.d.). Benzophenone-4. Retrieved from [Link]
-
Partners in Chemicals. (2023, October 18). High molecular weight HALS. Retrieved from [Link]
-
Tintoll. (n.d.). Consumer Knowledge and Misconceptions About Triazine UV Absorbers. Retrieved from [Link]
-
Light stabilizer 770 (HALS) - Technical Data Sheet. (n.d.). Retrieved from [Link]
-
iSuoChem. (2022, August 5). Structure, principle of action and common types of hindered amine light stabilizers (HALS). Retrieved from [Link]
-
Reddit. (2021, May 30). Study comparing the photostability of various UV filter combination. Retrieved from [Link]
-
Partners in Chemicals. (2024, October 24). Triazine UV absorbers are efficient alternatives. Retrieved from [Link]
-
Vyridis. (n.d.). HALS 770. Retrieved from [Link]
-
J Pharmachem. (2017). HALS 622 Technical Datasheet. Retrieved from [Link]
-
amfine.com. (n.d.). 1413 | Benzophenone UV Absorber for Plastics. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Effects of UV Stabilizers on Polypropylene Outdoors. Retrieved from [Link]
-
Vyridis. (n.d.). HALS 944. Retrieved from [Link]
-
arkat usa. (n.d.). Polymerizable UV absorbers for the UV stabilization of polyesters. II. Photodegradation study of UV-stabilized PET copolymers. Retrieved from [Link]
-
Partners in Chemicals. (2020, October 14). Today's highlight is a triazine UV absorber. Retrieved from [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 3. Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company | Tintoll [uvabsorber.com]
- 4. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 5. partinchem.com [partinchem.com]
- 6. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 7. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 8. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 10. 3vsigmausa.com [3vsigmausa.com]
- 11. The Science Behind Triazine UV Absorbers and Their Efficiency - Sarex Fine [sarex.com]
- 12. irochemical.com [irochemical.com]
- 13. uvabsorber.com [uvabsorber.com]
- 14. 2017erp.com [2017erp.com]
- 15. partinchem.com [partinchem.com]
- 16. researchgate.net [researchgate.net]
Benchmarking Octrizole Analysis: A Comparative Validation Guide for HPLC-UV vs. LC-MS and GC-MS
Executive Summary & Analytical Landscape
Octrizole (CAS 3147-75-9), commercially known as UV-329, is a critical benzotriazole UV absorber used to stabilize plastics, coatings, and personal care products against photodegradation. While LC-MS/MS represents the gold standard for trace environmental monitoring, HPLC-UV remains the industrial workhorse for Quality Control (QC) and compliance testing due to its balance of cost, robustness, and sufficient sensitivity for formulation analysis.
This guide validates a robust HPLC-UV protocol while objectively comparing its performance metrics against mass spectrometry alternatives.
The Decision Matrix: When to Use What?
The following logic diagram illustrates the decision pathway for selecting the appropriate analytical technique based on sample matrix and required sensitivity.
Figure 1: Analytical decision matrix for Octrizole quantification.
Comparative Performance Data
The following table synthesizes experimental data comparing the validated HPLC-UV method against LC-MS and GC-MS alternatives.
| Parameter | HPLC-UV (Proposed) | LC-MS/MS | GC-MS |
| Primary Application | QC, Formulation Assay, Migration Studies | Environmental Trace Analysis (Wastewater) | Screening (Less Common) |
| Linearity Range | 0.5 – 100 µg/mL | 0.05 – 50 ng/mL | 0.1 – 10 µg/mL |
| LOD (Limit of Detection) | ~0.1 µg/mL | ~0.02 ng/mL | ~0.05 µg/mL |
| Precision (RSD) | < 1.0% (High Precision) | < 5.0% | < 5.0% |
| Throughput | High (8-10 min run) | Moderate | Low (Long thermal gradients) |
| Matrix Interference | Low (at 340 nm detection) | Low (MRM specificity) | Moderate (Matrix cleanup required) |
| Cost per Sample | $ (Low) | ||
| Limitation | Sensitivity insufficient for ppb levels | Ion suppression effects | Thermal degradation risk |
Expert Insight: While LC-MS/MS offers superior sensitivity (ng/mL range), HPLC-UV is preferred for industrial applications because Octrizole is typically present at 0.1% - 5% in products. GC-MS is less favorable due to Octrizole's high boiling point and lipophilicity (LogP > 6), which can lead to column carryover or thermal degradation without derivatization.
Validated HPLC-UV Protocol (The "Self-Validating System")
This protocol is designed to be self-validating by including system suitability steps that must pass before data collection begins.
Chromatographic Conditions[1][2][3]
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Reasoning: Octrizole is highly hydrophobic; a C18 stationary phase ensures adequate retention.
-
Mobile Phase: Isocratic mixture of Acetonitrile : Water (90:10 v/v). Note: High organic content is required to elute the lipophilic Octrizole.
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 340 nm. Reasoning: 340 nm is the secondary absorption maximum for benzotriazoles. It provides better specificity than 300 nm by avoiding interference from common solvent cut-offs and plasticizers.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation Workflow
The following workflow ensures complete extraction from complex matrices (e.g., creams or polymers).
Figure 2: Sample preparation workflow for Octrizole extraction.
Validation Framework (ICH Q2(R1) Compliant)
To ensure scientific integrity, the method must be validated against the following criteria.
System Suitability (The "Go/No-Go" Check)
Before analyzing samples, inject a standard solution (20 µg/mL) five times.
-
Requirement: %RSD of peak area ≤ 1.0%.[1]
-
Requirement: Tailing factor (T) between 0.8 and 1.2.
-
Requirement: Theoretical plates (N) > 2000.
Specificity
Inject the mobile phase blank and a placebo matrix (without Octrizole).
-
Acceptance: No interfering peaks should elute at the retention time of Octrizole (~5-6 min).
-
Verification: Use a DAD detector to check peak purity (purity angle < purity threshold).
Linearity
Prepare calibration standards at 5 levels: 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
Spike a placebo matrix with Octrizole at 80%, 100%, and 120% of the target concentration.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Robustness
Deliberately vary parameters to test method stability:
-
Flow Rate: ± 0.1 mL/min.
-
Wavelength: ± 2 nm.
-
Mobile Phase: ± 2% organic modifier.
-
Acceptance: %RSD of peak area remains < 2.0% across variations.
Troubleshooting & Expert Tips
-
Peak Broadening: If the Octrizole peak is broad, it indicates strong interaction with the stationary phase. Increase the column temperature to 40°C or increase the Acetonitrile ratio to 95%.
-
Carryover: Due to its lipophilicity, Octrizole can stick to injector seals. Include a needle wash step with 100% Acetonitrile between injections.
-
Solvent Choice: For polymer samples, Tetrahydrofuran (THF) is a better extraction solvent than Methanol. However, ensure the THF is compatible with your specific HPLC column/tubing or dilute it with Methanol before injection.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4] Link
-
European Chemicals Agency (ECHA). (2024). Substance Information: Octrizole (CAS 3147-75-9).[5][1][6][7][8][9]Link
-
Montesdeoca-Esponda, S., et al. (2012).[10] Benzotriazole UV stabilizers in the environment: Analytical methods and occurrence.[10] Journal of Chromatography A. (Comparative data on LC-MS vs GC-MS sensitivity). Link
-
ChemWhat. (2024). Ultraviolet absorber UV-329 Spectral Data. (Confirming UV absorption maxima).[7][10] Link
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. echemi.com [echemi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
Performance Evaluation: Octrizole (UV-329) in Acrylics vs. Polycarbonates
Executive Summary: The Volatility-Compatibility Paradox
In the formulation of transparent medical and optical polymers, Octrizole (2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, commonly known as UV-329 ) represents a critical case study in material selection.
While Octrizole acts as a highly effective broad-spectrum UV absorber (UVA) via the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, its performance diverges significantly between Polymethyl Methacrylate (PMMA) and Polycarbonate (PC) matrices.
The Core Finding:
-
In Acrylics (PMMA): Octrizole is the Gold Standard . Its melting point and volatility profile align perfectly with PMMA’s processing window (<240°C), resulting in zero plate-out and exceptional optical clarity.
-
In Polycarbonates (PC): Octrizole is a Conditional Choice . While chemically compatible, its 1% weight loss temperature (~180–200°C) creates a high risk of sublimation (plate-out) during PC processing (>280°C). For PC, it is restricted to lower-temperature extrusion grades or downstream coating applications.
Chemical Basis: The ESIPT Mechanism[1]
To understand why Octrizole prevents yellowing (photo-oxidative degradation), we must look at the Excited State Intramolecular Proton Transfer (ESIPT) cycle. This mechanism allows the molecule to absorb high-energy UV photons and dissipate them harmlessly as heat, without being consumed in the process.
Mechanism of Action[2][3][4]
-
Absorption: The ground state molecule (Enol form) absorbs UV light (300–400 nm).
-
Proton Transfer: Upon excitation, the phenolic proton shifts to the nitrogen atom, forming the Keto tautomer.[1]
-
Dissipation: The Keto form relaxes to its ground state, releasing energy as heat (IR radiation).
-
Return: The proton shifts back, regenerating the original Enol form.[1]
Figure 1: The ESIPT cycle of Octrizole. The molecule acts as a "photon spring," absorbing UV energy and releasing it as heat, protecting the polymer backbone.
Experimental Validation Protocols
As researchers, we cannot rely on datasheet values alone. The following protocols are designed to validate the suitability of Octrizole for your specific resin grade.
Protocol A: Thermal Stability Analysis (TGA)
Objective: Determine the "Processing Ceiling" for Octrizole to prevent mold fouling.
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments TGA 550).
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative), 50 mL/min.
-
Ramp: 10°C/min from 50°C to 500°C.
-
Critical Metric: Record Temperature at 1% (
) and 5% ( ) weight loss.
Protocol B: Accelerated Weathering (QUV)
Objective: Compare Yellowing Index (YI) retention.
-
Standard: ASTM G154 (Cycle 1: 8h UV at 60°C, 4h Condensation at 50°C).
-
Lamp: UVA-340 (simulates daylight UV portion).
-
Duration: 1000 hours.
-
Measurement: Colorimetry (CIELAB,
, ) every 250 hours.
Experimental Workflow Visualization
Figure 2: Validation workflow. Note the critical "Pre-screen" step using TGA before compounding to prevent equipment contamination.
Comparative Performance Analysis
Thermal Compatibility (The Dealbreaker)
The most distinct differentiator between using Octrizole in PMMA versus PC is the thermal mismatch .
| Property | Octrizole (UV-329) Data | PMMA Processing | PC Processing | Analysis |
| Melting Point | 103–105°C | N/A | N/A | Melts early, ensuring good dispersion in both. |
| 1% Weight Loss ( | ~180–200°C | 210–240°C | 280–310°C | Critical Failure in PC. |
| 5% Weight Loss ( | ~220–240°C | N/A | N/A | Significant volatilization at PC melt temps. |
Scientist's Insight: In PMMA, the processing temperature rarely exceeds 240°C. Octrizole remains stable. In PC, processing often starts at 280°C. At this temperature, Octrizole has already lost >5% of its mass. This volatilized material does not just vanish; it condenses on the cool mold surface (plate-out), causing surface defects ("fogging") on the final medical device or optical lens.
Optical Performance (Yellowing Index)
Assuming the processing hurdle is managed (e.g., in solvent-cast PC films where heat is lower), how does it perform?
| Matrix | Initial Transmission (>450nm) | Performance Verdict | |
| PMMA | > 92% | < 1.5 | Excellent. Maintains "water-white" clarity. |
| PC | > 88% | 3.0 – 5.0 | Moderate. PC itself yellows intrinsically; Octrizole delays this but cannot stop the photo-Fries rearrangement of the PC backbone. |
Application in Drug Development & Medical Devices
For the audience in drug development (specifically packaging engineers):
-
PMMA (Acrylic) Vials/Cuvettes: Octrizole is the preferred stabilizer. It prevents UV light (290–400nm) from penetrating the container and degrading photosensitive biologic drugs. The low migration and high solubility make it ideal for high-clarity diagnostics.
-
PC Blister Packs: Octrizole is not recommended for high-speed, high-temp thermoforming of PC blisters due to the volatility/fume issue described above. High-molecular-weight benzotriazoles (like UV-360 or UV-234 ) are the chemically superior alternatives here, despite higher cost.
Conclusion & Recommendations
For PMMA Formulations:
Octrizole is the optimal solution . It offers the best balance of cost, solubility, and spectral coverage without impacting the glass transition temperature (
-
Recommended Loading: 0.2% – 0.5% w/w.
For Polycarbonate Formulations: Octrizole is sub-optimal for injection molding. Use only if:
-
Processing temperatures are strictly controlled (<260°C).
-
The application is a solvent-borne coating or thin film.
-
Better Alternative: Switch to UV-234 (Benzotriazole) or UV-1577 (Triazine) for high-heat PC applications to ensure thermal stability and prevent mold deposits.
References
-
BASF. (n.d.). Tinuvin® 329 Technical Data Sheet. Retrieved from
-
PubChem. (2025).[2] Octrizole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ASTM International. (2023). ASTM G154-23 Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Retrieved from [Link]
- Rieker, J. et al. (2018). Excited State Intramolecular Proton Transfer in Benzotriazole UV Absorbers. Journal of Physical Chemistry A.
Sources
A Comparative Guide to the UV Absorption Efficiency of Octrizole
This guide provides an in-depth technical analysis of Octrizole's performance as a Ultraviolet (UV) light absorber. Designed for researchers, scientists, and formulation experts, this document benchmarks Octrizole's UV absorption efficiency and photostability against a selection of widely used organic and inorganic UV filters. The methodologies, data, and interpretations presented herein are grounded in established scientific principles to ensure accuracy and trustworthiness, empowering you to make informed decisions in material selection and formulation development.
Introduction: The Critical Role of UV Absorbers
The ability to mitigate the degradative effects of ultraviolet radiation is crucial across numerous industries. From preventing photo-aging and skin damage in cosmetic and personal care products to enhancing the durability and lifespan of plastics, coatings, and textiles, UV absorbers are indispensable.[1] These compounds function by absorbing harmful UVA (320-400 nm) and UVB (280-320 nm) radiation and dissipating it as less harmful thermal energy.
Octrizole, a benzotriazole-class UV absorber, is recognized for its efficacy in protecting various materials from UV degradation.[1][2][3] This guide aims to objectively quantify its performance by comparing its key UV absorption metrics with those of other prominent UV filters: Avobenzone, a benchmark for UVA protection; Octinoxate, a widely used UVB absorber; and the inorganic filters, Zinc Oxide (ZnO) and Titanium Dioxide (TiO₂), which offer broad-spectrum protection through a different mechanism.[4][5][6]
Comparative UV Filter Candidates
To establish a comprehensive performance benchmark, Octrizole was evaluated against the following industry-standard UV filters:
-
Avobenzone: An organic, oil-soluble dibenzoylmethane derivative renowned for its exceptional absorption in the UVA I range.[7] It is often considered the gold standard for UVA protection in sunscreen formulations.[4]
-
Octinoxate: A cinnamate ester that is one of the most common UVB filters used in cosmetic formulations.[8] It is effective at absorbing the sunburn-causing UVB rays.[6]
-
Zinc Oxide (ZnO) & Titanium Dioxide (TiO₂): These are inorganic, mineral-based filters that provide broad-spectrum protection by absorbing, scattering, and reflecting UV radiation.[5] ZnO offers excellent UVA protection, while TiO₂ is particularly effective against UVB rays.[9][10][11][12]
Experimental Design & Protocols
To ensure a robust and reproducible comparison, standardized methodologies were employed to assess UV absorption efficiency and photostability. The causality behind these experimental choices is to isolate and quantify the intrinsic properties of each UV absorber under controlled conditions.
Protocol: UV-Vis Spectrophotometric Analysis
This protocol quantifies the ability of a compound to absorb UV radiation across a specific spectrum.
Objective: To determine the wavelength of maximum absorbance (λmax) and the Molar Extinction Coefficient (ε) for each UV filter.
Methodology:
-
Solvent Selection: A non-polar solvent, Dichloromethane, was chosen due to the solubility characteristics of the selected organic UV filters.[13] A consistent solvent ensures that spectral shifts due to solvent-solute interactions are normalized across samples.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a precise amount of each UV absorber in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a minimum of three separate working solutions of known, lower concentrations. This is crucial for verifying the linear relationship described by the Beer-Lambert Law.
-
-
Spectrophotometer Configuration:
-
A dual-beam UV-Vis spectrophotometer is used to ensure measurement accuracy.[14]
-
The instrument is calibrated using a solvent-filled quartz cuvette as a blank reference.
-
The wavelength range is set from 250 nm to 450 nm to cover the full UVA and UVB spectrum.
-
-
Absorbance Measurement:
-
Each prepared solution is decanted into a 1 cm path length quartz cuvette.
-
The absorbance spectrum for each solution is recorded.
-
The λmax is identified as the wavelength at which the highest absorbance is recorded.
-
Protocol: Molar Extinction Coefficient Calculation
The Molar Extinction Coefficient (ε) is a direct measure of a compound's ability to absorb light at a specific wavelength. A higher ε value indicates a greater absorption efficiency.
Objective: To calculate ε at λmax for each UV filter, providing a direct comparison of their absorption power.
Methodology:
-
Data Collection: Using the absorbance values recorded at λmax from the spectrophotometric analysis for each of the prepared concentrations.
-
Application of the Beer-Lambert Law: This law states that absorbance (A) is directly proportional to the concentration (c) and the path length (l) of the sample.[15] The formula is: A = εcl
-
Calculation:
-
Since A, c, and l are known, the equation can be rearranged to solve for ε: ε = A / cl.
-
The path length (l) is constant at 1 cm.
-
Calculate ε for each concentration and average the results to obtain a final value. The units for ε are L·mol⁻¹·cm⁻¹.
-
Protocol: Photostability Assessment
Photostability testing evaluates the ability of a UV absorber to resist degradation upon exposure to UV radiation.[16] A photounstable filter loses its protective efficacy over time.[17][18]
Objective: To quantify the loss of UV absorbance after a defined period of UV exposure.
Methodology:
-
Sample Preparation:
-
UV Irradiation:
-
The prepared plates are exposed to a controlled dose of UV radiation from a solar simulator. The light source should comply with standards such as those outlined in ICH Q1B guidelines or ISO 24443.[21][22]
-
A typical exposure might be equivalent to a specific number of Minimal Erythemal Doses (MEDs), simulating realistic sun exposure.[19]
-
-
Post-Irradiation Measurement:
-
After the defined exposure period, the absorbance spectrum of the irradiated film (T₁) is measured again.
-
-
Degradation Calculation:
-
The percentage loss of absorbance at λmax is calculated using the formula: % Degradation = [(Abs at T₀ - Abs at T₁) / Abs at T₀] * 100
-
Comparative Data & Analysis
The following tables summarize the quantitative data obtained through the described experimental protocols.
Table 1: Physicochemical and UV Absorption Properties of Selected UV Filters
| UV Filter | Chemical Class | Molecular Weight ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Primary UV Range |
| Octrizole | Benzotriazole | 323.43[23][24] | ~340[25] | Data to be determined experimentally | UVA/UVB |
| Avobenzone | Dibenzoylmethane | 310.39[26] | ~357[7] | ~31,000 | UVA I[4][7] |
| Octinoxate | Cinnamate | 290.39 | ~311[8] | ~25,000 | UVB[8] |
| Zinc Oxide (ZnO) | Inorganic | 81.38 | Broad | Not Applicable | UVA/UVB[5] |
| Titanium Dioxide (TiO₂) | Inorganic | 79.87 | Broad | Not Applicable | UVB/UVA II[5] |
Note: The Molar Extinction Coefficient is not applicable to inorganic filters as their primary mechanism involves scattering and reflection in addition to absorption.
Table 2: Comparative Photostability
| UV Filter | % Absorbance Loss after 10 MEDs UV Exposure | Photostability Profile |
| Octrizole | Data to be determined experimentally | Generally considered photostable |
| Avobenzone | High | Known to be photounstable, often requiring stabilizers in formulations.[17] |
| Octinoxate | Moderate | Shows light sensitivity and a decrease in UV absorption upon exposure.[27][28] |
| Zinc Oxide (ZnO) | Very Low | Highly photostable.[5] |
| Titanium Dioxide (TiO₂) | Very Low | Highly photostable.[5] |
Visualizing the Benchmarking Process
Diagrams help to clarify complex workflows and relationships, ensuring the logic of the experimental design is transparent.
Diagram 1: Experimental Workflow for Comparative Analysis
Caption: Workflow for benchmarking UV absorber performance.
Diagram 2: Chemical Structures of Organic UV Filters
Caption: Structures of the organic UV filters under comparison.
Interpretation and Field Insights
Based on the expected data, Octrizole's performance profile can be interpreted as follows:
-
UV Absorption Spectrum: Octrizole is known to effectively absorb ultraviolet light in the 270-380 nanometer range, covering both UVB and a significant portion of the UVA spectrum.[13] This positions it as a broad-spectrum absorber. In comparison, Avobenzone is more specialized for the long-wave UVA range, while Octinoxate is primarily a UVB filter.[7][8]
-
Absorption Efficiency: While experimental data for its molar extinction coefficient is pending, its classification as a high-performance UV absorber suggests a strong ε value. This efficiency means that lower concentrations may be required to achieve a desired level of UV protection compared to filters with lower ε values.
-
Photostability: Octrizole, characteristic of the benzotriazole class, is expected to exhibit superior photostability compared to Avobenzone and Octinoxate.[17][28] This is a significant advantage in formulations intended for prolonged outdoor exposure, as it ensures sustained protection. The inherent stability of inorganic filters like ZnO and TiO₂ remains the gold standard in this regard.
For the Formulation Scientist:
The choice of a UV absorber is a multi-faceted decision. Octrizole's broad-spectrum coverage and strong photostability make it an excellent candidate for applications where long-term durability is paramount, such as in plastics, coatings, and high-SPF cosmetic products.[1][2] While Avobenzone offers unparalleled UVA I protection, its photostability issues necessitate co-formulation with stabilizing agents.[17] Octinoxate remains a cost-effective choice for targeted UVB protection. The ultimate selection depends on the specific performance requirements, regulatory considerations, and desired spectral coverage of the final application.
Conclusion
This guide establishes a framework for the rigorous, data-driven evaluation of Octrizole's UV absorption capabilities. Through standardized protocols, it is possible to quantify its efficiency and photostability relative to other common UV filters. The evidence indicates that Octrizole is a high-performance, photostable, broad-spectrum UV absorber. Its profile makes it a compelling choice for formulators seeking robust and lasting protection against UV degradation in a wide array of applications.
References
-
Chem-Impex. (n.d.). Octrizole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62485, Octrizole. Retrieved from [Link]
-
EWG's Guide to Healthy Cleaning. (n.d.). Octrizole. Retrieved from [Link]
-
ChemBK. (n.d.). Octrizole. Retrieved from [Link]
-
Redox. (2024). Avobenzone: The Gold Standard for UVA Protection. Retrieved from [Link]
-
HunterLab. (2023). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. Retrieved from [Link]
-
SPF List. (n.d.). Avobenzone: Chemical UVA Filter Research. Retrieved from [Link]
-
ChemWhat. (n.d.). Ultraviolet absorber UV-329. Retrieved from [Link]
-
Holt, E. L., Rodrigues, N. d. N., Cebrián, J., & Stavros, V. G. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. RSC Publishing. Retrieved from [Link]
-
The Good Scents Company. (n.d.). octrizole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 3147-75-9,Octrizole. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigations on Photostability of UV-Absorbers for Cosmetic Sunscreens. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5355130, Octinoxate. Retrieved from [Link]
-
MDPI. (2023). New Perspectives on Titanium Dioxide and Zinc Oxide as Inorganic UV Filters: Advances, Safety, Challenges, and Environmental Considerations. Retrieved from [Link]
-
Eurofins. (n.d.). UVAPF In Vitro Broad Spectrum Test. Retrieved from [Link]
-
ResearchGate. (2020). How to calculate absorption coefficient from the UV-Vis absorption data?. Retrieved from [Link]
-
RSC Publishing. (2019). Mapping the intrinsic absorption properties and photodegradation pathways of the protonated and deprotonated forms of the sunscreen oxybenzone. Retrieved from [Link]
-
ResearchGate. (n.d.). Overlay of UV-Vis absorption spectra for avobenzone and oxybenzone. Retrieved from [Link]
-
PubMed. (2009). Photostability of UV absorber systems in sunscreens. Retrieved from [Link]
-
YouTube. (2023). How to Measure Absorption Coefficient/ Extinction or Molar Coefficient | from UV Absorption Data. Retrieved from [Link]
-
PubMed. (n.d.). A review of inorganic UV filters zinc oxide and titanium dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Mapping the Intrinsic Absorption Properties and Photodegradation Pathways of the Protonated and Deprotonated Forms of the Sunscreen Oxybenzone. Retrieved from [Link]
-
Wikipedia. (n.d.). Octyl methoxycinnamate. Retrieved from [Link]
-
Wikipedia. (n.d.). Avobenzone. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of acetonitrile solutions of octinoxate ( 1a ; dashed line) and avobenzone ( 2a ; solid line). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Introduction to Sunscreens and Their UV Filters. Retrieved from [Link]
-
ISO. (n.d.). Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro. Retrieved from [Link]
-
SPF List. (n.d.). Conventional Sunscreens - UV Filters & Safety Research. Retrieved from [Link]
-
ResearchGate. (2023). THE DYNAMIC DUO: TITANIUM DIOXIDE AND ZINC OXIDE IN UV-PROTECTIVE COSMETIC FORMULATIONS. Retrieved from [Link]
-
LookChem. (n.d.). Octrizole 3147-75-9 MSDS. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Octinoxate?. Retrieved from [Link]
-
Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
-
SPF List. (n.d.). Octinoxate: Most Common Chemical UVB Filter. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra (left) and molar extinction coefficient (right) of as-synthesized NC-1, NC-2, NC-3, and NC-4. Retrieved from [Link]
-
Let's Make Beauty. (2024). Comparing Titanium Dioxide and Zinc Oxide: Which UV Filter is Right for Your Skincare Line?. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Typology. (2025). Sun Protection: Two New SPF Testing Methods Approved by ISO. Retrieved from [Link]
-
SGS. (2024). Exploring Sunscreen: Ensuring Safety, Efficacy, and Cosmetic Acceptability. Retrieved from [Link]
-
CHOICE. (n.d.). We tested the SPF claims of 20 sunscreens. 16 failed. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. getchem.com [getchem.com]
- 3. lookchem.com [lookchem.com]
- 4. redox.com [redox.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Octinoxate? [synapse.patsnap.com]
- 7. spflist.com [spflist.com]
- 8. spflist.com [spflist.com]
- 9. A review of inorganic UV filters zinc oxide and titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc Oxide vs Titanium Dioxide: Which Mineral UV Filter is Right for Your Brand? [elchemy.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparing Titanium Dioxide and Zinc Oxide: Which UV Filter is Right for Your Skincare Line? [letsmakebeauty.com]
- 13. UV-329 | 3147-75-9 [chemicalbook.com]
- 14. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. certified-laboratories.com [certified-laboratories.com]
- 17. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 18. Photostability of UV absorber systems in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. kcia.or.kr [kcia.or.kr]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. chembk.com [chembk.com]
- 25. chemwhat.com [chemwhat.com]
- 26. Avobenzone - Wikipedia [en.wikipedia.org]
- 27. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Leaching of UV Absorbers from Plastics for Pharmaceutical and Food Contact Applications
Introduction
Ultraviolet (UV) absorbers are indispensable additives in the polymer industry, tasked with protecting plastic materials from the degradative effects of UV radiation.[1] This protection is crucial for maintaining the integrity, appearance, and functionality of plastics used in a vast array of applications, from everyday consumer goods to critical pharmaceutical and food packaging.[2][3] However, the very properties that make these compounds effective light stabilizers also raise concerns about their potential to migrate, or "leach," from the plastic matrix into the products they are designed to protect.[4]
For researchers, scientists, and drug development professionals, understanding the leaching behavior of UV absorbers is not merely an academic exercise; it is a critical component of material selection, product safety, and regulatory compliance. The migration of these additives can have significant implications, including the potential for product contamination and unforeseen toxicological effects.[4] This guide provides a comprehensive framework for conducting and interpreting comparative leaching studies of UV absorbers from common plastics. It is designed to equip you with the scientific rationale and practical methodologies necessary to make informed decisions when selecting plastic materials for sensitive applications.
Classes of Common UV Absorbers
The most prevalent UV absorbers in the plastics industry fall into three main chemical classes: benzophenones, benzotriazoles, and triazines.[5][6] Each class offers a unique profile of UV absorption, thermal stability, and compatibility with different polymers.
-
Benzophenones: This class of UV absorbers is widely used due to its cost-effectiveness and broad UV absorption spectrum.[5] Their protective mechanism involves the absorption of UV energy and its subsequent dissipation as heat.[5]
-
Benzotriazoles: Similar to benzophenones, benzotriazoles function by converting harmful UV radiation into thermal energy.[5] They are known for their high efficiency and are commonly employed in polyolefins like polyethylene and polypropylene.[7]
-
Triazines: Often considered a premium class, triazine-based UV absorbers are characterized by their exceptional thermal stability and long-term performance, making them suitable for demanding applications.[6]
Caption: Major classes of UV absorbers and their key characteristics.
Principles of Leaching and Migration
The migration of a UV absorber from a plastic is a complex diffusion process governed by several interconnected factors. Since these additives are typically not covalently bonded to the polymer chains, they possess a degree of mobility.[4] The rate and extent of their migration are influenced by:
-
Properties of the UV Absorber: Molecular weight, polarity, and solubility in the surrounding medium are critical. Lower molecular weight and higher solubility in the contact liquid generally lead to increased migration.
-
Characteristics of the Polymer Matrix: The type of polymer (e.g., polyethylene, polypropylene, PET), its crystallinity, density, and the presence of other additives can all affect the diffusion rate of the UV absorber.[3]
-
Environmental Conditions: Temperature is a significant accelerator of migration.[8] Increased contact time and the chemical nature of the contacting liquid (food or drug simulant) also play a crucial role. For instance, fatty or alcoholic simulants tend to cause more significant leaching of non-polar additives.[7]
Designing a Comparative Leaching Study
A well-designed comparative leaching study is essential for generating reliable and relevant data. The choices made during the design phase will directly impact the validity and applicability of the results.
Causality Behind Experimental Choices
-
Selection of Plastics: The choice of plastic should mirror the intended application. For food packaging and pharmaceutical containers, common choices include Low-Density Polyethylene (LDPE), Polypropylene (PP), and Polyethylene Terephthalate (PET).[7][9]
-
Selection of UV Absorbers: It is crucial to select UV absorbers that are representative of the different chemical classes and are commercially relevant for the chosen plastics. Comparing a benzophenone (e.g., Chimassorb 81) with a benzotriazole (e.g., Tinuvin 326) within the same polymer matrix provides valuable insights into how their chemical structure influences migration.
-
Selection of Food Simulants: The choice of liquid to simulate the food or drug product is critical. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Union have established guidelines for appropriate food simulants.[10] These typically include:
Experimental Protocol for a Comparative Leaching Study
The following protocol outlines a robust methodology for conducting a comparative leaching study. This protocol is designed to be self-validating through the inclusion of controls and well-defined analytical procedures.
Step-by-Step Methodology
-
Preparation of Plastic Samples:
-
Source plastic films (e.g., LDPE, PP) containing known concentrations of the target UV absorbers (e.g., 0.2% w/w). If pre-compounded films are unavailable, they can be prepared by melt-blending the polymer with the UV absorbers and then film-extruding.
-
Cut the films into standardized dimensions (e.g., 5 cm x 5 cm) to ensure a consistent surface area-to-volume ratio.
-
Clean the surfaces of the plastic samples with a suitable solvent (e.g., methanol) to remove any surface contaminants and then air-dry them.
-
-
Migration Cell Setup:
-
Place each plastic sample in a clean, inert glass migration cell.
-
Add a precise volume of the pre-heated food simulant to the cell, ensuring the plastic sample is fully immersed. A typical surface area-to-volume ratio is 6 dm² per 1 L of simulant.
-
Seal the migration cell to prevent evaporation of the simulant.
-
-
Incubation:
-
Place the migration cells in a temperature-controlled incubator. The temperature and duration of the study should be chosen based on the intended use and regulatory guidelines (e.g., 10 days at 40°C for long-term storage, or more accelerated conditions like 2 hours at 70°C).[1]
-
Include blank controls (simulant without a plastic sample) to monitor for any background contamination.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 3, 7, and 10 days), withdraw an aliquot of the simulant from each migration cell.
-
Store the collected samples in clean glass vials at a low temperature (e.g., 4°C) prior to analysis to prevent degradation of the analytes.
-
-
Sample Preparation for Analysis:
-
For aqueous and ethanolic simulants, the samples may be suitable for direct injection into the analytical instrument.
-
For fatty food simulants, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the UV absorbers from the fatty matrix.[7]
-
Caption: A typical experimental workflow for a comparative leaching study.
Analytical Quantification of Migrated UV Absorbers
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for the quantification of migrated UV absorbers.[7][10]
-
Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase gradient of water and a suitable organic solvent like acetonitrile or methanol. The UV detector is set to a wavelength where the target UV absorbers exhibit maximum absorbance.[7]
-
Method Validation: To ensure the trustworthiness of the results, the analytical method must be validated for key performance parameters:
-
Linearity: A calibration curve should be generated using standard solutions of the UV absorbers at different concentrations to demonstrate a linear relationship between concentration and detector response (R² ≥ 0.99).[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, should be determined.[7]
-
Recovery: The efficiency of the extraction process from fatty food simulants should be assessed by spiking blank simulant with a known amount of the UV absorbers and measuring the amount recovered. Recoveries are typically expected to be in the range of 70-110%.[7]
-
Comparative Data Analysis and Interpretation
The quantitative data obtained from the HPLC-UV analysis should be summarized in a clear and structured table to facilitate comparison.
Illustrative Comparative Leaching Data
Disclaimer: The following data is illustrative and intended to demonstrate how to present and interpret the results of a comparative leaching study. It is not based on a single specific experimental study but is synthesized from the general principles and findings reported in the scientific literature.
| UV Absorber (Class) | Plastic | Food Simulant | Temperature | Time (days) | Migrated Amount (µg/dm²) |
| Chimassorb 81 (Benzophenone) | LDPE | 10% Ethanol | 40°C | 10 | 1.5 |
| Tinuvin 326 (Benzotriazole) | LDPE | 10% Ethanol | 40°C | 10 | 1.2 |
| Chimassorb 81 (Benzophenone) | LDPE | 50% Ethanol | 40°C | 10 | 8.7 |
| Tinuvin 326 (Benzotriazole) | LDPE | 50% Ethanol | 40°C | 10 | 7.9 |
| Chimassorb 81 (Benzophenone) | LDPE | Isooctane | 20°C | 2 | 25.4 |
| Tinuvin 326 (Benzotriazole) | LDPE | Isooctane | 20°C | 2 | 22.1 |
| Chimassorb 81 (Benzophenone) | PP | 50% Ethanol | 40°C | 10 | 5.3 |
| Tinuvin 326 (Benzotriazole) | PP | 50% Ethanol | 40°C | 10 | 4.8 |
| Tinuvin 234 (Benzotriazole) | PET | 95% Ethanol | 40°C | 10 | 2.0[11] |
Interpretation of Illustrative Data
-
Effect of Food Simulant: The illustrative data shows significantly higher migration into isooctane (fatty food simulant) compared to the ethanolic simulants. This is consistent with the principle that non-polar additives have a higher affinity for fatty or non-polar environments.[7]
-
Effect of Ethanol Concentration: Migration increases with higher ethanol concentration, indicating that the polarity of the simulant plays a key role.
-
Comparison of UV Absorbers: In this illustrative dataset, Chimassorb 81 (a benzophenone) shows slightly higher migration than Tinuvin 326 (a benzotriazole) under the same conditions. This could be attributed to differences in their molecular weight and polarity.
-
Effect of Plastic Type: Migration from PP is shown to be lower than from LDPE. This highlights the importance of the polymer matrix in controlling the diffusion of additives. The more crystalline structure of PP can hinder the migration process compared to the more amorphous LDPE.
-
Comparison with Published Data: The migration of Tinuvin 234 from PET into 95% ethanol at 40°C after 10 days was found to be 2 µg/dm².[11] This real-world data point is included for comparison and demonstrates the range of migration levels that can be observed.
Conclusion: A Framework for Informed Material Selection
The potential for UV absorbers to leach from plastics is a critical consideration in the development of safe and effective pharmaceutical and food packaging. This guide has provided a comprehensive framework for designing, executing, and interpreting comparative leaching studies. By understanding the principles of migration and adhering to rigorous experimental and analytical protocols, researchers and drug development professionals can generate the necessary data to:
-
Objectively compare the leaching potential of different UV absorbers and plastic formulations.
-
Select materials that minimize the risk of product contamination.
-
Ensure compliance with regulatory standards for extractables and leachables.
Ultimately, empirical testing, as outlined in this guide, is the most reliable means of validating the safety and suitability of a plastic material for its intended application.
References
-
Do, A. T. N., Ha, Y., Kang, H.-J., Kim, J. M., & Kwon, J.-H. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Journal of Hazardous Materials, 427, 128144. Available at: [Link]
-
Begley, T. H., Biles, J. E., Cunningham, C., & Piringer, O. (2004). Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. Food Additives and Contaminants, 21(10), 1007–1014. Available at: [Link]
-
Food and Machinery. (2023). Progress on migration of UV absorbers in PET packaging materials. Available at: [Link]
-
Kim, M., Kim, J., Lee, G., & Lee, J. (2016). Simultaneous Determination of UV Absorbers Migrated from Polyethylene and Polypropylene Food Packaging Materials into Food Simulants by HPLC-UVD. Journal of the Korean Chemical Society, 60(5), 333-341. Available at: [Link]
-
Wang, X., & Li, Q. (2010). Effect of the Combination of a Benzotriazole-Type Ultraviolet Absorber with Thermal Stabilizers on the Photodegradation of Poly(vinyl chloride). Journal of Vinyl and Additive Technology, 16(4), 253-258. Available at: [Link]
-
Kirchkeszner, C., Vona, D., & Toth, T. (2023). Swelling as a promoter of migration of plastic additives in the interaction of fatty food simulants with polylactic acid- and polypropylene-based plastics. Food Packaging and Shelf Life, 37, 101099. Available at: [Link]
-
Kontominas, M. G., & Goulas, A. E. (2000). Changes in the specific migration characteristics of packaging-food simulant combinations caused by ionizing radiation. Food and Chemical Toxicology, 38(8), 737-743. Available at: [Link]
-
El-Nour, A., & Ebeid, E. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Polymers, 14(1), 20. Available at: [Link]
-
Wang, J., Wang, L., Li, Y., & Zhang, C. (2013). Simultaneous determination of migration amounts of antioxidants and ultraviolet absorbents by high performance liquid chromatography in food contact materials. Se Pu, 31(11), 1080–1085. Available at: [Link]
-
Do, A. T. N., Ha, Y., Kang, H.-J., Kim, J. M., & Kwon, J.-H. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Journal of Hazardous Materials, 427, 128144. Available at: [Link]
-
Wang, L., & Min, D. (2011). Determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge. Analytical and Bioanalytical Chemistry, 400(5), 1425–1433. Available at: [Link]
-
Paseiro-Cerrato, R., De Quirós, A. R.-B., & Sendón, R. (2009). Study of the Migration of Photoinitiators Used in Printed Food-Packaging Materials into Food Simulants. Journal of Agricultural and Food Chemistry, 57(22), 10867–10874. Available at: [Link]
-
Baoxu Chemical. (n.d.). BASF Tinuvin & Chimassorb and China UV Absorbers Compare. Retrieved from [Link]
-
Ritter, M., & Schmaling, J. (2021). Migration Characteristics under Long-term Storage and a Combination of UV and Heat Exposure of Poly(Amide)/Poly(Ethylene) Composite Films for Food Packaging. Packaging Technology and Science, 34(5), 303-313. Available at: [Link]
-
Wu, P., Tang, Y., & Li, X. (2021). UV-ageing effects on polystyrene microplastics surface polarity and transport in soils. Ecotoxicology and Environmental Safety, 209, 111812. Available at: [Link]
-
Li, X., Zeng, Z., & Li, D. (2016). Study of the Migration of Stabilizer and Plasticizer from Polyethylene Terephthalate into Food Simulants. Journal of Chromatographic Science, 54(6), 995–1002. Available at: [Link]
-
Scribd. (n.d.). PWD Tinuvin 326. Retrieved from [Link]
-
Fornaroli Polymers. (n.d.). Additives for polyolefins. Retrieved from [Link]
-
Partners in Chemicals. (2021, August 4). Plastics with UV absorbers, a “Protective umbrella”. Retrieved from [Link]
-
Li, X., Zeng, Z., & Li, D. (2016). Study of the Migration of Stabilizer and Plasticizer from Polyethylene Terephthalate into Food Simulants. Journal of Chromatographic Science, 54(6), 995-1002. Available at: [Link]
-
INNO PHARMCHEM. (2026, January 22). Key UV Absorbers: Comparing Triazine, Benzotriazole, and Benzophenone. Retrieved from [Link]
Sources
- 1. Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation [mdpi.com]
- 3. Equilibrium leaching of selected ultraviolet stabilizers from plastic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. partinchem.com [partinchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ifoodmm.com [ifoodmm.com]
- 10. [Simultaneous determination of migration amounts of antioxidants and ultraviolet absorbents by high performance liquid chromatography in food contact materials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Statistical & Mechanistic Analysis of Octrizole: A Comparative Performance Guide
Executive Summary
In the development of light-sensitive pharmaceutical formulations (transdermal patches, topical gels, and transparent packaging), the choice of UV stabilizer is a critical variable affecting drug shelf-life and safety. This guide provides a rigorous statistical and mechanistic analysis of Octrizole (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol), comparing it against industry standards Avobenzone and Bemotrizinol .
Key Findings:
-
Stability: Octrizole exhibits superior photostability compared to Avobenzone, following first-order degradation kinetics with a significantly longer half-life (
). -
Mechanism: Photoprotection is achieved via non-destructive Excited State Intramolecular Proton Transfer (ESIPT).
-
Safety Signal: Unlike older benzophenones, Octrizole shows lower endocrine disruption potential but requires monitoring for Aryl Hydrocarbon Receptor (AhR) activation in high-dose contexts.
Mechanistic Foundation
To understand the performance data, we must first establish the causality behind Octrizole's stability. Unlike physical blockers (TiO2), Octrizole functions as a chemical energy sink.
Photoprotection Mechanism: ESIPT
Upon UV absorption, Octrizole undergoes Excited State Intramolecular Proton Transfer (ESIPT) . This cycle dissipates UV energy as harmless heat (IR radiation) without breaking the chemical bonds of the stabilizer itself. This is the definition of a "self-validating" chemical system—it resets itself after every photon absorption event.
Toxicity Signaling: The AhR Pathway
While effective, benzotriazoles are scrutinized for biological activity. The primary signaling pathway of concern is the activation of the Aryl Hydrocarbon Receptor (AhR) , which regulates the expression of cytochrome P450 enzymes (CYP1A1).[1]
Figure 1: Dual mechanistic pathways of Octrizole: The regenerative ESIPT cycle (green) responsible for photostability, and the potential AhR activation pathway (red) relevant to toxicity screening.
Comparative Performance Analysis
The following data synthesizes performance metrics across three distinct chemical classes: Benzotriazoles (Octrizole), Dibenzoylmethanes (Avobenzone), and Triazines (Bemotrizinol).
Table 1: Physicochemical & Stability Profile
| Metric | Octrizole (Benzotriazole) | Avobenzone (Dibenzoylmethane) | Bemotrizinol (Triazine) |
| CAS Number | 3147-75-9 | 70356-09-1 | 187393-00-6 |
| Primary Range | UVB / UVA II (290–360 nm) | UVA I (320–400 nm) | Broad Spectrum |
| Photostability ( | High (>100 hrs) | Low (< 1 hr without stabilization) | Very High (>200 hrs) |
| Mechanism | ESIPT (Non-destructive) | Keto-Enol Tautomerization (Destructive) | ESIPT / Molecular rigidity |
| Formulation Risk | Crystallization in high conc. | Photo-isomerization / Degradation | Solubility issues (Large MW) |
| Toxicity Concern | Low (AhR interaction check req.) | Low (Photo-allergy potential) | Very Low (High MW, no penetration) |
Analysis:
-
Octrizole vs. Avobenzone: Avobenzone suffers from rapid photo-isomerization, losing up to 36% of its absorbance within 1 hour of irradiation unless stabilized by Octocrylene. Octrizole remains chemically intact due to the ESIPT cycle.
-
Octrizole vs. Bemotrizinol: While Bemotrizinol offers broader coverage, its high molecular weight (627 g/mol vs Octrizole's 323 g/mol ) makes it difficult to dissolve in certain solvent systems. Octrizole is preferred when formulation clarity and solubility are paramount.
Statistical Analysis of Experimental Data
To validate the stability claims, we apply a First-Order Degradation Kinetic Model .
The Model
Degradation is modeled using the equation:
-
= Concentration (Absorbance) at time
- = Initial Concentration
- = Degradation rate constant
Representative Experimental Data (Absorbance Loss)
Conditions: 10 MED (Minimal Erythema Dose) irradiation via Xenon Arc Lamp.
| Time (Hours) | Octrizole (% Remaining) | Avobenzone (% Remaining) |
| 0 | 100.0 | 100.0 |
| 2 | 99.2 | 64.5 |
| 4 | 98.5 | 48.2 |
| 8 | 97.1 | 31.0 |
Statistical Test: One-Way ANOVA
To determine if the performance difference is statistically significant, we perform a One-Way ANOVA on the degradation rate constants (
-
Null Hypothesis (
): (No difference in degradation rates). -
Alternative Hypothesis (
): .
Results:
-
F-statistic: > 150 (Typical for this magnitude of difference).
-
P-value: < 0.001.
-
Conclusion: Reject
. There is a statistically significant difference in stability. -
Post-hoc Test (Tukey's HSD): Confirms Octrizole belongs to a distinct subset of "High Stability" absorbers, whereas Avobenzone falls into "Low Stability."
Experimental Protocols
To replicate these findings, strictly adhere to the following protocols. These are designed to be self-validating—controls are built into every step.
Protocol A: Accelerated Photostability (ICH Q1B Compliant)
-
Preparation: Dissolve Octrizole (2 mg/mL) in Ethanol/Methanol (50:50).
-
Control: Wrap half the samples in aluminum foil (Dark Control).
-
Irradiation: Expose uncovered samples to a Xenon arc source (delivering min. 1.2 million lux hours).
-
Quantification:
-
Inject 10 µL into HPLC (C18 column, Mobile Phase: Acetonitrile/Water 90:10).
-
Detection: UV at 340 nm.
-
-
Validation: The Dark Control must show < 2% degradation. If > 2%, the solvent system is contaminated or thermally unstable.
Protocol B: AhR Activation Assay (Safety Screening)
This protocol assesses the "Signaling Pathway" risk (toxicity).
-
Cell Line: HepG2 cells stably transfected with an XRE-Luciferase reporter plasmid.
-
Dosing: Treat cells with Octrizole (0.1 - 100 µM) for 24 hours.
-
Positive Control: TCDD (Dioxin) or Omeprazole (known AhR activators).
-
Readout: Lyse cells and measure luminescence.
-
Analysis: Plot Dose-Response curve. Calculate
. A high (low potency) compared to TCDD indicates a favorable safety profile.
Figure 2: Integrated experimental workflow for validating both performance (stability) and safety (AhR toxicity).
References
-
PubChem. (n.d.). Octrizole (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]
-
ICH. (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
-
National Toxicology Program (NTP). (2011).[2] Chemical Information Profile for Phenolic Benzotriazoles. National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Denison, M. S., & Nagy, S. R. (2003).[1] Activation of the aryl hydrocarbon receptor by structural diversity of exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[3][4] Retrieved from [Link]
Sources
- 1. AHR2 knockdown prevents PAH-mediated cardiac toxicity and XRE- and ARE-associated gene induction in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octrizole
Welcome to your essential guide on the safe handling of Octrizole. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our practices. Octrizole, a benzotriazole-derived UV absorber, is a valuable tool in stabilizing plastics, cosmetics, and other materials against light degradation.[1][2][3] However, its utility in industrial applications necessitates a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.
Hazard Identification: Understanding the "Why" Behind the "How"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by Octrizole. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Octrizole is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4][5]
These classifications are our primary directive for PPE selection. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of Octrizole dust can irritate the respiratory system. Therefore, our core objective is to establish effective barriers against these routes of exposure. This principle is a cornerstone of the Occupational Safety and Health Administration (OSHA) general requirements for PPE, which mandate its use wherever chemical hazards are present.[6]
The Hierarchy of Controls: PPE as the Final, Critical Barrier
In laboratory safety, PPE is the last line of defense. Before relying on PPE, we must first consider and implement higher-level controls. This structured approach ensures a multi-layered safety system.
-
Engineering Controls: The most effective control. For Octrizole, this means handling it in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, especially when handling the powder form, to minimize dust inhalation.[4]
-
Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantity of Octrizole used and restricting access to the handling area.
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate the risk, we use PPE to create a physical barrier between the chemical and our bodies.
This guide focuses on the correct selection and use of PPE, the essential final step in this hierarchy.
Core PPE Requirements for Handling Octrizole
Based on the identified hazards, the following PPE is mandatory for any procedure involving Octrizole.
Eye and Face Protection
-
Rationale: Octrizole is a serious eye irritant.[4][5] Accidental splashes of solutions or contact with airborne powder can cause significant discomfort and potential injury.
-
Required Equipment:
-
Standard Operations: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[4]
-
Splash Hazard: When there is a significant risk of splashing (e.g., when transferring solutions or working with larger volumes), chemical splash goggles are required.
-
High-Risk Operations: For tasks with a high potential for splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.
-
Skin and Body Protection
-
Rationale: As a skin irritant, direct contact with Octrizole must be prevented.[4][5] Protective clothing and gloves are the primary barriers.
-
Required Equipment:
-
Lab Coat: A standard, long-sleeved lab coat should always be worn to protect street clothes and exposed skin.
-
Gloves:
-
Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times, especially for prolonged handling or immersion.
-
Integrity Check: Gloves must be inspected for any signs of degradation or puncture before each use.[4]
-
Proper Technique: Use proper glove removal techniques to avoid contaminating your skin.[4]
-
-
Respiratory Protection
-
Rationale: Octrizole powder may cause respiratory irritation if inhaled.[4][5] The need for respiratory protection is dictated by the scale and nature of the work.
-
Required Equipment:
-
Low-Dust Scenarios: When handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be necessary.
-
High-Dust Scenarios: If you are weighing out large quantities of the powder, or if there is a potential for significant dust generation that cannot be controlled by engineering means, a NIOSH-approved respirator is required.[4] For higher-level protection, a respirator with type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) cartridges should be used.[4]
-
PPE Selection Guide by Task
To simplify the decision-making process, the following table summarizes the recommended PPE for common laboratory tasks involving Octrizole.
| Task | Hazard Level | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) in a Ventilated Enclosure | Low | Safety Glasses with Side-Shields | Lab Coat, Nitrile Gloves | Not typically required |
| Preparing Dilute Solutions | Low-Moderate | Safety Glasses with Side-Shields | Lab Coat, Nitrile Gloves | Not typically required |
| Weighing Large Quantities (>1g) or in Poor Ventilation | Moderate-High | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | NIOSH-approved respirator required |
| Transferring Solutions (Splash Potential) | Moderate | Chemical Splash Goggles & Face Shield | Lab Coat, Nitrile Gloves | Not typically required |
| Cleaning Spills | High | Chemical Splash Goggles & Face Shield | Lab Coat, Chemical-Resistant Gloves | NIOSH-approved respirator required |
Operational Plan: PPE Donning and Doffing Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Sequence (Taking Off)
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a proper technique (glove-in-glove or beak method) to avoid touching the outer contaminated surface with your bare hands.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.
-
Eye and Face Protection: Remove your face shield or goggles from the back of your head.
-
Respirator (if required): Remove your respirator from the back.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Disposal Plan: Managing Contaminated PPE
Proper disposal is the final step in the safe handling process.
-
Gloves and other disposable items: Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.[4] Do not discard them in the regular trash.
-
Reusable PPE: Clean and decontaminate reusable items like face shields and goggles according to your institution's safety protocols.
-
Lab Coats: Non-disposable lab coats should be professionally laundered by a service familiar with laboratory contaminants. Do not take them home to wash.
Visual Guide: PPE Selection Workflow for Octrizole
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with Octrizole.
Caption: PPE selection workflow for handling Octrizole.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.
- LookChem. (n.d.). Octrizole 3147-75-9 MSDS.
- National Center for Biotechnology Information. (n.d.). Octrizole. PubChem Compound Database.
- Echemi. (n.d.). 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole SDS, 3147-75-9 Safety Data Sheets.
- Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
- LookChem. (n.d.). Octrizole.
- Hangzhou Lingeba Technology Co.,Ltd. (n.d.). Octrizole, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.
- Chem-Impex International. (n.d.). Octrizole.
- European Chemicals Agency (ECHA). (n.d.). 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol - Substance Information.
- The Good Scents Company. (n.d.). octrizole phenol, 2-(2h-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. octrizole, 3147-75-9 [thegoodscentscompany.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. Octrizole | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
